6-Bromo-2-methylquinoline-3-carboxylic acid
Description
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Properties
IUPAC Name |
6-bromo-2-methylquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c1-6-9(11(14)15)5-7-4-8(12)2-3-10(7)13-6/h2-5H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUMQBGSBJLFVKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=C(C=CC2=N1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00589128 | |
| Record name | 6-Bromo-2-methylquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00589128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92513-39-8 | |
| Record name | 6-Bromo-2-methylquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00589128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Bromo-2-methylquinoline-3-carboxylic acid: Synthesis, Properties, and Applications
Introduction
6-Bromo-2-methylquinoline-3-carboxylic acid is a heterocyclic compound built upon the quinoline scaffold. This bicyclic aromatic structure is a prominent "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic placement of a bromine atom at the 6-position, a methyl group at the 2-position, and a carboxylic acid at the 3-position provides a versatile platform for synthetic elaboration and the exploration of structure-activity relationships (SAR). The bromine atom serves as a key handle for cross-coupling reactions, enabling the introduction of diverse molecular fragments. The carboxylic acid group offers a site for esterification or amidation, while the methyl group influences the electronic properties and steric profile of the molecule. This guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and potential applications of this compound, tailored for researchers and professionals in drug discovery and development.
Physicochemical and Structural Properties
The core identity of this compound is defined by its chemical structure and associated physical properties. These parameters are critical for its handling, characterization, and application in synthetic and biological contexts.
| Property | Value | Reference(s) |
| Chemical Name | This compound | [1] |
| Synonym(s) | 3-Quinolinecarboxylic acid, 6-bromo-2-methyl- | [1] |
| CAS Number | 92513-39-8 | [1] |
| Molecular Formula | C₁₁H₈BrNO₂ | [1] |
| Molecular Weight | 266.09 g/mol | [1] |
| Appearance | Solid (predicted) | [2] |
| SMILES String | O=C(O)c1c(C)nc2cc(Br)ccc12 | |
| InChI Key | (Generated from structure) |
Synthesis and Reactivity
The construction of the quinoline core is a cornerstone of heterocyclic chemistry. The Gould-Jacobs reaction provides a reliable and adaptable method for synthesizing 4-hydroxyquinoline derivatives, which can be further modified to yield the target compound.[3][4]
Synthetic Pathway: A Modified Gould-Jacobs Approach
A plausible and efficient synthesis of this compound begins with the condensation of 4-bromoaniline with an appropriate β-ketoester, such as ethyl 2-methylacetoacetate. This is followed by a thermal cyclization to form the quinoline ring system.
Experimental Protocol: Synthesis of a Key Intermediate
This protocol outlines the synthesis of Ethyl 6-bromo-4-hydroxy-2-methylquinoline-3-carboxylate, a key precursor, based on the principles of the Gould-Jacobs reaction.[5][6]
Materials:
-
4-Bromoaniline
-
Ethyl 2-methylacetoacetate
-
Dowtherm A (or another high-boiling solvent)
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
Procedure:
-
Condensation: In a round-bottom flask, combine 4-bromoaniline (1.0 eq) and ethyl 2-methylacetoacetate (1.1 eq). Add a catalytic amount of a weak acid (e.g., acetic acid). Heat the mixture to reflux in a suitable solvent like toluene with a Dean-Stark apparatus to remove water. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed. Upon completion, remove the solvent under reduced pressure to yield the crude enamine intermediate.
-
Thermal Cyclization: Caution: This step requires high temperatures and should be performed in a well-ventilated fume hood with appropriate safety precautions. Add the crude enamine intermediate to a flask containing a high-boiling solvent such as Dowtherm A, pre-heated to approximately 250 °C. Maintain this temperature for a short period (e.g., 5-15 minutes). The high temperature facilitates the intramolecular cyclization.[6]
-
Isolation: Allow the reaction mixture to cool to below 100 °C. Carefully add hexane or petroleum ether to precipitate the crude product. Collect the solid by vacuum filtration and wash with cold hexane to remove the high-boiling solvent. The resulting solid is the ethyl ester intermediate.
-
Saponification (Hydrolysis): Suspend the crude ethyl ester in a mixture of ethanol and aqueous sodium hydroxide solution. Heat the mixture to reflux until TLC analysis indicates the complete consumption of the ester.
-
Acidification: Cool the reaction mixture in an ice bath and acidify with concentrated HCl until the pH is acidic. The carboxylic acid product will precipitate out of solution.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Reactivity Profile
The functional groups of this compound offer multiple avenues for further chemical modification, making it a valuable building block for creating libraries of analogs.
-
Carboxylic Acid: This group can readily undergo Fischer esterification with various alcohols or be converted to an acid chloride followed by reaction with amines to form a diverse range of amides.
-
Bromo Group: The C-Br bond at the 6-position is a prime site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck couplings. This allows for the introduction of aryl, heteroaryl, or vinyl groups, significantly expanding molecular diversity.[7]
Spectral Analysis and Characterization
Confirmation of the structure and purity of this compound relies on a combination of spectroscopic techniques. While specific experimental data is not widely published, the expected spectral characteristics can be reliably predicted based on its structure and data from closely related analogs.[8]
| Technique | Predicted Observations |
| ¹H NMR (DMSO-d₆) | ~13.0 ppm (s, 1H): Broad singlet for the carboxylic acid proton. ~8.5-7.8 ppm (m, 4H): Signals corresponding to the four protons on the quinoline ring system. The proton at position 5 will likely be a doublet, and the one at position 4 a singlet. ~2.7 ppm (s, 3H): A singlet for the methyl group at the 2-position. |
| ¹³C NMR (DMSO-d₆) | ~168 ppm: Carbonyl carbon of the carboxylic acid. ~155-120 ppm: Aromatic and heterocyclic carbons of the quinoline ring. The carbon bearing the bromine atom would be in this region. ~23 ppm: Methyl group carbon. |
| Mass Spec. (ESI+) | m/z ~266/268 [M+H]⁺: A characteristic pair of peaks of approximately equal intensity due to the natural isotopic abundance of Bromine (⁷⁹Br and ⁸¹Br). |
| Infrared (IR) | ~3000 cm⁻¹ (broad): O-H stretch of the carboxylic acid. ~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid. ~1600-1450 cm⁻¹: C=C and C=N stretching vibrations of the aromatic quinoline ring. |
Applications and Biological Significance
The quinoline scaffold is a cornerstone of medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[9][10] this compound serves as a key starting material for the synthesis of novel compounds with therapeutic potential.
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. This compound ethyl ester AldrichCPR 948289-14-3 [sigmaaldrich.com]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. Gould-Jacobs Reaction [drugfuture.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 8. 6-Bromoquinoline-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 9. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benthamscience.com [benthamscience.com]
An In-depth Technical Guide to 6-Bromo-2-methylquinoline-3-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-2-methylquinoline-3-carboxylic acid is a halogenated quinoline derivative that serves as a valuable building block in medicinal chemistry and drug discovery. The quinoline scaffold is a privileged structure, forming the core of numerous biologically active compounds. The presence of a bromine atom at the 6-position offers a versatile handle for further functionalization, while the methyl and carboxylic acid groups at the 2- and 3-positions, respectively, provide additional sites for chemical modification to explore structure-activity relationships (SAR). This guide provides a comprehensive overview of its chemical identity, synthesis, and potential applications in therapeutic development.
Core Compound Identification
CAS Number: 92513-39-8[1][2][3][4]
Molecular Formula: C₁₁H₈BrNO₂[1][2]
Molecular Weight: 266.09 g/mol [2]
Chemical Structure
Caption: 2D Structure of this compound
Synthesis and Elucidation
Synthetic Pathway Overview
A prevalent method for constructing the quinoline scaffold is the Gould-Jacobs reaction .[5] This reaction involves the condensation of a substituted aniline with an alkoxymethylenemalonate derivative, followed by thermal cyclization.[5] For the synthesis of the target compound's core, 4-bromoaniline would be a suitable starting material.[5] The resulting intermediate can then be further modified to introduce the methyl group and subsequently hydrolyzed to the carboxylic acid.
Alternatively, the synthesis of the corresponding ethyl ester, this compound ethyl ester (CAS 948289-14-3), provides a direct precursor.[6] Hydrolysis of this ester under basic or acidic conditions would yield the desired carboxylic acid.
Caption: Generalized synthetic workflow for quinoline-3-carboxylic acids.
Experimental Protocol: Hydrolysis of Ethyl Ester Precursor
This protocol describes a generalized procedure for the hydrolysis of this compound ethyl ester to the target carboxylic acid.
Materials:
-
This compound ethyl ester
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol or Methanol
-
Water
-
Hydrochloric acid (HCl) (for acidification)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound ethyl ester in a suitable alcohol (e.g., ethanol).
-
Addition of Base: Add an aqueous solution of a strong base, such as sodium hydroxide, to the flask.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Acidification: Carefully acidify the reaction mixture with hydrochloric acid until the pH is acidic. The carboxylic acid product should precipitate out of the solution.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Causality of Experimental Choices:
-
Choice of Base: A strong base like NaOH or KOH is used to effectively hydrolyze the ester linkage.
-
Solvent System: An alcohol/water mixture is used to ensure the solubility of both the ester starting material and the inorganic base.
-
Reflux Conditions: Heating the reaction mixture increases the rate of the hydrolysis reaction.
-
Acidification: Acidification is necessary to protonate the carboxylate salt formed during the basic hydrolysis, leading to the precipitation of the neutral carboxylic acid.
Applications in Drug Discovery and Development
The quinoline-3-carboxylic acid scaffold is of significant interest in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives.[5] While specific biological data for this compound is not extensively published, the activities of its structural analogs provide a strong rationale for its potential as a therapeutic lead compound.
Anticancer Potential
Quinoline derivatives have demonstrated notable anticancer properties. A key mechanism of action for some quinoline-3-carboxamides is the inhibition of Ataxia Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR) pathway.[5] By inhibiting ATM, these compounds can sensitize cancer cells to DNA-damaging agents.
Caption: Simplified signaling pathway of ATM kinase inhibition.
Anti-inflammatory and Antibacterial Activity
Derivatives of quinoline-3-carboxylic acid have also been explored for their anti-inflammatory properties, with studies showing their ability to inhibit inflammatory mediators in cellular assays.[5] Furthermore, the quinoline core is the backbone of the widely used quinolone class of antibiotics.[5] These compounds typically target bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and bacterial cell death.[5]
Prostaglandin F2α Inhibition
Recent studies have investigated 6-bromo-3-methylquinoline analogues as inhibitors of prostaglandin F2α (PGF2α), which is associated with preterm labor.[7] This suggests a potential application of compounds like this compound in developing tocolytic agents to prevent premature birth.[7]
Summary of Biological Activities of Structural Analogs
| Compound Class | Biological Activity | Target/Mechanism | Reference |
| Quinoline-3-carboxamide derivatives | Anticancer | ATM Kinase Inhibition | [5] |
| Quinoline-3-carboxylic acid derivatives | Anti-inflammatory | Inhibition of inflammatory mediators | [5] |
| Quinolone derivatives | Antibacterial | DNA gyrase and topoisomerase IV inhibition | [5] |
| 6-Bromo-3-methylquinoline analogues | Tocolytic (potential) | Prostaglandin F2α inhibition | [7] |
Conclusion
This compound represents a promising scaffold for the development of novel therapeutics. Its structural features provide ample opportunities for chemical modification to optimize potency and selectivity against various biological targets. The demonstrated anticancer, anti-inflammatory, and antibacterial activities of its close analogs underscore the potential of this compound in diverse areas of drug discovery. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
-
Arbor Organics. This compound. Available at: [Link]
-
International Laboratory USA. This compound. Available at: [Link]
-
PubMed. Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. Available at: [Link]
Sources
- 1. 92513-39-8 | MFCD09787811 | this compound [aaronchem.com]
- 2. 92513-39-8 this compound AKSci CS-0063919 [aksci.com]
- 3. parchem.com [parchem.com]
- 4. alchempharmtech.com [alchempharmtech.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound ethyl ester AldrichCPR 948289-14-3 [sigmaaldrich.com]
- 7. Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Foreword: The Imperative of Physicochemical Characterization in Drug Discovery
An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-2-methylquinoline-3-carboxylic Acid
In the landscape of modern drug development, the journey from a promising molecular entity to a viable clinical candidate is paved with rigorous scientific evaluation. While biological activity is the initial spark, it is the physicochemical properties of a compound—chiefly its solubility and stability—that dictate its potential for success. These fundamental characteristics govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, its formulation feasibility, and its ultimate therapeutic efficacy and safety.
This guide focuses on This compound , a molecule belonging to the quinoline class, which is a privileged scaffold in medicinal chemistry renowned for its diverse biological activities.[1] As there is limited publicly available experimental data for this specific compound, this document serves as both a predictive analysis and a practical "how-to" guide. We will dissect the molecule's structural features to anticipate its behavior and provide robust, field-proven protocols for its empirical characterization. This approach empowers researchers to generate the critical data needed to advance their discovery programs with confidence.
Molecular Profile of this compound
To understand the solubility and stability of our target compound, we must first analyze its structure. The molecule is an assembly of functional groups, each contributing distinct physicochemical characteristics.
-
Quinoline Core: A bicyclic aromatic heterocycle, the quinoline ring system is generally planar and hydrophobic. The nitrogen atom at position 1 imparts a weak basicity (pKa of quinoline is ~4.9), allowing for potential protonation in acidic media.
-
Carboxylic Acid (-COOH) at C3: This is the dominant acidic functional group. It is a strong hydrogen bond donor and acceptor. Its ionizable nature means that the overall charge of the molecule—and thus its aqueous solubility—will be highly dependent on the pH of the environment.
-
Methyl Group (-CH₃) at C2: This small alkyl group adds steric bulk near the nitrogen and carboxylic acid, and slightly increases the molecule's lipophilicity (fat-solubility).
-
Bromo Group (-Br) at C6: The bromine atom is an electron-withdrawing group that significantly increases the molecular weight and lipophilicity of the compound, generally leading to lower aqueous solubility compared to its non-brominated analog.
Based on these features, we can predict a complex solubility profile: poor solubility at neutral and acidic pH where the carboxylic acid is protonated, but increasing solubility at basic pH as the carboxylate salt is formed.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale and Contribution of Structural Moieties |
| Molecular Formula | C₁₁H₈BrNO₂ | Derived from chemical structure. |
| Molecular Weight | ~266.09 g/mol | Calculated from the molecular formula. |
| logP (Lipophilicity) | Moderately High (Predicted: 2.5 - 3.5) | The aromatic quinoline core and bromo group increase lipophilicity. The carboxylic acid decreases it, but its effect is pH-dependent. This range is an educated estimate based on analogs.[2][3] |
| pKa (Acidic) | 3.5 - 4.5 | The carboxylic acid is the primary acidic center. Electron-withdrawing effects from the quinoline ring can influence this value. |
| pKa (Basic) | 2.0 - 3.0 | The quinoline nitrogen is weakly basic. Its basicity is reduced by the adjacent electron-withdrawing carboxylic acid group. |
| Aqueous Solubility | pH-dependent; likely low in acidic to neutral pH | The high logP and crystalline nature of similar compounds suggest low intrinsic solubility. Solubility is expected to increase significantly at pH > 6 as the carboxylate salt forms. |
A Practical Guide to Solubility Determination
Solubility is not a single value but a characteristic that must be measured under relevant conditions. In drug discovery, we distinguish between two key types of solubility: kinetic and thermodynamic.[4]
-
Kinetic Solubility: Measures the concentration of a compound that remains in solution after being rapidly added from a high-concentration organic stock (typically DMSO) into an aqueous buffer. It reflects the potential for a compound to precipitate under non-equilibrium conditions, common in high-throughput screening assays.[5][6]
-
Thermodynamic Solubility: This is the "true" solubility. It measures the saturation concentration of a compound in a specific solvent at equilibrium with its solid state. It is the gold-standard measurement for lead optimization and pre-formulation.[7]
Workflow 1: Kinetic Solubility Assessment
This workflow is designed for rapid, early-stage screening where compound availability is limited.
Caption: Fig. 2: Gold-standard shake-flask solubility workflow.
Experimental Protocol: Thermodynamic (Shake-Flask) Solubility
Objective: To determine the equilibrium solubility of solid this compound at various pH values.
Materials:
-
This compound (solid powder, >2 mg)
-
Aqueous buffers: pH 2.0 (HCl), pH 4.5 (Acetate), pH 7.4 (Phosphate)
-
Glass vials with screw caps
-
Orbital shaker or vial rotator in a temperature-controlled chamber
-
Syringe filters (0.22 µm, PVDF or similar low-binding material)
-
HPLC-UV system
Methodology:
-
Preparation: Add an excess amount of the solid compound (e.g., ~2 mg, ensuring some remains undissolved) to separate glass vials for each pH buffer.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of each buffer to the respective vials.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker in an incubator set to 25°C. Agitate for 24 hours to ensure equilibrium is reached. [8]4. Phase Separation: After incubation, let the vials stand for at least 1 hour to allow larger particles to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial.
-
Causality Check: Filtration removes any remaining microscopic solid particles, which would otherwise lead to an overestimation of solubility.
-
-
Quantification: Prepare an appropriate dilution of the clear filtrate and quantify the compound's concentration using a validated HPLC-UV method.
-
Validation: Visually inspect the original vials to confirm that excess solid material remains, validating that a saturated solution was achieved.
A Practical Guide to Stability Assessment
Chemical stability determines a drug's shelf-life and ensures that the patient receives the intended dose without exposure to potentially harmful degradation products. Stability testing is highly regulated and follows guidelines from the International Council for Harmonisation (ICH), specifically guideline Q1A(R2). [9][10]
Workflow 3: Forced Degradation (Stress Testing)
The goal of forced degradation is to intentionally degrade the compound under harsh conditions to identify likely degradation products and establish a "stability-indicating" analytical method. [11]
Caption: Fig. 3: Forced degradation study workflow.
Experimental Protocol: Forced Degradation Study
Objective: To investigate the degradation pathways of this compound and develop a stability-indicating HPLC method.
Materials:
-
Target compound
-
Solvents: Acetonitrile, Water (HPLC grade)
-
Stress Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Temperature-controlled ovens, photostability chamber
-
HPLC-UV-MS system
Methodology: A stock solution of the compound is prepared and subjected to the following parallel conditions. A control sample (in stock solution solvent, protected from light at 5°C) is stored alongside. The goal is to achieve 5-20% degradation.
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature (hydrolysis is often faster in base).
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Stress: Store the solid compound in an oven at 80°C. Also, heat a solution of the compound at 60°C.
-
Photostability: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A dark control should be run in parallel.
Sample Analysis:
-
Analyze samples from each stress condition at appropriate time points (e.g., 0, 4, 8, 24 hours) using an HPLC-UV-MS method.
-
The method must be able to resolve the parent peak from all major degradation product peaks (peak purity analysis is essential).
-
The mass spectrometer is used to obtain mass information on the degradation products to help elucidate their structures.
Conclusion and Forward-Looking Strategy
The protocols detailed in this guide provide a comprehensive and robust framework for systematically evaluating the solubility and stability of this molecule. Executing these experiments is a non-negotiable step in the drug discovery process. The resulting data will be instrumental in validating its suitability for further development, guiding formulation strategies, and ensuring the integrity and safety of a potential new therapeutic agent.
References
-
PubChem. (n.d.). 6-Bromoquinoline-2-carboxylic acid. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
- Das, S. K., & Roy, S. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 25(1), 237-239.
-
FooDB. (2019). Showing Compound 6-Methylquinoline (FDB011115). Canadian Institutes of Health Research. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). 6-Bromo-2-hydroxyquinoline-4-carboxylic acid. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). 2-Methylquinoline-6-carboxylic acid. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved January 17, 2026, from [Link]
-
Wikipedia. (2023). Quinoline. Wikimedia Foundation. Retrieved January 17, 2026, from [Link]
-
International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. Retrieved January 17, 2026, from [Link]
- Patil, P. O., et al. (2014). Determination of Stability Constant of Substituted Quinoline Pyrimidines Drugs. JETIR, 1(7).
Sources
- 1. jetir.org [jetir.org]
- 2. 6-Bromoquinoline-2-carboxylic acid | C10H6BrNO2 | CID 12386208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Methylquinoline-6-carboxylic acid | C11H9NO2 | CID 604483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. asianpubs.org [asianpubs.org]
- 6. inventivapharma.com [inventivapharma.com]
- 7. evotec.com [evotec.com]
- 8. enamine.net [enamine.net]
- 9. database.ich.org [database.ich.org]
- 10. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Spectroscopic Characterization of 6-Bromo-2-methylquinoline-3-carboxylic acid
This guide provides a detailed technical overview of the spectroscopic characterization of 6-Bromo-2-methylquinoline-3-carboxylic acid (CAS No. 92513-39-8).[1] Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It offers insights into the rationale behind spectroscopic methodologies, interpretation of the resulting data, and a framework for validating the molecular structure. While experimental spectra for this specific molecule are not widely available in public domains, this guide presents a robust predictive analysis based on established spectroscopic principles and data from structurally analogous compounds.
Molecular Structure and Synthetic Context
Understanding the molecular architecture is paramount to interpreting its spectroscopic signature. This compound is a substituted quinoline, a heterocyclic scaffold of significant interest in medicinal chemistry.[2] The structure features a bromine atom at the 6-position, a methyl group at the 2-position, and a carboxylic acid at the 3-position. These features provide distinct handles for both chemical modification and spectroscopic analysis.
A plausible synthetic route, adapted from established methods like the Gould-Jacobs reaction, provides context for potential impurities and byproducts that spectroscopic analysis must be able to distinguish.[2][3]
Caption: General workflow for acquiring high-resolution mass spectra.
Conclusion
The combined application of NMR, IR, and MS provides a self-validating system for the structural confirmation of this compound. While direct experimental data is sparse, the predictive analysis presented in this guide, grounded in fundamental spectroscopic principles, offers a robust framework for any researcher working with this compound. The ¹H and ¹³C NMR spectra will define the carbon-hydrogen framework, IR spectroscopy will confirm the presence of key functional groups, and high-resolution mass spectrometry will verify the elemental composition and molecular weight with high precision. This multi-faceted approach ensures the unambiguous identification and quality assessment of this important chemical entity.
References
-
Chemistry LibreTexts. (2023, November 6). 12.8: Infrared Spectra of Some Common Functional Groups. Available from: [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]
-
OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Available from: [Link]
-
Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available from: [Link]
-
SpectraBase. 6-Bromo-2-methylquinoline. Available from: [Link]
-
University of Colorado Boulder. Table of Characteristic IR Absorptions. Available from: [Link]
Sources
The Pharmacological Versatility of Quinoline-3-Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery
Introduction: The Quinoline Core as a Privileged Scaffold
The quinoline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyridine ring, represents a cornerstone in medicinal chemistry. Its derivatives have demonstrated a vast spectrum of pharmacological activities, leading to their investigation and development as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1] This guide provides an in-depth exploration of the biological activities of a specific, highly promising subclass: quinoline-3-carboxylic acid derivatives.
The presence of the carboxylic acid group at the 3-position is critical, influencing the molecule's electronic properties, acidity (pKa), and potential for hydrogen bonding and metal chelation.[2] These characteristics are pivotal in dictating interactions with biological targets such as enzymes and receptors, thereby underpinning their diverse therapeutic effects. This document is structured to provide researchers and drug development professionals with a comprehensive understanding of these activities, detailing the underlying mechanisms of action, summarizing key quantitative data, and providing robust, field-proven experimental protocols for their evaluation.
Anticancer Activity: Targeting Malignant Proliferation
Quinoline-3-carboxylic acid derivatives have emerged as potent antiproliferative agents, exerting their effects through multiple mechanisms that disrupt cancer cell survival and propagation.[3] Their efficacy has been demonstrated across a range of cancer cell lines, including breast (MCF-7), leukemia (K562), and hepatocellular carcinoma (HepG2).[1][4]
Mechanisms of Anticancer Action
The anticancer effects of these derivatives are not monolithic; they engage several critical cellular pathways to induce cell death and halt proliferation.
-
Induction of Intrinsic Apoptosis: A primary mechanism is the upregulation of the intrinsic (mitochondrial) apoptosis pathway.[1] These compounds can modulate the expression of key apoptotic proteins, such as increasing the levels of the pro-apoptotic protein Bax and the executioner Caspase-7, leading to programmed cell death.[4] Some derivatives may also function as DNA minor groove-binding agents, interfering with DNA replication and transcription, which can trigger an apoptotic response.[5]
-
Enzyme Inhibition: A significant strategy employed by these derivatives is the inhibition of kinases crucial for cancer cell signaling and survival.
-
VEGFR-2 Inhibition: Certain quinoline-3-carboxamide derivatives have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By blocking this receptor, the compounds can stifle the formation of new blood vessels required for tumor growth and metastasis.[4]
-
Protein Kinase CK2 Inhibition: Casein Kinase 2 (CK2) is a protein kinase that is often overexpressed in cancer and promotes cell growth and survival. Specific derivatives of quinoline-3-carboxylic acid have been identified as effective inhibitors of CK2, with IC50 values in the low micromolar range.
-
Other Kinases: The versatile quinoline scaffold allows for the design of inhibitors against other critical cancer-related kinases, including EGFR and PI3K/mTOR.[6][7]
-
Quantitative Data: Antiproliferative Potency
The cytotoxic potential of these derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-3-carboxylate | K562 (Leukemia) | 0.28 | [1] |
| Quinoline-3-carboxylate | MCF-7 (Breast) | 0.33 | [1] |
| 4-Oxoquinoline-3-carboxamide | HepG2 (Liver) | 0.88 - 4.60 | [4] |
| 4-Oxoquinoline-3-carboxamide | ACP-03 (Gastric) | < 5.18 | [8] |
| 2-Aminoquinoline-3-carboxylic acid | (Protein Kinase CK2) | 0.65 - 18.2 |
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan product.[9]
Causality: This protocol is selected for its reliability, high throughput, and direct correlation between mitochondrial activity and cell viability. A reduction in the purple formazan signal in treated cells compared to untreated controls indicates a loss of viability, either through cytotoxicity or cytostatic effects.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cancer cells (e.g., MCF-7, K562) to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Seed 1 x 10⁴ cells per well in a 96-well flat-bottom plate in a final volume of 100 µL.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[10]
-
-
Compound Treatment:
-
Prepare a stock solution of the quinoline-3-carboxylic acid derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in serum-free culture medium to achieve a range of final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells for a vehicle control (medium with DMSO) and a no-cell background control (medium only).[10]
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.[11]
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.[12]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and use non-linear regression analysis to determine the IC50 value.
-
Antimicrobial Activity: Combating Bacterial Pathogens
Derivatives of quinoline-3-carboxylic acid have a long-standing history as antimicrobial agents, forming the backbone of the quinolone class of antibiotics. Their activity spans both Gram-positive and Gram-negative bacteria.[13][14][15]
Mechanism of Antimicrobial Action
The primary mechanism involves the inhibition of key bacterial enzymes responsible for DNA replication and repair.
-
Inhibition of DNA Gyrase and Topoisomerase IV: Quinolones target bacterial DNA gyrase (a type II topoisomerase) in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria. These enzymes are essential for introducing negative supercoils into DNA and for separating interlinked daughter chromosomes during cell division. By binding to the enzyme-DNA complex, the derivatives stabilize it, leading to double-strand DNA breaks and subsequent cell death. Molecular docking studies suggest that these compounds can bind favorably to the fluoroquinolone binding site of the GyrA subunit. Hybrid molecules linking the quinoline core to a quinolone fragment have been designed to create dual-target agents against both bacterial LptA and Topoisomerase IV proteins.[16]
Quantitative Data: Antimicrobial Potency
The in vitro potency of antimicrobial agents is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium.
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Quinolone Hybrid (5d) | S. aureus (MRSA) | 0.25 | [17] |
| Quinolone Hybrid (5d) | E. coli | 0.125 | [17] |
| Coumarin-Quinoline Hybrid | Xoo | 11.05 | [18] |
| Coumarin-Quinoline Hybrid | Aac | 8.05 | [18] |
Experimental Protocol: Kirby-Bauer Disk Diffusion Test
This method is a standardized, simple, and cost-effective technique for determining the susceptibility of bacterial isolates to antimicrobial agents.[2] It relies on the diffusion of the antimicrobial compound from an impregnated paper disk into an agar medium inoculated with the test bacterium.[19]
Causality: The Kirby-Bauer method is chosen for its ability to provide a qualitative but standardized assessment of susceptibility. The diameter of the zone of inhibition, where bacterial growth is prevented, correlates with the MIC and provides a clear visual indication of the compound's efficacy. Mueller-Hinton agar is the standard medium as it has good reproducibility and does not inhibit common antibiotics like sulfonamides.[20]
Step-by-Step Methodology:
-
Inoculum Preparation:
-
Select 3-5 isolated colonies of the test bacterium from an 18-24 hour culture plate.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[19]
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the adjusted bacterial suspension. Remove excess liquid by pressing the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate to create a uniform bacterial lawn. Rotate the plate 60 degrees and repeat the streaking twice more to ensure complete coverage.[19]
-
Allow the plate to dry for 5-15 minutes with the lid slightly ajar.
-
-
Disk Application:
-
Prepare sterile paper disks (6 mm diameter) impregnated with a known concentration of the test compound.
-
Using sterile forceps, place the disks onto the inoculated agar surface, ensuring firm contact.[20]
-
Space the disks at least 24 mm apart from center to center to prevent overlapping of inhibition zones.
-
-
Incubation:
-
Invert the plates and incubate them at 35°C ± 2°C for 16-18 hours.[19]
-
-
Result Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth is visible) in millimeters (mm) using a ruler or caliper.[20]
-
The results are typically interpreted as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameters to standardized charts (e.g., from CLSI guidelines), though for novel compounds, the diameter itself is the primary data point.
-
Anti-Inflammatory and Antiviral Activities
Beyond their anticancer and antimicrobial properties, quinoline-3-carboxylic acid derivatives also exhibit significant potential as anti-inflammatory and antiviral agents, often by targeting host-cell enzymes.
Anti-Inflammatory Activity: Modulation of the Inflammatory Cascade
Several derivatives have demonstrated impressive anti-inflammatory properties, comparable to classical nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin.[21]
-
Mechanism of Action: The primary anti-inflammatory mechanism is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[22] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[23] By blocking this pathway, the derivatives can effectively reduce the inflammatory response. Some compounds show high selectivity for COX-2, which is advantageous as COX-2 is primarily induced at sites of inflammation, whereas COX-1 is constitutively expressed and involved in homeostatic functions like protecting the gastric mucosa.[23]
-
Experimental Evaluation: A common in vitro model involves using murine macrophages (e.g., RAW 264.7 cells) stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. The efficacy of the test compounds is then measured by their ability to reduce the production of inflammatory markers like nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6).[24][25]
Antiviral Activity: Targeting Host-Cell Machinery
A promising strategy for broad-spectrum antiviral therapy is to target host-cell factors that are essential for viral replication, thereby reducing the likelihood of viral resistance.
-
Mechanism of Action: Quinoline carboxylic acids have been identified as inhibitors of the host enzyme dihydroorotate dehydrogenase (DHODH).[26] DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which produces the building blocks (uridine and cytidine) necessary for both DNA and RNA synthesis.[13] RNA viruses, in particular, are highly dependent on this pathway for the rapid synthesis of their genomes. By inhibiting DHODH, these compounds deplete the cellular pool of pyrimidines, effectively starving the virus of the raw materials needed for replication.[13][27]
-
Experimental Evaluation: The antiviral efficacy is commonly assessed using a plaque reduction assay. This "gold standard" method quantifies the ability of a compound to reduce the formation of viral plaques (localized areas of cell death) in a monolayer of host cells.[28] The 50% effective concentration (EC50) is determined as the concentration of the compound that reduces the number of plaques by 50%.
Sources
- 1. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 3. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New proapoptotic chemotherapeutic agents based on the quinolone-3-carboxamide scaffold acting by VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. clyte.tech [clyte.tech]
- 11. static.igem.wiki [static.igem.wiki]
- 12. broadpharm.com [broadpharm.com]
- 13. Novel and potent inhibitors targeting DHODH are broad-spectrum antivirals against RNA viruses including newly-emerged coronavirus SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. hardydiagnostics.com [hardydiagnostics.com]
- 20. microbenotes.com [microbenotes.com]
- 21. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Role of 6-Bromo-2-methylquinoline-3-carboxylic acid as a Versatile Intermediate in Medicinal Chemistry
This in-depth technical guide explores the synthesis, reactivity, and strategic applications of 6-Bromo-2-methylquinoline-3-carboxylic acid, a key heterocyclic building block in modern drug discovery. This document is intended for researchers, medicinal chemists, and professionals in pharmaceutical development, providing a comprehensive overview of its utility as a versatile chemical intermediate for the synthesis of novel therapeutic agents.
Introduction: The Quinoline Scaffold in Drug Discovery
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1] Its rigid, bicyclic aromatic structure provides a unique three-dimensional framework that can be readily functionalized to modulate biological activity. Derivatives of quinoline have demonstrated significant potential as anticancer, anti-inflammatory, antibacterial, and antiviral agents.[2][3] The strategic placement of various substituents on the quinoline core allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets.
Physicochemical Properties of this compound
This compound is a solid organic compound with the empirical formula C₁₁H₈BrNO₂. The presence of the bromine atom at the 6-position, a methyl group at the 2-position, and a carboxylic acid at the 3-position provides three distinct points for chemical modification, making it a highly valuable intermediate for combinatorial chemistry and the generation of diverse compound libraries.
| Property | Value | Source |
| Molecular Formula | C₁₁H₈BrNO₂ | - |
| Molecular Weight | 266.09 g/mol | - |
| Appearance | Solid (predicted) | - |
| Key Functional Groups | Carboxylic Acid, Bromine, Methyl, Quinoline | - |
Synthesis of this compound: A Proposed Pathway
A proposed synthetic scheme starting from 4-bromoaniline is outlined below. This method is an adaptation of the Gould-Jacobs reaction, which is a reliable method for the synthesis of 4-hydroxyquinolines that can be further modified.[4][5]
Proposed Synthesis Workflow
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of Ethyl 3-((4-bromophenyl)amino)but-2-enoate
-
To a round-bottom flask, add 4-bromoaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents).
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux, with continuous removal of water using a Dean-Stark apparatus.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Cool the reaction mixture and remove the excess ethyl acetoacetate under reduced pressure. The crude product can be used in the next step without further purification.
Causality: The acid catalyst protonates the carbonyl oxygen of ethyl acetoacetate, making it more electrophilic and facilitating the nucleophilic attack by the aniline nitrogen. The removal of water drives the equilibrium towards the formation of the enamine product.
Step 2: Synthesis of 6-Bromo-4-hydroxy-2-methylquinoline
-
Add the crude ethyl 3-((4-bromophenyl)amino)but-2-enoate to a high-boiling point solvent such as Dowtherm A.
-
Heat the mixture to a high temperature (typically 250-260 °C) to induce thermal cyclization.[6]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.
-
Filter the solid, wash with hexane, and dry to obtain 6-bromo-4-hydroxy-2-methylquinoline.
Causality: The high temperature provides the necessary activation energy for the intramolecular electrophilic aromatic substitution reaction, leading to the formation of the quinoline ring.
Step 3: Synthesis of 6-Bromo-4-chloro-2-methylquinoline
-
To a flask, add 6-bromo-4-hydroxy-2-methylquinoline and an excess of phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux.
-
Monitor the reaction by TLC.
-
After the reaction is complete, carefully pour the mixture onto crushed ice to quench the excess POCl₃.
-
Neutralize the solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 6-bromo-4-chloro-2-methylquinoline.
Causality: Phosphorus oxychloride is a strong dehydrating and chlorinating agent that converts the hydroxyl group at the 4-position into a chloro group, which is a good leaving group for subsequent nucleophilic substitution reactions.
Step 4: Synthesis of this compound (Hypothetical)
-
This step is more speculative and would require optimization. A potential route involves a Grignard reaction or lithiation followed by carboxylation.
-
React 6-bromo-4-chloro-2-methylquinoline with magnesium turnings in dry THF to attempt the formation of a Grignard reagent at the 4-position. Alternatively, a halogen-metal exchange using n-butyllithium at low temperature could be employed.
-
Bubble dry carbon dioxide gas through the solution of the organometallic intermediate.
-
Quench the reaction with an acidic aqueous solution (e.g., dilute HCl).
-
Extract the product with an appropriate organic solvent, dry, and purify by crystallization or chromatography.
Causality: The organometallic intermediate acts as a strong nucleophile that attacks the electrophilic carbon of CO₂, forming a carboxylate salt. Acidic workup then protonates the salt to yield the desired carboxylic acid.
Role as a Chemical Intermediate: Key Transformations
The true value of this compound lies in its potential for diversification through reactions at its three functional handles.
Amide Bond Formation
The carboxylic acid group at the 3-position is a prime site for amide bond formation, a crucial reaction in the synthesis of bioactive molecules. Standard peptide coupling reagents can be employed for this transformation.[7][8]
Caption: General scheme for amide bond formation.
Experimental Protocol: Amide Coupling
-
Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., DMF or DCM).
-
Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and an activator like Hydroxybenzotriazole (HOBt) (1.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the desired primary or secondary amine (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2 equivalents).
-
Continue stirring at room temperature until the reaction is complete (monitored by TLC).
-
Perform an aqueous workup to remove the coupling byproducts and purify the resulting amide by column chromatography or crystallization.
Causality: The coupling agent activates the carboxylic acid by forming a highly reactive intermediate, which is then readily attacked by the nucleophilic amine to form the stable amide bond.
Suzuki-Miyaura Cross-Coupling
The bromine atom at the 6-position is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[9][10] This allows for the introduction of a wide variety of aryl or heteroaryl substituents, significantly expanding the chemical space of accessible derivatives.
Caption: Suzuki-Miyaura cross-coupling at the 6-position.
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (or its corresponding ester for better solubility and to avoid interference from the acidic proton) (1 equivalent), the desired aryl or heteroaryl boronic acid (1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 3 equivalents).
-
Add a suitable solvent system, typically a mixture of an organic solvent and water (e.g., dioxane/water or toluene/water).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to the appropriate temperature (usually 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.
Causality: The palladium catalyst undergoes oxidative addition into the C-Br bond, followed by transmetalation with the boronic acid and reductive elimination to form the new C-C bond and regenerate the active catalyst.
Applications in Drug Discovery and Pharmacological Potential
Derivatives of 2-methylquinoline-3-carboxylic acids have shown promise in various therapeutic areas. The structural modifications enabled by using this compound as an intermediate can lead to compounds with enhanced potency and selectivity.
-
Anticancer Activity: Many quinoline derivatives exhibit anticancer properties by targeting various cellular pathways. For instance, quinoline-3-carboxamide derivatives have been investigated as inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase, a key regulator of the DNA damage response.[11] The ability to introduce diverse substituents at the 6-position via Suzuki coupling could lead to the discovery of novel kinase inhibitors.
-
Anti-inflammatory and Analgesic Effects: Substituted quinazolinones, which share a similar bicyclic core, derived from 2-methyl precursors have demonstrated significant anti-inflammatory and analgesic activities.[11] By analogy, derivatives of this compound could be explored for similar properties.
-
Antibacterial and Antiviral Properties: The quinoline scaffold is the backbone of the widely used quinolone class of antibiotics.[11] Furthermore, various quinoline derivatives have been investigated for their antiviral activities.[1] The functional handles on the title compound allow for the synthesis of novel analogs to explore new antibacterial and antiviral agents.
Conclusion
This compound represents a strategically important and versatile intermediate for the synthesis of a wide range of novel heterocyclic compounds with significant potential in drug discovery. Its three distinct functional groups—the carboxylic acid, the bromine atom, and the methyl group—provide a platform for extensive chemical derivatization through well-established synthetic methodologies. The ability to generate diverse libraries of compounds based on this scaffold will undoubtedly facilitate the discovery of new therapeutic agents with improved efficacy and safety profiles. This guide serves as a foundational resource for researchers dedicated to leveraging the therapeutic potential of this important class of molecules.
References
-
Wikipedia. (2023, November 28). Gould–Jacobs reaction. Retrieved January 17, 2026, from [Link]
-
Advanced Journal of Chemistry, Section A. (2021). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Retrieved January 17, 2026, from [Link]
- Sabour, R., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(8), 1878-1881.
- Alagarsamy, V., et al. (2011). Synthesis, analgesic, anti-inflammatory and antibacterial activities of some novel 2-methyl-3-substituted quinazolin-4-(3H)-ones. Indian Journal of Pharmaceutical Sciences, 73(5), 532-538.
- Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives.
- Siqueira, E. P., et al. (2018). Synthesis and Antiplasmodial Activity of 2-Methyl-3-Carboxyl-Naphtho [2,3-b] Furan Quinone Derivatives. Journal of Medicinal Chemistry and Drug Design, 1(2).
-
YouTube. (2020, February 3). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. Retrieved January 17, 2026, from [Link]
- Royal Society of Chemistry. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14, 25684-25689.
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved January 17, 2026, from [Link]
- National Center for Biotechnology Information. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. Journal of Medicinal Chemistry, 64(22), 16485-16524.
- National Center for Biotechnology Information. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Chemical Biology & Drug Design.
- National Center for Biotechnology Information. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169.
- National Center for Biotechnology Information. (2019). Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. ACS Omega, 4(26), 21959-21970.
-
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved January 17, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 17, 2026, from [Link]
- El-Sayed, O. A., et al. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Archiv der Pharmazie, 335(9), 403-410.
- National Center for Biotechnology Information. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 975.
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved January 17, 2026, from [Link]
- ResearchGate. (2022). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III).
-
YouTube. (2023, March 10). Amide formation from carboxylic acid derivatives. Retrieved January 17, 2026, from [Link]
- MDPI. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 30(1), 123.
-
Chemistry Stack Exchange. (2014, November 24). Could you suggest me a good coupling method for amide synthesis between tetrahydroisoquinoline and a carboxylic acid?. Retrieved January 17, 2026, from [Link]
-
YouTube. (2021, September 23). Suzuki reaction example. Retrieved January 17, 2026, from [Link]
- R. G. Gould, W. A. Jacobs, J. Am. Chem. Soc. 61, 2890 (1939). Gould-Jacobs Reaction.
Sources
- 1. US2082358A - 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them - Google Patents [patents.google.com]
- 2. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iipseries.org [iipseries.org]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. Gould-Jacobs Reaction [drugfuture.com]
- 6. ablelab.eu [ablelab.eu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. One moment, please... [chemistrysteps.com]
- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Synthesis, analgesic, anti-inflammatory and antibacterial activities of some novel 2-methyl-3-substituted quinazolin-4-(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
Part 1: Foundational Analysis - Unveiling the Intrinsic Properties with Density Functional Theory (DFT)
An In-Depth Technical Guide to the Theoretical and Molecular Modeling of 6-Bromo-2-methylquinoline-3-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Core Directive: This guide provides a comprehensive framework for the computational investigation of this compound, a molecule of significant interest in medicinal chemistry. As a Senior Application Scientist, my objective is to present not just a series of protocols, but a validated, logical narrative that explains the causality behind each computational choice, empowering researchers to apply these methodologies to their own work. We will progress from the quantum mechanical characterization of the isolated molecule to its simulated interactions within a biological system.
The quinoline scaffold is a cornerstone in drug discovery, with its derivatives showing a vast range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The specific compound, this compound, and its analogs are key intermediates in synthesizing diverse bioactive molecules.[5] Our initial goal is to build a robust understanding of its fundamental electronic and structural properties. For this, Density Functional Theory (DFT) is the tool of choice, offering an optimal balance of computational accuracy and efficiency for a molecule of this size.[6]
1.1: The Rationale for DFT
DFT calculations allow us to predict a molecule's optimized geometry, vibrational frequencies, electronic structure, and reactivity descriptors. We select the B3LYP functional with a 6-311++G(d,p) basis set. This combination is a well-established standard for organic molecules because the B3LYP functional accurately models electron correlation, while the triple-zeta basis set, augmented with diffuse (+) and polarization (d,p) functions, is crucial for correctly describing the electron distribution in a system containing heteroatoms (N, O) and a halogen (Br).[6][7]
1.2: Experimental Protocol - A DFT Workflow
The following workflow outlines the systematic approach to DFT calculations. Each step builds upon the last, ensuring the final data is derived from a true and stable molecular state.
Caption: A validated workflow for DFT analysis of a small organic molecule.
Step-by-Step Methodology:
-
Structure Generation: An initial 3D structure of this compound is built using molecular editing software.
-
Geometry Optimization: This structure is then fully optimized without constraints using the B3LYP/6-311++G(d,p) level of theory. This process finds the lowest energy conformation of the molecule.
-
Frequency Calculation: A frequency analysis is performed on the optimized geometry at the same level of theory. The absence of any imaginary (negative) frequencies is a critical validation step, confirming the structure is at a true energy minimum.[7]
-
Data Extraction: From the validated structure, we extract key electronic properties.
1.3: Data Presentation - Predicting Chemical Reactivity
The Frontier Molecular Orbitals (HOMO and LUMO) are central to understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a smaller gap suggests the molecule is more reactive. The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
Table 1: Predicted Electronic Properties via DFT
| Property | Description | Predicted Outcome for this compound |
| HOMO Energy | Highest Occupied Molecular Orbital; relates to electron-donating ability. | The HOMO is expected to be localized primarily on the electron-rich quinoline ring system. |
| LUMO Energy | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | The LUMO is likely distributed across the carboxylic acid group and the heterocyclic ring. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity. | A moderate gap is anticipated, suggesting a stable but reactive molecule suitable for biological interactions. |
| MEP Analysis | Molecular Electrostatic Potential; maps charge distribution. | Strong negative potential (red) is expected around the carboxylic acid oxygens and the quinoline nitrogen, indicating sites for electrophilic attack or hydrogen bonding. Positive potential (blue) will be found on the carboxylic acid hydrogen. |
Part 2: Simulating Biological Interactions - Molecular Docking and Dynamics
With a validated understanding of the molecule's intrinsic properties, we can now model its interactions with a biological target, a critical step in drug development. This is where we bridge the gap from theoretical chemistry to practical pharmacology.
2.1: The Rationale for Molecular Docking
Molecular docking predicts the preferred orientation of a ligand within a protein's active site and estimates its binding affinity.[8] It is an indispensable tool for hypothesis-driven drug design, allowing us to visualize key interactions (hydrogen bonds, hydrophobic contacts, etc.) that contribute to binding.[9][10]
2.2: Experimental Protocol - A Validated Docking Workflow
This protocol uses a "re-docking" step for validation. By docking the original co-crystallized ligand back into the protein's active site, we can calculate the Root Mean Square Deviation (RMSD). An RMSD value < 2.0 Å confirms that the docking parameters can accurately reproduce the known binding mode.[9]
Caption: A self-validating workflow for molecular docking studies.
Step-by-Step Methodology:
-
Receptor Preparation: Obtain a crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges.
-
Ligand Preparation: Use the energy-minimized structure of this compound from the DFT calculations.
-
Docking Execution: Perform the docking using software like AutoDock Vina. Define a grid box encompassing the active site of the protein.[9]
-
Pose Analysis: Analyze the resulting binding poses. The top-ranked poses, based on their scoring function (binding energy), are visually inspected to identify crucial intermolecular interactions with amino acid residues in the active site.[8]
2.3: Beyond the Static View - Molecular Dynamics (MD) Simulation
While docking provides a valuable static snapshot, MD simulations offer a dynamic view of the ligand-protein complex over time. An MD simulation tracks the movements of every atom, allowing us to assess the stability of the binding pose and the flexibility of the complex in a simulated aqueous environment.
Key MD Analysis Metrics:
-
Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone and ligand from their initial positions. A stable, plateauing RMSD curve indicates the complex has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF): Reveals the fluctuation of individual amino acid residues, highlighting flexible regions of the protein upon ligand binding.
-
Interaction Analysis: Monitors the persistence of key interactions (like hydrogen bonds) identified during docking throughout the simulation, confirming their stability.
Part 3: Synthesis and Conclusion
The integrated computational approach detailed in this guide provides a powerful, multi-layered strategy for characterizing this compound. By starting with DFT, we establish a reliable model of the molecule's intrinsic physicochemical properties. This informed model then serves as the input for molecular docking and MD simulations, allowing for a robust prediction of its biological interaction potential.
This in-silico analysis provides a strong rationale for its synthesis and subsequent experimental validation. The insights gained—from predicted reactivity hotspots to specific amino acid interactions—are invaluable for guiding future lead optimization efforts and accelerating the drug discovery pipeline for this promising class of quinoline derivatives.[11][12]
References
-
Kadhim Mohammed, I., & Fadil Mousa, E. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. [Link]
-
Syniugin, A. R., Ostrynska, O. V., Chekanov, M. O., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169. [Link]
-
Olasunkanmi, A. F., et al. (2017). Theoretical study on the molecular structure of Quinoline and its derivatives as an anti-malaria drug. ResearchGate. [Link]
-
Nishimura, T., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. [Link]
-
Arjunan, V., et al. (2015). Molecular structure and vibrational assignment of 2-,4-,6-methylquinoline by density functional theory (DFT) and ab initio Hartree-Fock (HF) calculations. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Bromoquinoline-2-carboxylic acid. PubChem. [Link]
-
Abdallah, H. H., et al. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. [Link]
-
Anonymous. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. PMC. [Link]
-
Anonymous. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. National Institutes of Health. [Link]
-
Atac, A., et al. (2019). Experimental and DFT-based investigation of structural, spectroscopic, and electronic features of 6-Chloroquinoline. ResearchGate. [Link]
-
Abdel-Sattar, A. A. M., et al. (2022). Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents. ResearchGate. [Link]
-
Villa-Pulgarin, J. A., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC. [Link]
-
Anonymous. (n.d.). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. MDPI. [Link]
-
Sharma, Dr. A. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals. [Link]
-
Udoh, I. P., et al. (2024). Molecular modeling, DFT studies and biological evaluation of methyl 2,8-dichloro-1,2-dihydroquinoline-3-carboxylate. Organic and Medicinal Chemistry International. [Link]
-
El-Guesmi, N., et al. (2024). Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. MDPI. [Link]
-
Singh, V., et al. (2023). Molecular Docking Study for Binding Affinity of 2H-thiopyrano [2,3-b]quinoline Derivatives against CB1a. Semantic Scholar. [Link]
-
Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]
-
Anonymous. (n.d.). Recent Studies of Antioxidant Quinoline Derivatives. ResearchGate. [Link]
-
Chithambarabanu, T., et al. (2020). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. PMC. [Link]
Sources
- 1. ajchem-a.com [ajchem-a.com]
- 2. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. noveltyjournals.com [noveltyjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
safety and handling precautions for 6-Bromo-2-methylquinoline-3-carboxylic acid
An In-Depth Technical Guide to the Safe Handling of 6-Bromo-2-methylquinoline-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Preamble: A Proactive Approach to Chemical Safety
In the landscape of drug discovery and chemical synthesis, novel molecules like this compound represent both opportunity and a responsibility. As a substituted quinoline carboxylic acid, this compound belongs to a class of heterocyclic aromatics with significant potential in medicinal chemistry.[1] However, its chemical structure—incorporating a halogenated aromatic ring and an acidic functional group—necessitates a rigorous and informed approach to safety. This guide moves beyond mere compliance, aiming to instill a deep, causal understanding of the hazards and the rationale behind each safety protocol. By treating every handling step as a self-validating system, we empower researchers to not only protect themselves but also to ensure the integrity of their work.
Hazard Profile and Toxicological Assessment
A comprehensive understanding of a compound's intrinsic hazards is the foundation of safe laboratory practice. For this compound, specific toxicological data is limited.[2] Therefore, a conservative approach is warranted, extrapolating data from closely related structural analogs to build a presumptive hazard profile.
Physicochemical Properties
| Property | Value/Information | Source |
| Chemical Formula | C₁₁H₈BrNO₂ | Inferred |
| Molecular Weight | 282.10 g/mol | Inferred |
| Appearance | Solid (likely powder) | [3] |
| Melting Point | Data not available for the acid; 101-105 °C for 6-Bromo-2-methylquinoline | [3] |
| Solubility | Likely poor in water, pH-dependent.[4] Soluble in organic solvents. | Inferred |
| pKa | Data not available; expected to be acidic due to the carboxylic acid group. | Inferred |
GHS Hazard Classification (Inferred from Analogs)
The following table summarizes the potential hazards based on data from structurally similar compounds. This approach is a cornerstone of proactive risk assessment when primary data is unavailable.
| Hazard Statement | GHS Code | Hazard Class | Notes and Source Compound(s) |
| Harmful if swallowed | H302 | Acute Toxicity, Oral (Category 4) | [5][6] (6-Bromoquinoline-3-carboxylic acid; 6-Bromo-2-hydroxyquinoline-4-carboxylic acid) |
| Causes skin irritation | H315 | Skin Corrosion/Irritation (Category 2) | [6][7] (6-Bromo-2-methylquinoline; 6-Bromo-2-hydroxyquinoline-4-carboxylic acid) |
| May cause an allergic skin reaction | H317 | Skin Sensitization (Category 1) | (6-Bromo-2-methylquinoline) |
| Causes serious eye damage/irritation | H318/H319 | Serious Eye Damage/Irritation (Category 1/2) | [6][8] (6-Bromo-2-methylquinoline; Ethyl ester derivative; 2-hydroxy derivative) |
| May cause allergy or asthma symptoms or breathing difficulties if inhaled | H334 | Respiratory Sensitization (Category 1) | (6-Bromo-2-methylquinoline) |
| May cause respiratory irritation | H335 | Specific Target Organ Toxicity - Single Exposure (Category 3) | [6] (6-Bromo-2-methylquinoline; 6-Bromo-2-hydroxyquinoline-4-carboxylic acid) |
Causality: The presence of the quinoline core, a bromine substituent, and a carboxylic acid group all contribute to its potential biological activity and, consequently, its hazards. Aromatic rings can intercalate with biological macromolecules, halogenated compounds often exhibit increased toxicity, and carboxylic acids can be corrosive or irritating.
The Core of Control: A Multi-Layered Safety Strategy
Effective safety is not achieved by a single action but through a hierarchy of controls. This workflow illustrates the logical progression from understanding hazards to implementing robust control measures.
Caption: Risk assessment and control workflow for handling chemical hazards.
Personal Protective Equipment (PPE): The Researcher's Last Line of Defense
While engineering controls are paramount, a meticulously selected PPE ensemble is non-negotiable.[9] The choice of PPE must be directly informed by the potential routes of exposure: inhalation of the powder, skin contact, and eye contact.
| Equipment | Specification | Purpose and Rationale |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a chemical-resistant barrier against skin contact.[10][11] Nitrile is effective for incidental contact, while neoprene or butyl rubber may be required for extended handling. Gloves should be inspected for punctures before each use and changed immediately upon contamination. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1 certified) | Protects eyes from accidental splashes of solutions or contact with airborne powder.[10][12] Standard safety glasses do not provide an adequate seal against fine dusts. |
| Face Protection | Face Shield (worn over goggles) | Recommended when handling larger quantities (>1g) or when there is a significant risk of splashing during solution preparation. Provides a secondary layer of protection for the entire face.[10][13] |
| Respiratory Protection | N95 Particulate Respirator or higher | Mandatory when handling the solid powder outside of a certified fume hood. Prevents inhalation of fine dust particles which may cause respiratory irritation or sensitization.[10] For handling solutions that may generate vapors, an air-purifying respirator with organic vapor cartridges may be necessary.[11] |
| Body Protection | Flame-Resistant Laboratory Coat | Protects skin and personal clothing from contamination.[13] Must be fully buttoned. A chemical-resistant apron worn over the lab coat is recommended for larger-scale work. |
| Footwear | Closed-toe, closed-heel leather or chemical-resistant shoes | Protects feet from spills. Perforated shoes or sandals are strictly prohibited in the laboratory.[14] |
Standard Operating Procedures (SOPs): Ensuring Reproducible Safety
The following protocols are designed to minimize exposure at every step. They should be adapted to specific experimental contexts and incorporated into institutional chemical hygiene plans.
Protocol for Weighing and Preparing Stock Solutions
This workflow is critical as it involves handling the pure, solid compound, which poses the highest risk of aerosolization.
Caption: Step-by-step protocol for safely weighing and dissolving the compound.
Step-by-Step Methodology:
-
Preparation: Ensure a chemical fume hood is certified and functioning correctly. Decontaminate the work surface. Gather all necessary equipment (spatula, weigh boat, vials, solvent, etc.).
-
Don PPE: Before handling the chemical, don the complete PPE ensemble as specified in Section 3.
-
Weighing: Conduct all weighing operations within the fume hood. Use an anti-static weigh boat to prevent the powder from jumping. Handle the container and spatula gently to minimize dust formation.
-
Dissolving: To prepare a solution, add the weighed solid to the solvent slowly.[11] This prevents splashing that can occur when solvent is added to a powder. If sonication is required, ensure the vial is securely capped.
-
Cleanup: Immediately after use, decontaminate the spatula with an appropriate solvent. Dispose of the contaminated weigh boat and any wipes in the designated solid hazardous waste container.[11]
-
Doffing PPE: Remove PPE in the designated area, ensuring contaminated gloves are removed without touching the skin. Wash hands thoroughly with soap and water.
Emergency Procedures: Preparedness and Response
Accidents are preventable but preparedness is essential. All personnel must be familiar with the location and operation of safety showers, eyewash stations, and fire extinguishers.
| Exposure Route | First Aid Measures |
| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult or if respiratory symptoms (wheezing, coughing) develop, seek immediate medical attention.[2][3] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[7] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water.[2] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention. |
Accidental Release:
-
Small Spill (Solid): Wearing full PPE, gently cover the spill with absorbent paper to avoid raising dust. Moisten the paper slightly, then carefully scoop the material into a labeled hazardous waste container. Clean the spill area with a suitable solvent and then soap and water.
-
Large Spill: Evacuate the immediate area and prevent entry. Alert laboratory personnel and contact the institutional Environmental Health and Safety (EHS) office immediately.[15]
Storage and Waste Disposal: The Product Lifecycle
Proper storage and disposal are critical for long-term safety and environmental protection.
Storage
Store this compound in a tightly sealed, clearly labeled container.[7] The storage location should be a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[16] Store in a locked cabinet or area accessible only to authorized personnel.
Waste Disposal
As a halogenated organic compound, all waste containing this substance must be treated as hazardous.[16][17]
-
Segregation is Key: Never mix halogenated waste with non-halogenated waste. The disposal of halogenated waste is significantly more complex and costly.[15]
-
Solid Waste: Contaminated items such as gloves, weigh boats, and absorbent paper must be placed in a clearly labeled, sealed container for "Halogenated Solid Waste".[16]
-
Liquid Waste: Unused solutions or reaction mixtures should be collected in a dedicated, sealed, and properly labeled container for "Halogenated Liquid Waste". The container label must list all chemical constituents and their approximate percentages.[15]
-
Disposal Pathway: All waste must be disposed of through the institution's certified EHS program or a licensed chemical destruction facility.[2] Under no circumstances should this chemical or its waste be discharged into sewer systems.[2]
References
-
Personal Protective Equipment (PPE). CHEMM. [Link]
-
What PPE Should You Wear When Handling Acid 2024? LeelineWork. [Link]
-
Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara. [Link]
-
Recommended PPE to handle chemicals. Bernardo Ecenarro. [Link]
-
5 Types of PPE for Hazardous Chemicals. Hazmat School. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [Link]
-
6-Bromo-2-hydroxyquinoline-4-carboxylic acid. PubChem. [Link]
-
Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. ResearchGate. [Link]
-
Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. [Link]
-
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. [Link]
-
Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. [Link]
-
Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. [Link]
-
Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]
-
The decomposition of halogenated hydrocarbons by MSO. ResearchGate. [Link]
-
Solvent Wastes in the Laboratory – Disposal and/or Recycling. OC-Praktikum. [Link]
-
Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. echemi.com [echemi.com]
- 3. 6-Bromo-2-methylquinoline - Safety Data Sheet [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 6-Bromoquinoline-3-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]
- 6. 6-Bromo-2-hydroxyquinoline-4-carboxylic acid | C10H6BrNO3 | CID 228464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. This compound ethyl ester AldrichCPR 948289-14-3 [sigmaaldrich.com]
- 9. hazmatschool.com [hazmatschool.com]
- 10. leelinework.com [leelinework.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 13. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 14. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 15. campusoperations.temple.edu [campusoperations.temple.edu]
- 16. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 17. hazardouswasteexperts.com [hazardouswasteexperts.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 6-Bromo-2-methylquinoline-3-carboxylic acid from 4-bromoaniline
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the synthesis of 6-Bromo-2-methylquinoline-3-carboxylic acid, a valuable heterocyclic scaffold in medicinal chemistry and materials science. Starting from the readily available 4-bromoaniline, this protocol details a robust and optimized procedure based on a modified Doebner reaction. We will explore the mechanistic underpinnings of this synthetic choice, provide a detailed step-by-step experimental protocol, and offer insights into the characterization and purification of the target compound. This guide is designed to be a self-validating system, equipping researchers with the necessary information to successfully replicate and adapt this synthesis for their specific applications.
Introduction: The Significance of Quinolines
Quinolines and their derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products and synthetic pharmaceuticals.[1][2] Their diverse biological activities, including antimalarial, antibacterial, and anticancer properties, have cemented their importance in drug discovery and development.[3][4] Specifically, quinoline-3-carboxylic acids are key intermediates in the synthesis of various bioactive molecules. The presence of a bromine atom at the 6-position offers a versatile handle for further functionalization through cross-coupling reactions, making this compound a particularly valuable building block for combinatorial chemistry and the development of novel therapeutics.
Mechanistic Rationale: The Doebner Reaction
For the synthesis of 2-substituted quinoline-4-carboxylic acids, the Doebner reaction presents a direct and efficient approach.[1][5] This one-pot, three-component reaction typically involves the condensation of an aniline, an aldehyde, and pyruvic acid.[3]
The proposed mechanism for the synthesis of this compound from 4-bromoaniline, acetaldehyde (or its equivalent), and pyruvic acid is as follows:
-
Schiff Base Formation: 4-bromoaniline reacts with acetaldehyde to form the corresponding Schiff base (an N-arylimine).
-
Enol/Enolate Formation: Pyruvic acid tautomerizes to its enol form or is deprotonated to form an enolate.
-
Addition and Cyclization: The enol/enolate of pyruvic acid undergoes a Michael-type addition to the Schiff base. This is followed by an intramolecular electrophilic aromatic substitution, where the newly formed enamine attacks the benzene ring of the aniline derivative.
-
Dehydration and Aromatization: The resulting dihydroquinoline intermediate readily undergoes dehydration and subsequent oxidation to yield the stable aromatic quinoline ring system. In many Doebner reactions, an oxidizing agent is not explicitly added as intermediates in the reaction can serve this purpose.
The choice of the Doebner reaction is strategic due to its convergence and atom economy, combining three simple starting materials in a single pot to construct a complex heterocyclic system.
Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Materials and Reagents
| Reagent | Formula | MW | Moles (equiv) | Amount | Purity | Supplier |
| 4-Bromoaniline | C₆H₆BrN | 172.02 | 1.0 | 17.2 g | >98% | Sigma-Aldrich |
| Pyruvic acid | C₃H₄O₃ | 88.06 | 1.2 | 10.57 g (8.4 mL) | >98% | Sigma-Aldrich |
| Acetaldehyde | C₂H₄O | 44.05 | 1.2 | 5.29 g (6.7 mL) | >99% | Sigma-Aldrich |
| Ethanol | C₂H₅OH | 46.07 | - | 200 mL | Anhydrous | Fisher Scientific |
| Hydrochloric acid | HCl | 36.46 | - | As needed | 1 M | VWR |
| Sodium hydroxide | NaOH | 40.00 | - | As needed | 1 M | VWR |
Reaction Workflow
Figure 1. Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve 17.2 g (0.1 mol) of 4-bromoaniline in 200 mL of anhydrous ethanol.
-
To this solution, add 10.57 g (0.12 mol) of pyruvic acid.
-
Cool the reaction mixture to 0-5 °C using an ice bath.
-
Slowly add 5.29 g (0.12 mol) of acetaldehyde dropwise from the dropping funnel over a period of 30 minutes with vigorous stirring. An exothermic reaction may be observed. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 78 °C).
-
Maintain the reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1) with a few drops of acetic acid.
-
Work-up and Isolation: Once the reaction is complete (as indicated by the consumption of 4-bromoaniline), cool the mixture to room temperature.
-
Pour the reaction mixture into 500 mL of ice-cold water with stirring. A precipitate should form.
-
Carefully adjust the pH of the suspension to approximately 4-5 by the slow addition of 1 M sodium hydroxide solution. This will ensure the precipitation of the carboxylic acid product.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the solid with copious amounts of cold water to remove any unreacted starting materials and inorganic salts.
Purification
-
The crude solid can be purified by recrystallization. A suitable solvent system is a mixture of ethanol and water.
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Add hot water dropwise until the solution becomes turbid.
-
Heat the mixture until it becomes clear again and then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum at 60 °C.
Characterization and Data Analysis
The identity and purity of the final product, this compound, should be confirmed by various analytical techniques.
| Technique | Expected Results |
| Melting Point | A sharp melting point should be observed, indicating high purity. |
| ¹H NMR | The spectrum should show characteristic peaks for the aromatic protons on the quinoline core, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton. The integration and splitting patterns should be consistent with the desired structure. |
| ¹³C NMR | The spectrum should show the expected number of carbon signals, including those for the carboxylic acid, the quinoline ring carbons, and the methyl group. |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₁₁H₈BrNO₂ = 266.09 g/mol ), with the characteristic isotopic pattern for a bromine-containing compound. |
| Infrared (IR) Spectroscopy | The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), and C=C and C=N stretching vibrations of the quinoline ring. |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Extend the reflux time and continue to monitor by TLC. Ensure the reagents are of high purity and anhydrous conditions are maintained for the solvent. |
| Product loss during work-up. | Ensure the pH is carefully adjusted during precipitation. Avoid using an excessive amount of solvent during recrystallization. | |
| Formation of Tarry Byproducts | Side reactions due to overheating or prolonged reaction times. | Carefully control the reaction temperature. Consider using a milder acid catalyst, such as p-toluenesulfonic acid, in place of the inherent acidity of pyruvic acid. |
| Difficult Purification | Presence of closely related impurities. | If recrystallization is ineffective, consider purification by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane with a small percentage of acetic acid). |
Conclusion
The modified Doebner reaction presented in this application note provides a reliable and scalable method for the synthesis of this compound from 4-bromoaniline. By understanding the underlying reaction mechanism and carefully controlling the experimental parameters, researchers can efficiently produce this valuable synthetic intermediate for a wide range of applications in drug discovery and materials science.
References
-
Doebner–Miller reaction - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
-
Demirci, F., & Sarikavakli, N. (2002). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed. Retrieved January 17, 2026, from [Link]
-
Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. Retrieved January 17, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved January 17, 2026, from [Link]
-
Sivaprasad, G., et al. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. ResearchGate. Retrieved January 17, 2026, from [Link]
-
Forrest, T. P., Dauphinee, G. A., & Miles, W. F. (1969). On the mechanism of the Doebner–Miller reaction. Canadian Journal of Chemistry. Retrieved January 17, 2026, from [Link]
-
Gould–Jacobs reaction - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
-
Abdel-Wahab, B. F., et al. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. PubMed. Retrieved January 17, 2026, from [Link]
- CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-. (n.d.). Google Patents.
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved January 17, 2026, from [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved January 17, 2026, from [Link]
-
Gould-Jacobs Reaction. (n.d.). Merck Index. Retrieved January 17, 2026, from [Link]
-
Gould–Jacobs reaction - Wikiwand. (n.d.). Retrieved January 17, 2026, from [Link]
-
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023). The Journal of Organic Chemistry. Retrieved January 17, 2026, from [Link]
-
Doebner reaction - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
-
Wang, W., et al. (2018). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved January 17, 2026, from [Link]
-
Synthesis of 6-Bromoquinoline. (n.d.). Scribd. Retrieved January 17, 2026, from [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2020). MDPI. Retrieved January 17, 2026, from [Link]
-
Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. (n.d.). Biotage. Retrieved January 17, 2026, from [Link]
-
Doebner-Miller reaction and applications. (n.d.). Slideshare. Retrieved January 17, 2026, from [Link]
-
Advance organic chemistry 1 ; Doebner Miller reaction. (n.d.). Slideshare. Retrieved January 17, 2026, from [Link]
Sources
The Gould-Jacobs Reaction: A Detailed Protocol for Quinoline Synthesis
Introduction: The Enduring Relevance of the Gould-Jacobs Reaction in Medicinal Chemistry
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals, including antimalarial, antibacterial, and anticancer agents.[1] The Gould-Jacobs reaction, first reported in 1939, remains a fundamental and versatile method for the synthesis of 4-hydroxyquinolines, which are key precursors to these important therapeutic agents.[2][3] This application note provides a detailed, in-depth guide for researchers, scientists, and drug development professionals on the execution of the Gould-Jacobs reaction. We will delve into the mechanistic underpinnings of the reaction, present both classical and modern protocols, and offer insights into process optimization and troubleshooting.
The reaction sequence initiates with the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[2] Subsequent hydrolysis and decarboxylation yield the final 4-hydroxyquinoline product.[4] The Gould-Jacobs reaction is particularly effective for anilines bearing electron-donating groups at the meta-position.[4] While traditional protocols often require harsh conditions, contemporary adaptations, such as the use of microwave irradiation or specialized reagents like Eaton's reagent, have significantly improved reaction efficiency, offering shorter reaction times and higher yields.[2][5]
Scientific Integrity and Logic: Understanding the "Why" Behind the "How"
A successful synthetic protocol is not merely a list of instructions but a well-reasoned experimental design. The Gould-Jacobs reaction is a multi-step process where each stage is governed by specific chemical principles. Understanding these principles is paramount for troubleshooting and adapting the protocol to new substrates.
The Reaction Mechanism: A Step-by-Step Electronic Journey
The Gould-Jacobs reaction proceeds through four key stages: condensation, thermal cyclization, saponification, and decarboxylation.
-
Condensation: The reaction begins with a nucleophilic attack of the aniline's amino group on the electron-deficient double bond of an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of an alcohol molecule (e.g., ethanol) to form a stable anilidomethylenemalonate intermediate.[2]
-
Thermal Cyclization: This is the rate-determining step and requires significant thermal energy (typically >250 °C) to facilitate a 6-electron electrocyclization.[2] This intramolecular reaction forms the quinoline ring system. The high activation energy can be overcome by conventional heating in a high-boiling point solvent or more efficiently with microwave irradiation.
-
Saponification: The resulting 4-hydroxy-3-carboalkoxyquinoline is then hydrolyzed, typically using a strong base like sodium hydroxide, to convert the ester group into a carboxylic acid.[4]
-
Decarboxylation: The final step involves the removal of the carboxylic acid group by heating, which yields the desired 4-hydroxyquinoline.[4] The product exists in tautomeric equilibrium with its 4-oxo form, 4-quinolone.[4]
Caption: The four main stages of the Gould-Jacobs reaction.
Experimental Protocols: From Classical Heating to Modern Methodologies
This section provides detailed, step-by-step protocols for the Gould-Jacobs reaction, covering both the traditional thermal method and a more contemporary microwave-assisted approach.
Protocol 1: Classical Thermal Synthesis of 4-Hydroxyquinoline
This protocol utilizes a high-boiling inert solvent to achieve the necessary temperature for the cyclization step.
Step 1: Synthesis of Diethyl Anilinomethylenemalonate (Intermediate)
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).
-
Heat the mixture at 100-130 °C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to confirm the formation of the anilidomethylenemalonate intermediate.
-
Remove the ethanol byproduct under reduced pressure. The crude intermediate can often be used directly in the next step or purified by recrystallization from a suitable solvent like ethanol.
Step 2: Thermal Cyclization to Ethyl 4-hydroxyquinoline-3-carboxylate
-
Dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent such as diphenyl ether (approximately 5-10 mL per gram of intermediate) in a reaction flask equipped with a reflux condenser.[2]
-
Heat the solution to a vigorous reflux (typically around 250 °C) for 30-60 minutes.[2]
-
Cool the reaction mixture to room temperature. The 4-hydroxy-3-carboethoxyquinoline product should precipitate.
-
Add a non-polar solvent like cyclohexane or hexane to further facilitate precipitation.[2]
-
Collect the solid product by vacuum filtration, wash with the non-polar solvent, and dry.
Step 3: Saponification to 4-Hydroxyquinoline-3-carboxylic acid
-
Suspend the ethyl 4-hydroxyquinoline-3-carboxylate (1.0 eq) in a 2N sodium hydroxide solution.[3]
-
Heat the mixture to reflux for 1-2 hours until the hydrolysis is complete (monitored by TLC).[3]
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of approximately 4 to precipitate the quinoline-3-carboxylic acid.[3]
-
Collect the solid by filtration, wash with cold water, and dry. A yield of around 92% can be expected for this step.[3]
Step 4: Decarboxylation to 4-Hydroxyquinoline
-
Place the dried quinoline-3-carboxylic acid in a suitable flask.
-
Heat the solid above its melting point (typically 200-250 °C) until the evolution of carbon dioxide ceases.[2]
-
The resulting crude 4-hydroxyquinoline can be purified by recrystallization from an appropriate solvent (e.g., ethanol or water).
Caption: Workflow for the classical thermal Gould-Jacobs synthesis.
Protocol 2: Microwave-Assisted Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate
Microwave irradiation offers a significant acceleration of the cyclization step, often leading to higher yields and cleaner reactions.
Materials and Equipment:
-
Microwave synthesis reactor
-
2.5 mL microwave vial with a magnetic stirring bar
-
Aniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Acetonitrile (ice-cold)
Procedure:
-
In a 2.5 mL microwave vial, add aniline (0.16 mL, 2.0 mmol) and diethyl ethoxymethylenemalonate (1.21 mL, 6.0 mmol). The excess DEEM acts as both a reagent and a solvent.[6]
-
Seal the vial and place it in the microwave reactor.
-
Heat the mixture to the desired temperature and hold for the specified time as detailed in Table 1.
-
After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.
-
Filter the solid product and wash it with ice-cold acetonitrile (3 mL).[6]
-
Dry the resulting solid under vacuum. The product can be analyzed by HPLC-MS to determine purity and confirm its identity.[6]
Table 1: Optimization of Microwave-Assisted Gould-Jacobs Reaction
| Entry | Temperature (°C) | Time (min) | Isolated Yield (%) |
| 1 | 250 | 5 | 1 |
| 2 | 300 | 2 | 37 |
| 3 | 250 | 20 | 10 |
| 4 | 300 | 10 | 28 |
| 5 | 300 | 5 | 47 |
Data adapted from a study on the microwave-assisted Gould-Jacobs reaction.[6]
Analysis of Microwave Conditions: The data clearly indicates that higher temperatures are crucial for efficient intramolecular cyclization. At 250 °C, the yield remains low even after 20 minutes. Increasing the temperature to 300 °C significantly improves the yield. However, prolonged reaction times at high temperatures can lead to product degradation. An optimal condition was found to be 300 °C for 5 minutes, providing the highest isolated yield of 47%.[6]
Protocol 3: Eaton's Reagent-Mediated Cyclization
Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) is a powerful catalyst for the cyclization step, allowing for milder reaction conditions compared to traditional thermal methods.[5]
Step 1: Synthesis of Diethyl Anilinomethylene Malonate (as in Protocol 1 or via Microwave)
-
Microwave Method: A neat mixture of 2 mmol of 4-substituted aniline and 2 mmol of EMME is subjected to microwave irradiation at 170 °C and 850 W for 7 minutes. The mixture is cooled to room temperature to give a solid product, which is then crystallized.[5]
-
Conventional Method: A mixture of 3 mmol of 4-substituted aniline and 3 mmol of EMME is refluxed in 10 mL of anhydrous ethanol for 2 hours. The mixture is cooled to room temperature to give a solid product.[5]
Step 2: Cyclization using Eaton's Reagent
-
A mixture of 2 mmol of the diethyl anilinomethylene malonate intermediate and 2 mL of Eaton's reagent is heated at 100 °C for 2 hours.[5]
-
The reaction mixture is cooled to room temperature and then poured into a saturated sodium bicarbonate solution to neutralize the acid.
-
The product is filtered off, washed with water, and then crystallized from ethanol. This method has been shown to provide good to excellent yields.[5]
Troubleshooting and Optimization
| Problem | Possible Cause | Solution |
| Low yield in condensation step | Incomplete reaction. | Increase reaction time or temperature. Ensure removal of ethanol to drive the equilibrium. |
| Low yield in cyclization step (thermal) | Insufficient temperature. | Ensure the reaction temperature is maintained at or above 250 °C. Use a high-boiling point solvent with a reliable thermometer. |
| Product degradation in cyclization step | Temperature too high or reaction time too long. | Optimize reaction time and temperature. For sensitive substrates, consider using the Eaton's reagent protocol or a carefully controlled microwave-assisted method. |
| Formation of regioisomers | Use of asymmetrically substituted anilines. | The cyclization can occur at either ortho position. The regioselectivity is influenced by both steric and electronic factors.[1] Separation of isomers may be necessary, or a different synthetic strategy might be required. |
| Difficulty in purification | Contamination with high-boiling solvent (e.g., diphenyl ether). | Thoroughly wash the precipitated product with a non-polar solvent like hexane or cyclohexane. Recrystallization is often necessary. |
Conclusion
The Gould-Jacobs reaction is a robust and adaptable method for the synthesis of 4-hydroxyquinolines, which are pivotal intermediates in the development of numerous pharmaceuticals. By understanding the underlying mechanism and the nuances of different experimental protocols—from classical thermal methods to modern microwave-assisted and reagent-mediated approaches—researchers can effectively harness this reaction to construct complex molecular architectures. The detailed protocols and optimization strategies presented in this guide are intended to empower scientists in their pursuit of novel therapeutic agents.
References
-
Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. J. Am. Chem. Soc.1939 , 61 (10), 2890–2895. [Link]
-
Wikipedia. Gould–Jacobs reaction. [Link]
-
Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. [Link]
-
Reyes-González, M. A.; et al. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules2020 , 25 (22), 5393. [Link]
-
Organic Syntheses. 4,7-Dichloroquinoline. Org. Synth.1948 , 28, 38. [Link]
-
Merck Index. Gould-Jacobs Reaction. [Link]
-
ResearchGate. Gould–Jacobs reaction. [Link]
-
Asian Journal of Chemistry. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. [Link]
-
MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]
- S. N. Kilenyi, in Comprehensive Organic Synthesis, B. M. Trost, I. Fleming, Eds. (Pergamon Press, Oxford, 1991), vol. 2, pp. 653-688. (No direct link available)
Sources
Application Notes & Protocols for the Esterification of 6-Bromoquinoline-3-Carboxylic Acid
For Internal Use and Distribution to Researchers, Scientists, and Drug Development Professionals.
Introduction: Strategic Approaches to the Esterification of a Key Heterocyclic Building Block
6-Bromoquinoline-3-carboxylic acid is a pivotal intermediate in medicinal chemistry and drug discovery. The quinoline scaffold is a privileged structure found in numerous biologically active compounds, and the presence of a bromine atom at the 6-position provides a versatile handle for further functionalization, often through cross-coupling reactions. The carboxylic acid at the 3-position is a key site for modification to modulate physicochemical properties and biological activity. Its conversion to an ester is a fundamental transformation to enhance cell permeability, modify solubility, or to serve as a protecting group for the carboxylic acid functionality.
This guide provides detailed protocols and scientific rationale for two primary methods for the esterification of 6-bromoquinoline-3-carboxylic acid: the classic Fischer-Speier Esterification and the milder, coupling agent-mediated Steglich Esterification. The choice between these methods is dictated by the desired ester, the scale of the reaction, and the presence of other sensitive functional groups.
Physicochemical Properties of 6-Bromoquinoline-3-Carboxylic Acid
A foundational understanding of the starting material's properties is critical for successful reaction setup and purification.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆BrNO₂ | [1] |
| Molecular Weight | 252.06 g/mol | [1] |
| Appearance | Solid | [1] |
| CAS Number | 798545-30-9 | [2] |
Method 1: Fischer-Speier Esterification
The Fischer-Speier esterification is a robust, acid-catalyzed reaction between a carboxylic acid and an alcohol.[3] It is a cost-effective and scalable method, particularly well-suited for the synthesis of simple alkyl esters such as methyl or ethyl esters where the corresponding alcohol can be used in large excess to drive the reaction equilibrium towards the product.[4][5]
Scientific Rationale and Mechanistic Insight
The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄), which enhances the electrophilicity of the carbonyl carbon.[6][7] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[3] Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yields the ester and regenerates the acid catalyst.[6][7]
The reversible nature of the Fischer esterification necessitates strategies to favor product formation.[4] This is typically achieved by using a large excess of the alcohol, which also serves as the solvent, or by removing water as it is formed, for instance, through azeotropic distillation.[5][6]
Visualizing the Fischer-Speier Workflow
Caption: Workflow for Fischer-Speier Esterification.
Detailed Experimental Protocol: Synthesis of Methyl 6-bromoquinoline-3-carboxylate
This protocol details the synthesis of methyl 6-bromoquinoline-3-carboxylate, a common derivative.[8][9]
Materials:
-
6-Bromoquinoline-3-carboxylic acid
-
Anhydrous Methanol (CH₃OH)
-
Concentrated Sulfuric Acid (H₂SO₄) or Methanesulfonic Acid (CH₃SO₃H)[8]
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend 6-bromoquinoline-3-carboxylic acid (1.0 eq) in anhydrous methanol (serving as both reactant and solvent, typically 10-20 mL per gram of carboxylic acid).[8]
-
Catalyst Addition: While stirring, carefully add the strong acid catalyst (e.g., concentrated H₂SO₄, 0.1-0.2 eq) dropwise to the suspension. The addition is exothermic.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 6 hours).[8]
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Slowly pour the mixture into a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.[10] Be cautious as CO₂ evolution will occur.
-
Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).[8]
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[3]
-
-
Isolation and Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude ester can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol/water) or by column chromatography on silica gel.[11]
-
Expected Yield: Yields for this type of reaction are typically good, often in the range of 85-95%.[8][9]
Method 2: Steglich Esterification
The Steglich esterification is a mild method for forming esters from carboxylic acids and alcohols using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[12] This method is particularly advantageous when dealing with thermally sensitive substrates or when using sterically hindered alcohols.[13] The reaction proceeds at room temperature under neutral conditions.[14]
Scientific Rationale and Mechanistic Insight
The reaction mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate.[13] In the presence of DMAP, this intermediate is converted to a more reactive acyl-pyridinium species.[13] The alcohol then attacks this activated species to form the ester, with the concomitant formation of dicyclohexylurea (DCU), a poorly soluble byproduct that precipitates from the reaction mixture.[12] The use of DMAP as a nucleophilic catalyst is crucial to accelerate the reaction and suppress the formation of the stable N-acylurea byproduct, which can occur via a 1,3-rearrangement of the O-acylisourea intermediate.[12][13]
Visualizing the Steglich Esterification Workflow
Caption: Workflow for Steglich Esterification.
Detailed Experimental Protocol: General Procedure for Steglich Esterification
This protocol provides a general framework for the Steglich esterification of 6-bromoquinoline-3-carboxylic acid.
Materials:
-
6-Bromoquinoline-3-carboxylic acid
-
Alcohol (e.g., isopropanol, tert-butanol)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (CH₂Cl₂) or other aprotic solvent (e.g., THF, DMF)[15]
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a solution of 6-bromoquinoline-3-carboxylic acid (1.0 eq), the desired alcohol (1.2-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in anhydrous dichloromethane, add a solution of DCC (1.1-1.3 eq) in dichloromethane dropwise at 0 °C.[14]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until completion, as monitored by TLC. The reaction time can vary from a few hours to overnight. A white precipitate of dicyclohexylurea (DCU) will form.[12]
-
Work-up:
-
Filter off the precipitated DCU and wash the solid with a small amount of dichloromethane.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Isolation and Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
The crude product is typically purified by flash column chromatography on silica gel to remove any remaining DCU and other impurities.
-
Trustworthiness Note: DCC is a potent allergen and should be handled with gloves in a well-ventilated fume hood.[14]
Comparative Summary of Esterification Methods
| Feature | Fischer-Speier Esterification | Steglich Esterification |
| Conditions | Acidic, high temperature (reflux) | Neutral, room temperature |
| Reagents | Carboxylic acid, excess alcohol, strong acid catalyst | Carboxylic acid, alcohol, DCC, DMAP |
| Advantages | Economical, simple work-up for volatile alcohols, scalable | Mild conditions, suitable for sensitive substrates and sterically hindered alcohols |
| Disadvantages | Harsh conditions (not suitable for acid-labile substrates), requires excess alcohol | DCC is an allergen, DCU byproduct can be difficult to remove completely, higher cost of reagents |
| Typical Esters | Simple alkyl esters (methyl, ethyl) | Wide range, including secondary and tertiary alkyl esters |
Characterization of Products
The successful synthesis of 6-bromoquinoline-3-carboxylate esters should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic signals for the aromatic protons of the quinoline ring and signals corresponding to the alkyl group of the ester.[10][16] ¹³C NMR will confirm the presence of the ester carbonyl carbon.
-
Mass Spectrometry (MS): Provides the molecular weight of the ester and confirms the presence of bromine through the characteristic isotopic pattern (¹⁹Br and ⁸¹Br).[10]
Conclusion
The esterification of 6-bromoquinoline-3-carboxylic acid is a critical transformation for the synthesis of advanced intermediates in drug discovery. The choice between the robust Fischer-Speier method and the mild Steglich esterification allows researchers to tailor their synthetic strategy based on the specific alcohol, scale, and substrate sensitivity. The protocols and insights provided in this guide are intended to empower scientists to perform these transformations efficiently and with a high degree of confidence.
References
- Benchchem. (2025).
- Benchchem. (2025). synthesis of Methyl 6-bromoquinoline-3 - carboxylic acid.
- Benchchem. (2025).
- Benchchem. (2025). Methyl 6-bromoquinoline-3-carboxylate: A Comprehensive Technical Guide for Chemical Synthesis and Drug Discovery.
- Smolecule. (n.d.).
- Benchchem. (2025). In-Depth Technical Guide: Methyl 6-bromoquinoline-3-carboxylate and its Structural Analogs in Drug Discovery.
- Benchchem. (2025).
-
Neises, B., & Steglich, W. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-(dimethylamino)pyridine: tert-BUTYL ETHYL FUMARATE. Organic Syntheses Procedure. [Link]
-
ResearchGate. (2014). Steglich Esterification?. [Link]
-
Wikipedia. (n.d.). Mitsunobu reaction. [Link]
-
Wikipedia. (n.d.). Steglich esterification. [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]
-
SynArchive. (n.d.). Steglich Esterification. [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. [Link]
-
Scribd. (n.d.). Synthesis of 6-Bromoquinoline. [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. [Link]
- K. C. K. Swamy, et al. (2021). The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. Asian Journal of Organic Chemistry.
- Benchchem. (2025). Fischer Esterification of Carboxylic Acids: A Detailed Protocol for Researchers.
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]
- S. S. H. Bukhari, et al. (2021).
-
CP Lab Safety. (n.d.). Ethyl 6-bromoquinoline-3-carboxylate, min 98%, 5 grams. [Link]
- Benchchem. (2025).
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
Beilstein Journals. (n.d.). Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates. [Link]
- Benchchem. (2025).
- Google Patents. (n.d.).
-
Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. [Link]
- Google Patents. (n.d.). US4304925A - Process for purifying esters.
- Google Patents. (n.d.). JP2001322979A - Method for producing 3-bromoquinoline.
-
ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]
-
Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. [Link]
-
Bentham Science Publisher. (2025). Improved Process for Esterification Reaction of Carboxylic Acid Using N-Bromosuccinimide and Triphenylphosphine as Activating Agents. [Link]
-
PubChem. (n.d.). 6-Bromoquinoline-4-carboxylic acid. [Link]
- Benchchem. (2025). Characterization of 3-Bromoquinoline: A Technical Guide Using NMR and Mass Spectrometry.
Sources
- 1. 6-Bromoquinoline-3-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. METHYL 6-BROMOQUINOLINE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Steglich esterification - Wikipedia [en.wikipedia.org]
- 13. Steglich Esterification [organic-chemistry.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: The Strategic Use of 6-Bromo-2-methylquinoline-3-carboxylic Acid in Modern Medicinal Chemistry
Introduction: The Quinoline Scaffold as a Privileged Motif
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These are termed "privileged structures" due to their ability to interact with a wide range of biological targets. The quinoline ring system, a fusion of benzene and pyridine rings, is a quintessential example of such a scaffold.[1] Its derivatives are the foundation for drugs with applications spanning from anticancer and antimalarial to antibacterial and anti-inflammatory therapies.[1][2]
Within this important class, quinoline-3-carboxylic acids represent a particularly versatile and fruitful starting point for drug discovery.[3][4] The carboxylic acid moiety at the 3-position serves as a critical synthetic handle and a key pharmacophoric element, influencing both the physicochemical properties and the biological activity of the molecule.[4][5]
This guide provides an in-depth technical overview of 6-Bromo-2-methylquinoline-3-carboxylic acid , a strategic building block for the synthesis of novel therapeutic candidates. We will explore its synthesis, its potential as a scaffold for generating compound libraries, and provide detailed, field-proven protocols for its derivatization and biological evaluation.
Core Compound Profile: this compound
The strategic placement of functional groups on the this compound scaffold makes it an exceptionally valuable intermediate for probing structure-activity relationships (SAR).
| Property | Value |
| Molecular Formula | C₁₁H₈BrNO₂ |
| Molecular Weight | 268.09 g/mol |
| Appearance | Solid (Predicted) |
| Core Structure | Quinoline |
Significance of Functional Groups:
-
Quinoline Core: A rigid, aromatic, and largely planar heterocyclic system that provides a robust framework for orienting substituents to interact with biological targets.[1]
-
C3-Carboxylic Acid: This group is a versatile handle for chemical modification, most commonly through the formation of amides and esters.[6] Its acidic nature allows for ionic interactions with basic residues (e.g., lysine, arginine) in protein binding pockets and significantly influences the compound's pKa, solubility, and cell permeability.[4]
-
C6-Bromo Group: The bromine atom serves two primary purposes. First, it acts as a key site for diversification through modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide array of aryl, heteroaryl, or alkyl groups. Second, its electron-withdrawing nature and lipophilicity modulate the overall electronic profile and pharmacokinetic properties of the scaffold.[3]
-
C2-Methyl Group: The methyl group at the 2-position provides a steric and electronic influence that can be crucial for target recognition and binding affinity. In SAR studies, modifying this position can help to define the spatial constraints of the target's binding site.[7]
Synthetic Methodologies
The synthesis of the quinoline core can be achieved through several classic named reactions. A common and effective approach for this substitution pattern is a variation of the Doebner-von Miller reaction or a related condensation/cyclization strategy.
Protocol 1: Two-Step Synthesis of this compound
This protocol first builds the corresponding ethyl ester via an acid-catalyzed condensation and cyclization, followed by a standard saponification to yield the target carboxylic acid.
Part A: Synthesis of Ethyl 6-bromo-2-methylquinoline-3-carboxylate
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and Dean-Stark apparatus, combine 4-bromoaniline (1.0 eq), ethyl acetoacetate (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.1 eq) in toluene.
-
Condensation: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Cyclization: Once the initial condensation is complete, allow the mixture to cool slightly. Add a high-boiling point solvent such as diphenyl ether and heat to approximately 250 °C. This high temperature facilitates the thermal cyclization to form the quinoline ring. Monitor the reaction progress by TLC.
-
Workup and Purification: After cooling to room temperature, the reaction mixture will often solidify. Triturate the solid with a non-polar solvent like hexane to remove the diphenyl ether. Collect the crude solid by vacuum filtration. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to yield the pure ester intermediate.
Part B: Saponification to the Carboxylic Acid
-
Reaction Setup: Suspend the purified ethyl 6-bromo-2-methylquinoline-3-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Hydrolysis: Add an excess of sodium hydroxide (NaOH, 3-5 eq) and heat the mixture to reflux. Monitor the disappearance of the starting ester by TLC.
-
Acidification: After the reaction is complete, cool the mixture in an ice bath. Carefully acidify the solution to pH ~3-4 with cold 1 M hydrochloric acid (HCl). A precipitate of the carboxylic acid product will form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any inorganic salts. Dry the product under vacuum to obtain pure this compound.
Caption: Workflow for the synthesis of the target compound.
Applications as a Medicinal Chemistry Scaffold
The true value of this compound lies in its potential as a precursor to a diverse range of biologically active molecules. The quinoline-3-carboxylic acid core is associated with several therapeutic areas.[3]
-
Anticancer Activity: Quinoline derivatives have shown significant potential as anticancer agents.[4] Mechanisms of action include the inhibition of critical enzymes like dihydroorotate dehydrogenase (DHODH) and histone deacetylases (HDACs), as well as the disruption of tubulin polymerization.[8] Studies have shown that converting the carboxylic acid to various amides can enhance selectivity for cancer cells, possibly by altering the pKa to favor accumulation in the acidic tumor microenvironment.[4]
-
Anti-inflammatory Properties: Analogs of quinoline-3-carboxylic acid have been investigated for their ability to inhibit inflammatory mediators in cellular assays, suggesting potential applications in treating inflammatory diseases.[3][9]
-
Antibacterial Potential: The closely related 4-quinolone-3-carboxylic acid scaffold is the basis for the highly successful fluoroquinolone class of antibiotics.[5] While isomeric differences are significant, the inherent properties of the quinoline core suggest that derivatives of the 3-carboxylic acid isomer warrant investigation for antimicrobial activity.[10]
Caption: Derivatization pathways and associated biological activities.
Key Experimental Protocols
The following protocols provide step-by-step methodologies for the derivatization of the core scaffold and subsequent biological evaluation.
Protocol 2: Synthesis of Amide Derivatives via Amide Coupling
This is a robust, widely used method for generating a library of amide derivatives to explore SAR.[6]
-
Activation of Carboxylic Acid:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in a dry, aprotic solvent like dichloromethane (DCM) or N,N-Dimethylformamide (DMF).
-
Add a peptide coupling reagent such as HATU (1.1 eq) or HBTU (1.1 eq).
-
Add an organic base, typically Diisopropylethylamine (DIPEA, 3.0 eq), and stir the mixture at room temperature for 20-30 minutes to form the activated ester intermediate.
-
-
Amine Addition:
-
To the activated ester solution, add the desired primary or secondary amine (1.2 eq).
-
Allow the reaction to stir at room temperature for 4-24 hours. Monitor the reaction's completion by TLC.
-
-
Workup and Purification:
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution, water, and brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude amide product by silica gel column chromatography or recrystallization to obtain the final compound.
-
Protocol 3: In Vitro Anticancer Evaluation (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[8]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in the culture medium. Replace the old medium in the wells with 100 µL of medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[8]
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.
-
Solubilization and Measurement: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Data Presentation: Summarizing Biological Activity
Organize quantitative data in a clear, tabular format to facilitate SAR analysis.
| Compound ID | R-Group (at C3-Amide) | Cancer Cell Line | IC₅₀ (µM) |
| Parent Acid | -OH | MCF-7 | >100 |
| Derivative 1 | -NH-benzyl | MCF-7 | Experimental Value |
| Derivative 2 | -N(CH₃)₂ | MCF-7 | Experimental Value |
| Derivative 3 | -NH-(4-fluorophenyl) | MCF-7 | Experimental Value |
Structure-Activity Relationship (SAR) Exploration
Systematic modification of the this compound scaffold is key to optimizing biological activity.[11]
Caption: Key positions on the scaffold for SAR exploration.
-
C3 Position (Carboxylic Acid): This is the primary point for initial derivatization. Creating a small library of amides and esters with diverse alkyl, aryl, and heterocyclic amines/alcohols will rapidly establish an initial SAR and can drastically alter activity, selectivity, and pharmacokinetic properties.[4]
-
C6 Position (Bromo): The bromine is an ideal handle for late-stage diversification using palladium-catalyzed cross-coupling reactions. Introducing various substituted phenyl rings, five- or six-membered heterocycles, or alkynes can explore deeper regions of a target binding pocket and significantly improve potency.
-
C2 Position (Methyl): While the methyl group provides a good starting point, exploring the impact of slightly larger alkyl groups (ethyl, isopropyl) or small cyclic groups (cyclopropyl) can reveal important steric interactions within the binding site.[7]
Conclusion
This compound is more than just a chemical intermediate; it is a strategic platform for innovation in medicinal chemistry. Its pre-installed functional handles at key positions allow for a logical and efficient exploration of chemical space. The quinoline core provides a proven pharmacophoric foundation, while the strategically placed methyl, bromo, and carboxylic acid groups offer a three-pronged approach to optimizing potency, selectivity, and drug-like properties. The protocols and insights provided in this guide are intended to empower researchers to effectively leverage this versatile scaffold in the pursuit of novel and impactful therapeutic agents.
References
- BenchChem. (2025). Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid.
- BenchChem. (2025). In-Depth Technical Guide: Methyl 6-bromoquinoline-3-carboxylate and its Structural Analogs in Drug Discovery.
- Kumar, A., et al. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708-1716.
- ChemicalBook. (n.d.). 6-Bromoquinoline-2-carboxylic acid synthesis.
- BenchChem. (2025). biological activity of Methyl 6-bromoquinoline-3-carboxylate analogs.
- Al-Ostath, A., et al. (n.d.). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed.
- Al-Trawneh, M., et al. (n.d.). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. PubMed.
- Bawa, S., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances.
- BenchChem. (2025). Application Notes and Protocols for the Derivatization of Quinoline-2-Carboxylic Acid for GC-MS Analysis.
- BenchChem. (2025). Technical Support Center: Synthesis of Methyl 6-bromoquinoline-3-carboxylate.
- Chen, J., et al. (1991). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology, 42(6), 1147-1154.
- Patel, D., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(4).
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Quinoline-2-Carboxamides.
- Cuthbertson, C. R., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(10), 4497-4514.
- GARDP Revive. (n.d.). Structure-activity relationship (SAR).
Sources
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]
Applications of 6-Bromo-2-methylquinoline-3-carboxylic Acid in Drug Discovery: A Technical Guide for Researchers
Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry
The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1] Its rigid, bicyclic aromatic structure provides a unique three-dimensional arrangement for substituent groups, enabling precise interactions with biological targets. Within this class, quinoline-3-carboxylic acids have garnered significant attention for their diverse pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[2][3]
This technical guide focuses on a specific, promising derivative: 6-Bromo-2-methylquinoline-3-carboxylic acid . The strategic placement of a bromine atom at the 6-position offers a handle for further synthetic modifications, such as cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR). The methyl group at the 2-position and the carboxylic acid at the 3-position are also key features that can influence the compound's physicochemical properties and biological target engagement. This guide will provide an in-depth overview of the potential applications of this compound in drug discovery, complete with detailed experimental protocols and the scientific rationale behind them.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its ethyl ester is provided below.
| Property | This compound | This compound ethyl ester |
| Molecular Formula | C₁₁H₈BrNO₂ | C₁₃H₁₂BrNO₂ |
| Molecular Weight | 268.09 g/mol | 294.14 g/mol |
| CAS Number | 948289-13-2 | 948289-14-3 |
| Appearance | Solid | Solid |
Potential Therapeutic Applications and Underlying Mechanisms
While direct, extensive biological data for this compound is emerging, the broader class of quinoline-3-carboxylic acid derivatives has been widely studied, providing a strong basis for its potential applications.
Anticancer Activity
Quinoline derivatives have shown significant promise as anticancer agents, acting through various mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of angiogenesis.[1] Specifically, quinoline-3-carboxylic acid derivatives have demonstrated selective antiproliferative activity against various cancer cell lines.[4]
Proposed Mechanism of Action: The planar quinoline ring can intercalate into DNA, disrupting replication and transcription in cancer cells. Furthermore, derivatives of this scaffold have been shown to inhibit key signaling pathways involved in cancer progression, such as the protein kinase CK2 pathway.[5] The acidic nature of the carboxylic acid group may enhance selectivity for the acidic tumor microenvironment, leading to higher drug accumulation in cancer cells.[4]
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. Quinoline-3-carboxylic acid derivatives have exhibited significant anti-inflammatory properties in preclinical models.[2]
Proposed Mechanism of Action: A potential mechanism for the anti-inflammatory effects of quinoline derivatives is the inhibition of pro-inflammatory enzymes and signaling pathways. For instance, analogues of 6-bromo-3-methylquinoline have been investigated as inhibitors of prostaglandin F2α synthase, a key enzyme in the inflammatory cascade.[6]
Antimicrobial Activity
The quinoline scaffold is famously the basis for the quinolone class of antibiotics. While distinct in structure, other quinoline derivatives, including quinoline-3-carboxylic acids, have also demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens.[3]
Proposed Mechanism of Action: The antimicrobial action of quinoline derivatives can be attributed to various mechanisms, including the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. The lipophilic nature of the quinoline ring facilitates penetration through bacterial cell membranes.
Experimental Protocols
The following protocols are provided as a guide for researchers to evaluate the biological activity of this compound. These are generalized methods that should be optimized for specific experimental conditions.
Protocol 1: Synthesis of this compound
A common route for the synthesis of quinoline-3-carboxylic acids is the Doebner-von Miller reaction or a modified Friedländer synthesis.[7] A plausible synthetic route for the title compound is outlined below.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, combine 4-bromoaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents).
-
Acid Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid while cooling the mixture in an ice bath.
-
Reaction: Stir the mixture at room temperature for 1 hour, then heat at 100-110 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture and pour it into ice-cold water. The solid precipitate is the ethyl ester intermediate. Filter the solid, wash with water, and dry.
-
Hydrolysis: Suspend the crude ethyl ester in a 10% aqueous solution of sodium hydroxide.
-
Reflux: Heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).
-
Acidification: Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of 2-3.
-
Isolation: The precipitated this compound is collected by filtration, washed with cold water, and dried under vacuum.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Workflow for MTT Assay
Caption: Workflow for assessing anticancer activity using the MTT assay.
Step-by-Step Procedure:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours at 37 °C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the log of the compound concentration.
Protocol 3: In Vitro Anti-inflammatory Activity Assessment (Nitric Oxide Inhibition Assay)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Workflow for Nitric Oxide Inhibition Assay
Caption: Workflow for assessing anti-inflammatory activity via nitric oxide inhibition.
Step-by-Step Procedure:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Supernatant Collection: Collect 50 µL of the culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) followed by 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.
-
Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.
-
Data Analysis: The amount of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Future Directions and Conclusion
This compound represents a versatile and promising scaffold for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse biological activities make it an attractive starting point for medicinal chemistry campaigns. Further research should focus on:
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of analogues to optimize potency and selectivity.
-
In Vivo Efficacy and Safety Profiling: Assessing the therapeutic potential and toxicity of lead compounds in relevant animal models.
This technical guide provides a foundational framework for researchers to explore the applications of this compound in drug discovery. The provided protocols, grounded in established methodologies, offer a starting point for the systematic evaluation of this promising compound.
References
- Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h)-One From 6-Bromo,2-(O- Aminophenyl)-3,1-Benzoxazin-4(3h)-One. Journal of Clinical Case Reports and Trails, 2(2).
- Lee, J., et al. (2018). Synthesis and Biological Evaluation of 2-Substituted Quinoline 6-Carboxamides as Potential mGluR1 Antagonists for the Treatment of Neuropathic Pain. Chemical and Pharmaceutical Bulletin, 66(10), 967-975.
- Cihan-Üstündağ, G., & Çapan, G. (2019). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of biochemical and molecular toxicology, 33(1), e22260.
- Arabiyat, S., et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Chemical biology & drug design, 104(4), e14615.
- Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h)-one. medoc.
- Al-Ostoot, F. H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules (Basel, Switzerland), 25(18), 4321.
- Ghasemzadeh, M. A., et al. (2024).
- Sarkar, A., et al. (2025). Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors.
- Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of enzyme inhibition and medicinal chemistry, 31(sup4), 160–169.
- Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer agents in medicinal chemistry, 21(13), 1708–1716.
- Afzal, O., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of Molecular Structure, 1250, 131720.
- Abdel-Megeed, M. F., et al. (2007). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Archiv der Pharmazie, 340(10), 537-542.
- Irikura, T., et al. (1985). U.S. Patent No. 4,544,747. Washington, DC: U.S.
- Villa, M., et al. (2009). U.S. Patent No. 7,560,557. Washington, DC: U.S.
- Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. European journal of medicinal chemistry, 179, 743–753.
- Hayakawa, I., et al. (1991). U.S. Patent No. 4,997,943. Washington, DC: U.S.
- Wang, Z., et al. (2016). Design, Practical Synthesis, and Biological Evaluation of Novel 6-(Pyrazolylmethyl)-4-quinoline-3-carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors. Molecules (Basel, Switzerland), 21(11), 1475.
- Hong, C. Y., et al. (1997). U.S. Patent No. 5,633,262. Washington, DC: U.S.
- Guchhait, S. K., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(36), 21462–21485.
- Zhang, L., et al. (2021). Antioxidant, Anti-inflammatory, Antibacterial, and Analgesic Activities and Mechanisms of Quinolines, Indoles and Related Derivatives. Mini reviews in medicinal chemistry, 21(16), 2261–2275.
- Ren, P., et al. (2012). U.S. Patent No. 8,193,182. Washington, DC: U.S.
- Alzoubi, A., et al. (2024). Evaluation of Spirooxindole-3,3'-pyrrolines-incorporating Isoquinoline Motif as Antitumor, Anti-inflammatory, Antibacterial, Antifungal, and Antioxidant Agents. Current organic synthesis, 21(1), 108–121.
- Zhang, L., et al. (2021). Antioxidant, Anti-inflammatory, Antibacterial, and Analgesic Activities and Mechanisms of Quinolines, Indoles and Related Derivatives. Mini reviews in medicinal chemistry, 21(16), 2261–2275.
Sources
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
Application Notes and Protocols for the Derivatization of the Carboxylic Acid Group of 6-Bromo-2-methylquinoline-3-carboxylic acid
Introduction: Strategic Derivatization of a Privileged Scaffold
The quinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3]. 6-Bromo-2-methylquinoline-3-carboxylic acid is a particularly valuable starting material for the synthesis of novel drug candidates. The strategic placement of its functional groups—the carboxylic acid at the 3-position, the bromine atom at the 6-position, and the methyl group at the 2-position—offers a rich platform for chemical modification and the exploration of structure-activity relationships (SAR).
The carboxylic acid moiety is a key handle for derivatization, allowing for the introduction of a diverse array of functional groups through esterification and amidation. These modifications can profoundly influence the physicochemical properties of the parent molecule, such as its solubility, lipophilicity, and ability to form hydrogen bonds, thereby modulating its pharmacokinetic profile and biological activity. For instance, converting the carboxylic acid to an ester can enhance cell permeability, while forming an amide bond allows for the incorporation of various substituents that can interact with specific biological targets[4]. This guide provides detailed application notes and protocols for the efficient and reliable derivatization of the carboxylic acid group of this compound, empowering researchers to generate libraries of novel compounds for drug discovery programs.
I. Esterification of this compound
Esterification is a fundamental transformation that replaces the acidic proton of the carboxylic acid with an alkyl or aryl group. This modification is often employed to mask the polarity of the carboxylic acid, thereby improving oral bioavailability and cell membrane penetration. The choice of esterification method depends on the desired ester, the scale of the reaction, and the sensitivity of the starting material to acidic or basic conditions.
A. Fischer-Speier Esterification: The Classic Approach
The Fischer-Speier esterification is a robust and cost-effective method for the synthesis of simple alkyl esters. The reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst[5][6][7][8][9].
Causality of Experimental Choices:
-
Excess Alcohol: The reaction is an equilibrium process. Using the alcohol as the solvent drives the equilibrium towards the formation of the ester product, in accordance with Le Châtelier's principle[6].
-
Acid Catalyst: The strong acid (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol[5][7].
-
Heat: The reaction is typically slow at room temperature; therefore, heating is necessary to achieve a reasonable reaction rate.
-
Aqueous Workup: The workup with a mild base (e.g., saturated sodium bicarbonate solution) neutralizes the acid catalyst and removes any unreacted carboxylic acid.
Experimental Workflow: Fischer-Speier Esterification
Caption: Workflow for Fischer-Speier Esterification.
Protocol 1: Synthesis of Ethyl 6-Bromo-2-methylquinoline-3-carboxylate
| Reagent/Parameter | Value/Conditions |
| Starting Material | This compound |
| Reagents | Ethanol (absolute), Sulfuric acid (concentrated) |
| Solvent | Ethanol |
| Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 4-8 hours (monitor by TLC) |
| Workup | Neutralization with NaHCO₃, extraction |
| Purification | Recrystallization or column chromatography |
| Typical Yield | 80-90% |
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in absolute ethanol (used in excess as the solvent).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirred suspension.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Slowly pour the mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate. Stir until the effervescence ceases.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.
Characterization Data for Ethyl 6-Bromo-2-methylquinoline-3-carboxylate: While specific data for the ethyl ester is not readily available, the following provides an example of expected characterization.
-
Appearance: Solid
-
Molecular Formula: C₁₃H₁₂BrNO₂
-
Molecular Weight: 294.14 g/mol
II. Amidation of this compound
The formation of an amide bond is a critical transformation in drug discovery, as it introduces a stable and versatile linkage that can participate in hydrogen bonding interactions with biological targets. Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires activation of the carboxylic acid.
A. Amide Coupling using HATU: A Modern and Efficient Method
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that facilitates amide bond formation under mild conditions with minimal side reactions and racemization[10][11].
Causality of Experimental Choices:
-
HATU as a Coupling Reagent: HATU reacts with the carboxylate to form a highly reactive OAt-active ester, which is readily susceptible to nucleophilic attack by the amine[10][11].
-
Tertiary Amine Base (e.g., DIPEA): A non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) is used to deprotonate the carboxylic acid to its carboxylate form, which then activates HATU. It also scavenges the acid produced during the reaction.
-
Aprotic Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) is used to dissolve the reactants and facilitate the reaction.
Experimental Workflow: HATU-Mediated Amidation
Caption: Workflow for HATU-Mediated Amidation.
Protocol 2: General Procedure for the Synthesis of N-Substituted-6-Bromo-2-methylquinoline-3-carboxamides
| Reagent/Parameter | Value/Conditions |
| Starting Material | This compound |
| Reagents | Amine (primary or secondary), HATU, DIPEA |
| Solvent | Anhydrous DMF or DCM |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2-12 hours (monitor by TLC) |
| Workup | Aqueous wash |
| Purification | Column chromatography |
| Typical Yield | 70-95% |
Step-by-Step Methodology:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF or DCM, add the desired amine (1.1 eq) and HATU (1.2 eq).
-
Base Addition: Cool the reaction mixture to 0 °C in an ice bath and add DIPEA (2.0 eq) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
-
Quenching and Extraction: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash successively with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
III. Alternative Derivatization Methods
While Fischer esterification and HATU-mediated amidation are robust and widely applicable, other methods can be advantageous in specific contexts.
-
Esterification using Thionyl Chloride/Alcohol: The carboxylic acid can be converted to its more reactive acid chloride intermediate by treatment with thionyl chloride. Subsequent reaction with an alcohol yields the corresponding ester. This method is particularly useful for the synthesis of esters from sterically hindered alcohols.
-
Amidation via Acid Chloride: Similar to the esterification method, the formation of the acid chloride followed by reaction with an amine is a classic and effective method for amide synthesis[12]. This two-step procedure is often high-yielding.
IV. Applications in Drug Discovery and Development
The derivatization of this compound opens avenues to a vast chemical space with significant therapeutic potential. The resulting esters and amides can be screened for a variety of biological activities.
-
Anticancer Activity: Quinoline-3-carboxylate and carboxamide derivatives have demonstrated notable antiproliferative effects against various cancer cell lines[4]. The nature of the ester or amide substituent can be fine-tuned to optimize potency and selectivity.
-
Antimicrobial Agents: The quinoline scaffold is a cornerstone of many antibacterial and antifungal drugs. Novel derivatives of this compound can be evaluated for their efficacy against a panel of pathogenic microbes.
-
Enzyme Inhibition: The strategic placement of functional groups on the quinoline core allows for the design of potent and selective enzyme inhibitors. For example, certain quinoline derivatives have been identified as inhibitors of prostaglandin F2α.
Conclusion
This guide has provided a detailed overview of the key methods for the derivatization of the carboxylic acid group of this compound. The protocols for Fischer esterification and HATU-mediated amidation offer reliable and efficient pathways to a diverse range of ester and amide derivatives. By understanding the underlying chemical principles and carefully selecting the appropriate synthetic strategy, researchers can effectively leverage this versatile scaffold to generate novel molecules with the potential for significant contributions to drug discovery and development.
References
- BenchChem. (2025). Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Wikipedia. (2023). Fischer–Speier esterification. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
ChemTalk. (n.d.). What is Fischer Esterification? Retrieved from [Link]
- BenchChem. (2025). In-Depth Technical Guide: Methyl 6-bromoquinoline-3-carboxylate and its Structural Analogs in Drug Discovery.
- RSC Publishing. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. DOI:10.1039/C7RA06655D
-
YouTube. (2020). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. Retrieved from [Link]
- Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.
- RSC Publishing. (2025).
- BenchChem. (2025). Methyl 6-bromoquinoline-3-carboxylate: A Comprehensive Technical Guide for Chemical Synthesis and Drug Discovery.
- BenchChem. (2025). An In-depth Technical Guide to Methyl 6-bromoquinoline-3-carboxylate.
- RSC Advances. (2018). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances.
- Anti-Cancer Agents in Medicinal Chemistry. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry.
-
Indo American Journal of Pharmaceutical Research. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Retrieved from [Link]
- PubMed. (2025). Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors.
- IUCrData. (2022). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone.
- Benchchem. (2025). synthesis of Methyl 6-bromoquinoline-3 - carboxylic acid.
- Benchchem. (2025). Synthesis Protocol for Methyl 6-bromoquinoline-3-carboxylate.
- PubMed. (2022). Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. Chemical Biology & Drug Design.
-
ResearchGate. (2025). Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors | Request PDF. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 8. Fischer Esterification [organic-chemistry.org]
- 9. What is Fischer Esterification? | ChemTalk [chemistrytalk.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 12. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Characterization of 6-Bromo-2-methylquinoline-3-carboxylic Acid
Introduction
6-Bromo-2-methylquinoline-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its quinoline scaffold is a common motif in a variety of biologically active molecules. The presence of a bromine atom, a methyl group, and a carboxylic acid moiety provides a unique combination of electronic and steric properties that can be exploited in the design of novel therapeutic agents. Accurate and comprehensive characterization of this molecule is paramount for ensuring its purity, confirming its structure, and understanding its physicochemical properties, all of which are critical for its application in research and development.
This technical guide provides a suite of detailed application notes and protocols for the analytical characterization of this compound. The methodologies described herein are designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step instructions.
Physicochemical Properties
A foundational aspect of characterizing any chemical compound is the determination of its fundamental physicochemical properties. For this compound, these properties are summarized in the table below. It is important to note that while some data is available from commercial suppliers, other values may be predicted or require experimental determination.
| Property | Value/Information | Source |
| Molecular Formula | C₁₁H₈BrNO₂ | |
| Molecular Weight | 266.09 g/mol | |
| CAS Number | 92513-39-8 | |
| Appearance | Solid (predicted) | - |
| Density | 1.644 g/cm³ | |
| Solubility | No data available; expected to be soluble in polar organic solvents like DMSO and DMF. | - |
| Melting Point | No data available; requires experimental determination via DSC or melting point apparatus. | - |
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
HPLC is an indispensable technique for assessing the purity of this compound and for monitoring reaction progress during its synthesis. A well-developed HPLC method can also be adapted for preparative purification.
Rationale for Method Development
The presence of the carboxylic acid group suggests that a reversed-phase HPLC method will be most effective. The acidic nature of the analyte means that the pH of the mobile phase will significantly impact its retention time. At a pH below its pKa, the carboxylic acid will be protonated and less polar, leading to longer retention on a C18 column. Conversely, at a pH above its pKa, it will be deprotonated (carboxylate anion) and more polar, resulting in earlier elution. The addition of an acidic modifier, such as formic acid or trifluoroacetic acid, to the mobile phase is standard practice to ensure sharp peak shapes by suppressing the ionization of the carboxylic acid and any free silanol groups on the stationary phase.
Experimental Protocol: HPLC Purity Assessment
Objective: To determine the purity of a sample of this compound.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Trifluoroacetic acid)
-
Sample of this compound
-
Dimethyl sulfoxide (DMSO) or other suitable solvent for sample preparation
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the sample and dissolve it in 1 mL of DMSO to create a 1 mg/mL stock solution.
-
Further dilute the stock solution with a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.1 mg/mL.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or scan for optimal wavelength with DAD)
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 25.1 95 5 | 30 | 95 | 5 |
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of the sample based on the area percentage of the main peak relative to the total area of all peaks.
-
Caption: HPLC Purity Analysis Workflow.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for the structural elucidation of this compound. Both ¹H and ¹³C NMR are essential for confirming the connectivity of the atoms within the molecule.
Rationale for NMR Analysis:
-
¹H NMR: Will provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The aromatic protons of the quinoline ring system, the methyl protons, and the acidic proton of the carboxylic acid will each have characteristic chemical shifts.
-
¹³C NMR: Will show the number of chemically non-equivalent carbon atoms. The chemical shifts will be indicative of the carbon type (e.g., aromatic, methyl, carbonyl).
Experimental Protocol: ¹H and ¹³C NMR
Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
Sample of this compound
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (DMSO-d₆ is often a good choice for carboxylic acids) in a clean, dry NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Tune and shim the spectrometer according to standard procedures.
-
Acquire the ¹H NMR spectrum using a standard pulse program.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program.
-
-
Data Processing and Interpretation:
-
Process the raw data (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts and coupling patterns in the ¹H NMR spectrum to assign the protons to the molecular structure.
-
Analyze the chemical shifts in the ¹³C NMR spectrum to assign the carbon atoms.
-
Expected Spectral Features:
-
¹H NMR (in DMSO-d₆):
-
A singlet for the methyl group protons (around 2.5-2.8 ppm).
-
Aromatic protons on the quinoline ring (in the range of 7.5-9.0 ppm). The coupling patterns will depend on the substitution.
-
A broad singlet for the carboxylic acid proton (typically >12 ppm), which may exchange with residual water in the solvent.
-
-
¹³C NMR (in DMSO-d₆):
-
A signal for the methyl carbon (around 20-25 ppm).
-
Multiple signals for the aromatic carbons of the quinoline ring (in the range of 120-150 ppm).
-
A signal for the carboxylic acid carbonyl carbon (around 165-175 ppm).[1]
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns.
Rationale for MS Analysis:
The presence of bromine is a key feature that can be readily identified in a mass spectrum due to its characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a pair of peaks (M and M+2) of almost equal intensity for any fragment containing a bromine atom.
Experimental Protocol: LC-MS Analysis
Objective: To confirm the molecular weight and observe the isotopic pattern of bromine.
Instrumentation:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system with an electrospray ionization (ESI) source.
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent compatible with the LC mobile phase (e.g., methanol or acetonitrile/water).
-
-
LC-MS Conditions:
-
Use an HPLC method similar to the one described for purity analysis, but with a shorter run time if only molecular weight confirmation is needed.
-
Ionization Mode: ESI positive and/or negative mode.
-
Mass Analyzer: Scan a mass range that includes the expected molecular weight (e.g., m/z 100-500).
-
-
Data Analysis:
-
Examine the mass spectrum for the molecular ion peak. In positive ion mode, this will likely be the [M+H]⁺ adduct.
-
Look for the characteristic M and M+2 isotopic pattern with roughly equal intensities, confirming the presence of one bromine atom.
-
Predicted Mass Spectral Data:
| Adduct | m/z |
| [M+H]⁺ | 265.98113 / 267.97908 |
| [M+Na]⁺ | 287.96307 / 289.96102 |
| [M-H]⁻ | 263.96657 / 265.96452 |
Data sourced from PubChemLite.
Caption: Potential Mass Spectrometry Fragmentation Pathways.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Rationale for FT-IR Analysis:
The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-H stretches of the aromatic and methyl groups, and C=C and C=N stretches of the quinoline ring.
Experimental Protocol: FT-IR Spectroscopy
Objective: To identify the key functional groups.
Instrumentation:
-
FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Collect the spectrum over a typical range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Expected Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 2500-3300 (broad) | O-H | Carboxylic acid stretch |
| 1680-1710 | C=O | Carboxylic acid stretch |
| ~1600, ~1500 | C=C, C=N | Aromatic ring stretches |
| 2850-3000 | C-H | Methyl and aromatic stretches |
| 1210-1320 | C-O | Carboxylic acid stretch |
| 900-960 (broad) | O-H | Carboxylic acid out-of-plane bend |
Note: The broadness of the O-H and O-H bend is due to hydrogen bonding.[2]
Thermal Analysis
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability and phase transitions of the material.
Rationale for Thermal Analysis:
-
TGA: Measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature and to identify any loss of solvent or water.
-
DSC: Measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, and other phase transitions.
Experimental Protocol: TGA and DSC
Objective: To determine the thermal stability and melting point.
Instrumentation:
-
TGA instrument
-
DSC instrument
Procedure:
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the sample into a TGA or DSC pan.
-
-
TGA Analysis:
-
Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) from room temperature to a temperature at which decomposition is complete (e.g., 600 °C).
-
Record the mass loss as a function of temperature.
-
-
DSC Analysis:
-
Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) through its expected melting range.
-
Record the heat flow as a function of temperature. The peak of the endotherm corresponds to the melting point.
-
-
Data Analysis:
-
Analyze the TGA thermogram to determine the onset of decomposition.
-
Analyze the DSC thermogram to determine the melting point.
-
Conclusion
The analytical techniques outlined in this guide provide a comprehensive framework for the thorough characterization of this compound. By employing a combination of chromatographic and spectroscopic methods, researchers can confidently verify the identity, purity, and key physicochemical properties of this important compound, ensuring its suitability for downstream applications in drug discovery and development.
References
-
PubChemLite. (n.d.). 6-bromo-4-methylquinoline-3-carboxylic acid (C11H8BrNO2). Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]
Sources
Application Notes & Protocols: A Guide to the Synthesis of 6-Bromo-2-methylquinoline-3-carboxylic Acid and Its Analogs
Introduction: The Quinoline Scaffold in Modern Drug Discovery
The quinoline ring system, a bicyclic heterocycle composed of a fused benzene and pyridine ring, represents what medicinal chemists refer to as a "privileged scaffold." This designation is earned due to its recurring presence in a multitude of compounds exhibiting a wide spectrum of biological activities.[1][2] Derivatives of quinoline are foundational to the development of therapeutics targeting a vast array of diseases, with demonstrated efficacy as anticancer, anti-inflammatory, antibacterial, and antimalarial agents.[1][2][3][4]
Within this important class of molecules, 6-Bromo-2-methylquinoline-3-carboxylic acid and its analogs are of particular interest to researchers in drug development. The strategic placement of the bromine atom at the 6-position and the carboxylic acid at the 3-position provides two chemically distinct handles for further molecular elaboration.[5] This allows for the systematic exploration of the structure-activity relationship (SAR), enabling the fine-tuning of a compound's pharmacological profile to enhance potency, selectivity, or pharmacokinetic properties.[5]
This technical guide provides a detailed experimental framework for the synthesis of these valuable compounds, grounded in established chemical principles. We will not only delineate the step-by-step protocols but also explore the underlying causality for key experimental choices, ensuring a reproducible and logically sound synthetic strategy.
Synthetic Strategy: The Friedländer Annulation as a Primary Route
While several named reactions exist for the construction of the quinoline core, such as the Gould-Jacobs and Doebner-von Miller reactions, the Friedländer synthesis offers a particularly direct and efficient route to the target 2,3-disubstituted quinoline scaffold.[6] This reaction involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated α-methylene group, such as a β-ketoester.
Causality of Choice: The Friedländer approach is selected for its convergence and atom economy. It allows for the direct installation of the C2-methyl and C3-carboxylate substituents in a single, ring-forming step by reacting a 2-amino-5-bromobenzaldehyde with ethyl acetoacetate. This avoids the multi-step sequences that might be required by other methods, such as the Gould-Jacobs reaction, which typically yields 4-hydroxyquinolines that would necessitate further modification.[7][8][9]
Below is a visualization of the general synthetic workflow, from starting materials to the final, purified products.
Caption: General workflow for the two-step synthesis of the target acid.
Detailed Experimental Protocols
Part A: Synthesis of Ethyl 6-Bromo-2-methylquinoline-3-carboxylate (Ester Intermediate)
This protocol details the Friedländer annulation to construct the core quinoline ester.
Underlying Principle: The reaction is initiated by the formation of a Schiff base between the primary amine of the 2-amino-5-bromobenzaldehyde and the ketone of ethyl acetoacetate. This is followed by an intramolecular aldol-type condensation, where the enolate of the ester attacks the imine carbon. The subsequent dehydration of the resulting alcohol yields the stable, aromatic quinoline ring system. An acid catalyst is employed to protonate the carbonyls, activating them towards nucleophilic attack and facilitating the dehydration step.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| 2-Amino-5-bromobenzaldehyde | ≥97% | Sigma-Aldrich |
| Ethyl acetoacetate | ≥99% | Sigma-Aldrich |
| Ethanol (200 Proof) | Anhydrous | Fisher Scientific |
| Hydrochloric acid (HCl) | Concentrated (37%) | VWR |
| Ethyl acetate | ACS Grade | Fisher Scientific |
| Saturated sodium bicarbonate soln. | Laboratory Prepared | - |
| Brine | Laboratory Prepared | - |
| Anhydrous magnesium sulfate (MgSO₄) | ≥97% | Sigma-Aldrich |
Step-by-Step Methodology
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-5-bromobenzaldehyde (10.0 g, 50.0 mmol, 1.0 eq).
-
Reagent Addition: Add anhydrous ethanol (100 mL) to the flask and stir until the solid is fully dissolved. To this solution, add ethyl acetoacetate (7.15 g, 55.0 mmol, 1.1 eq).
-
Catalyst Introduction: Carefully add 3-4 drops of concentrated hydrochloric acid to the reaction mixture.
-
Scientist's Note: The acid acts as a catalyst to accelerate both the initial imine formation and the final dehydration step. Only a catalytic amount is required; excess acid can lead to side reactions.
-
-
Thermal Cyclization: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours.
-
Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting aldehyde spot indicates reaction completion.
-
Cooling and Concentration: Once complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator to obtain a crude oily solid.
-
Aqueous Work-up: Dissolve the crude residue in ethyl acetate (150 mL). Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst, followed by brine (1 x 50 mL).
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude ester.
-
Purification: The crude product can be purified by recrystallization from a minimal amount of hot ethanol. Filter the resulting crystals and dry them under vacuum to afford the pure ethyl 6-bromo-2-methylquinoline-3-carboxylate as a solid.[10]
Part B: Hydrolysis to this compound
This protocol describes the saponification of the ester to yield the final carboxylic acid.
Underlying Principle: Saponification is a base-catalyzed hydrolysis of an ester. The hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group. A final acid-base reaction between the resulting carboxylic acid and the ethoxide yields the carboxylate salt. Subsequent acidification with a strong acid (HCl) protonates the carboxylate, precipitating the neutral carboxylic acid product, which is often insoluble in the acidic aqueous medium.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| Ethyl 6-Bromo-2-methylquinoline-3-carboxylate | From Part A | - |
| Sodium hydroxide (NaOH) | Pellets, ≥98% | Sigma-Aldrich |
| Ethanol | 95% | Fisher Scientific |
| Hydrochloric acid (HCl) | 2 M Aqueous Solution | Laboratory Prepared |
| Deionized Water | - | - |
Step-by-Step Methodology
-
Reaction Setup: In a 250 mL round-bottom flask, suspend the ester from Part A (e.g., 10.0 g, 34.0 mmol, 1.0 eq) in a mixture of ethanol (80 mL) and deionized water (40 mL).
-
Base Addition: Add sodium hydroxide pellets (2.72 g, 68.0 mmol, 2.0 eq) to the suspension.
-
Scientist's Note: Using at least two equivalents of base ensures the reaction goes to completion and neutralizes any acidic impurities.
-
-
Hydrolysis Reaction: Attach a reflux condenser and heat the mixture to reflux for 2-3 hours. The reaction mixture should become a clear, homogeneous solution as the starting ester is converted to its soluble sodium salt. Monitor the reaction by TLC until the ester spot has completely disappeared.
-
Cooling and Concentration: Cool the reaction mixture to room temperature and remove the ethanol via rotary evaporation.
-
Acidification and Precipitation: Dissolve the remaining aqueous residue in 100 mL of deionized water. While stirring vigorously, slowly add 2 M HCl solution dropwise. The carboxylic acid will begin to precipitate out of the solution. Continue adding acid until the pH of the solution is approximately 2-3.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with copious amounts of cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified this compound in a vacuum oven at 60-70 °C to a constant weight.[11]
Mechanistic Insight: The Friedländer Annulation
Understanding the reaction mechanism is crucial for troubleshooting and adapting the protocol for different analogs.
Caption: Key steps of the acid-catalyzed Friedländer synthesis.
Synthesizing Analogs: A Modular Approach
The true power of this synthetic route lies in its flexibility. By simply substituting the starting materials, a wide variety of analogs can be produced. The following table provides a guide for this modular approach.
| Starting 2-Aminoaryl Aldehyde/Ketone | Starting β-Ketoester/Dicarbonyl | Resulting Quinoline Analog Core | Key Considerations |
| 2-Amino-5-chloro benzaldehyde | Ethyl acetoacetate | 6-Chloro -2-methylquinoline-3-carboxylate | Reaction times may vary slightly based on the electronics of the halogen. |
| 2-Amino-5-fluoro benzaldehyde | Ethyl acetoacetate | 6-Fluoro -2-methylquinoline-3-carboxylate | Generally similar reactivity to the bromo-analog. |
| 2-Amino-5-bromobenzaldehyde | Methyl acetoacetate | Methyl 6-Bromo-2-methylquinoline-3-carboxylate | Use methanol for recrystallization if needed. Hydrolysis conditions remain the same. |
| 2-Amino-5-bromobenzaldehyde | Ethyl benzoyl acetate | Ethyl 6-Bromo-2-phenyl quinoline-3-carboxylate | The bulkier benzoyl group may require slightly longer reaction times or a stronger acid catalyst. |
| 2-Amino-5-bromoacetophenone | Ethyl acetoacetate | Ethyl 6-Bromo-4 -methyl-2-methylquinoline-3-carboxylate | Starting with a ketone instead of an aldehyde will yield a C4-substituted quinoline. |
Modern Synthetic Adaptation: Microwave-Assisted Synthesis
Conventional reflux heating, while reliable, can require several hours. For high-throughput synthesis and rapid library generation, microwave-assisted organic synthesis offers a significant advantage.[12] Reactions such as the Friedländer synthesis can often be completed in minutes instead of hours, frequently with improved yields and cleaner product profiles.[13][14][15]
Expert Insight: When adapting this protocol for microwave synthesis, the reaction is typically performed in a sealed microwave vial using a higher boiling point solvent like N,N-Dimethylformamide (DMF) or in a solvent-free neat condition.[13][16] The temperature can be precisely controlled (e.g., 120-150 °C) for a short duration (e.g., 5-20 minutes). This requires empirical optimization but can dramatically accelerate the discovery process.
Product Validation: A Self-Validating Protocol
The synthesis of a chemical entity is incomplete without rigorous characterization to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation. For the target acid, one would expect to see characteristic signals for the aromatic protons on the quinoline core, a singlet for the C2-methyl group, and the disappearance of the ethyl group signals seen in the ester intermediate. The carboxylic acid proton often appears as a broad singlet far downfield.[17][18]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the correct mass for the expected chemical formula. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[19]
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups. The ester will show a strong C=O stretch around 1720-1740 cm⁻¹. In the final acid product, this will be replaced by a C=O stretch around 1700-1725 cm⁻¹ and a very broad O-H stretch from ~2500-3300 cm⁻¹.[18]
-
Melting Point Analysis: A sharp melting point range is a reliable indicator of high purity for a crystalline solid.
By performing these analytical checks, the protocol becomes self-validating, ensuring the material produced is indeed the desired compound and is of sufficient purity for subsequent applications in drug discovery research.
References
-
Gould–Jacobs reaction - Wikipedia . Wikipedia. [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW . IIP Series. [Link]
-
Doebner–Miller reaction - Wikipedia . Wikipedia. [Link]
-
Microwave-Assisted Synthesis of New Substituted Anilides of Quinaldic Acid . PMC - NIH. [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine . MDPI. [Link]
-
Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters . The Journal of Organic Chemistry - ACS Publications. [Link]
-
Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent . MDPI. [Link]
-
Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents . PubMed. [Link]
-
Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds . RSC Publishing. [Link]
-
Microwave‐Assisted Synthesis of Quinoline Derivatives from Isatin | Request PDF . ResearchGate. [Link]
-
Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent . Anticancer Agents in Medicinal Chemistry. [Link]
-
MICROWAVE AND CONVENTIONAL SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: CLAISEN TYPE REARRANGEMENT . Revue Roumaine de Chimie. [Link]
-
General reaction scheme of Doebner–von Miller quinoline synthesis . ResearchGate. [Link]
-
Microwave-assisted Synthesis of 2-Styrylquinoline-4-carboxylic Acids as Antitubercular Agents . PubMed. [Link]
-
Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety . ACS Omega - ACS Publications. [Link]
-
Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 . PubMed. [Link]
- Method for purifying quinolinecarboxylic acid derivative.
-
Biosynthesis of Quinoxaline Antibiotics: Purification and Characterization of the quinoxaline-2-carboxylic Acid Activating Enzyme From Streptomyces Triostinicus . PubMed. [Link]
-
Purification of Quinoline - Chempedia . LookChem. [Link]
-
Biological Activities of Quinoline Derivatives . Bentham Science. [Link]
-
Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation . Advanced Journal of Chemistry, Section A. [Link]
-
Quinoline Series: Synthesis . openlabnotebooks.org. [Link]
-
Synthesis of 6-bromo-4-iodoquinoline . Atlantis Press. [Link]
-
Synthesis of quinolines . Organic Chemistry Portal. [Link]
-
Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives . ResearchGate. [Link]
-
(PDF) Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives . ResearchGate. [Link]
-
Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives . MDPI. [Link]
-
6-Bromoquinoline-2-carboxylic acid | C10H6BrNO2 . PubChem. [Link]
-
Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone . IUCrData. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benthamscience.com [benthamscience.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. iipseries.org [iipseries.org]
- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. This compound ethyl ester AldrichCPR 948289-14-3 [sigmaaldrich.com]
- 11. 6-Bromoquinoline-3-carboxylic acid | Sigma-Aldrich [sigmaaldrich.cn]
- 12. Microwave-Assisted Synthesis of New Substituted Anilides of Quinaldic Acid † - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 14. One moment, please... [revroum.lew.ro]
- 15. Microwave-assisted Synthesis of 2-Styrylquinoline-4-carboxylic Acids as Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Anticancer Activity of Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology
Quinoline, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous compounds with a vast array of pharmacological activities.[1] In the field of oncology, quinoline derivatives have emerged as a particularly promising class of therapeutic agents due to their diverse mechanisms of action and the synthetic versatility that allows for fine-tuning of their biological properties.[2][3] These compounds can exert their anticancer effects through a multitude of pathways, including the induction of programmed cell death (apoptosis), cell cycle arrest, inhibition of angiogenesis (the formation of new blood vessels that feed a tumor), and the disruption of cancer cell migration.[4]
The anticancer mechanisms of quinoline derivatives are often multifaceted, targeting key components of cellular machinery that are dysregulated in cancer.[5] These molecular targets include critical enzymes like topoisomerases, which are essential for DNA replication, and protein kinases that regulate cellular growth and proliferation signaling pathways.[6][7] For instance, some derivatives function as DNA intercalating agents, interfering with replication, while others inhibit tubulin polymerization, a process crucial for cell division.[6][8] This guide provides a comprehensive, field-proven framework for the systematic evaluation of novel quinoline derivatives, from initial compound characterization and cytotoxicity screening to in-depth mechanistic and in vivo studies.
Preliminary Assessment: Foundational Compound Characterization
Before embarking on extensive biological assays, it is critical to establish the fundamental physicochemical properties of the quinoline derivative. This preliminary assessment ensures the reliability and reproducibility of subsequent experiments by addressing potential confounding factors such as poor solubility or compound degradation.
Solubility and Stability Assessment
Inconsistent results in biological assays are often attributable to poor compound solubility or degradation in the assay medium.[9] A preliminary assessment of these properties is a crucial de-risking step.[10] The pH, temperature, and light exposure can significantly influence the stability of quinoline compounds.[9]
Protocol: Kinetic Solubility and Stability in Aqueous Buffer
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the test quinoline derivative (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).
-
Working Solution Preparation: Dilute the stock solution into a relevant aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to the highest desired final concentration for biological assays. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced toxicity.[11]
-
Incubation: Incubate the aqueous solution under standard cell culture conditions (37°C, 5% CO2) for the duration of the longest planned in vitro experiment (e.g., 72 hours).
-
Precipitation Check: At various time points (0, 24, 48, 72 hours), visually inspect the solution for any signs of precipitation. For a more quantitative measure, samples can be filtered through a 0.45 µm filter, and the concentration of the filtrate can be measured by High-Performance Liquid Chromatography (HPLC).
-
Stability Analysis: Analyze the samples from each time point using a stability-indicating HPLC method. Compare the peak area of the parent compound at each time point to the 0-hour time point to determine the percentage of the compound remaining. A loss of >10-15% typically indicates instability that may affect experimental outcomes.[9]
Phase 1: In Vitro Cytotoxicity and Antiproliferative Screening
The initial step in biological evaluation is to determine the compound's ability to inhibit the growth or kill cancer cells. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.[12] The MTT and Sulforhodamine B (SRB) assays are two of the most widely used colorimetric methods for this purpose.[3][13]
Data Presentation: Comparative Cytotoxicity of Quinoline Derivatives
Summarizing cytotoxicity data in a clear, tabular format is essential for comparing the potency and selectivity of different compounds across various cancer cell lines.
| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) after 48h | Selectivity Index* | Reference |
| Derivative A | MCF-7 | Breast | 7.5 | 4.2 | [12] |
| HCT-116 | Colon | 12.1 | 2.6 | ||
| A549 | Lung | 9.8 | 3.2 | ||
| Derivative B | MCF-7 | Breast | 2.1 | 15.1 | [14] |
| HCT-116 | Colon | 1.8 | 17.6 | ||
| A549 | Lung | 3.5 | 9.1 | ||
| Doxorubicin | MCF-7 | Breast | 0.8 | - | [14] |
*Selectivity Index = IC50 in normal cell line (e.g., HUVEC) / IC50 in cancer cell line. A higher value indicates greater selectivity for cancer cells.
Protocol: MTT Assay for Cell Viability
The MTT assay is a cornerstone of anticancer drug screening. It measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[12][15]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon).[11]
-
Complete cell culture medium (e.g., DMEM with 10% Fetal Bovine Serum).[11]
-
96-well flat-bottom plates.[11]
-
Test quinoline derivatives dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).[11]
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000–10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the quinoline derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM).
-
Controls: Include wells for vehicle control (medium with the same final concentration of DMSO) and a positive control (a known anticancer drug like Doxorubicin).[11]
-
Incubation: Incubate the plates for 48 to 72 hours.[11]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, formazan crystals will form in viable cells.[11]
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.[11]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.
Phase 2: Elucidating the Mechanism of Action
Once a quinoline derivative demonstrates potent cytotoxicity, the next critical step is to understand how it kills cancer cells. This involves investigating its effects on core cellular processes like cell division and programmed cell death.
Cell Cycle Analysis
Many anticancer drugs, including quinoline derivatives, exert their effects by causing cell cycle arrest at specific checkpoints (e.g., G1, S, or G2/M phase), preventing cancer cells from dividing.[2][16] This arrest can be a prelude to apoptosis. Cell cycle distribution is most commonly analyzed by flow cytometry after staining the cellular DNA with a fluorescent dye like Propidium Iodide (PI).
Protocol: Cell Cycle Analysis by Propidium Iodide Staining
-
Cell Culture and Treatment: Seed cells (e.g., 2.5 x 10^5 cells/well) in 6-well plates and allow them to attach overnight. Treat the cells with the quinoline derivative at its IC50 and 2x IC50 concentrations for 24 or 48 hours.[17]
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Fixation: Wash the cell pellet with cold PBS and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the samples using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[17]
Apoptosis Induction Assay
A key desired trait for an anticancer agent is the ability to induce apoptosis, a clean and controlled form of cell suicide that avoids the inflammatory response associated with necrosis.[5] A standard method to detect apoptosis is the Annexin V/PI assay. In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is used as a counterstain to identify late apoptotic or necrotic cells, which have lost membrane integrity.[12]
Protocol: Apoptosis Detection with Annexin V/PI Staining
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the quinoline derivative as described for the cell cycle analysis.
-
Cell Harvesting: Harvest both adherent and floating cells and collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.[12]
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[12]
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[12]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[12]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry. The results will differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), and late apoptotic/necrotic (Annexin V+ / PI+) cell populations.
Phase 3: Investigating Key Signaling Pathways
To refine the understanding of a compound's mechanism, it is essential to investigate its impact on specific intracellular signaling pathways that are commonly hijacked by cancer cells to promote growth and survival. The PI3K/Akt/mTOR pathway is one such critical cascade that is frequently deregulated in many cancers.[18] Quinoline derivatives have been shown to inhibit this pathway.[19]
The PI3K/Akt/mTOR Pathway
This pathway is a central regulator of cell proliferation, survival, and metabolism.[6] Upon activation by growth factors, PI3K phosphorylates lipids in the cell membrane, which in turn recruits and activates the kinase Akt. Activated Akt then phosphorylates a host of downstream targets, including mTOR (mammalian target of rapamycin), a key protein that promotes protein synthesis and cell growth.[18] Inhibition of this pathway can effectively starve cancer cells and induce apoptosis.
Caption: The PI3K/Akt/mTOR signaling pathway and potential inhibition points for quinoline derivatives.
Protocol: Western Blotting for Pathway Modulation
Western blotting allows for the detection of specific proteins and their phosphorylation status, providing a direct readout of pathway activity.
-
Protein Extraction: Treat cells with the quinoline derivative at various concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-mTOR, anti-total-mTOR, and a loading control like anti-GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. A decrease in the ratio of phosphorylated protein to total protein indicates inhibition of the pathway.
Phase 4: Preclinical Assessment
Promising candidates from in vitro studies must be evaluated for their drug-like properties and in vivo efficacy before they can be considered for further development.
In Silico ADMET Profiling
Early prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is crucial to identify potential liabilities that could lead to failure in later stages.[20] Several web-based tools, such as SwissADME and ProTox-II, can predict these properties based on the compound's structure, providing insights into oral bioavailability, blood-brain barrier penetration, and potential toxicities.[21][22]
In Vivo Anticancer Efficacy
The definitive test of an anticancer compound's potential is its ability to inhibit tumor growth in a living organism. The most common preclinical model is the xenograft mouse model, where human cancer cells are implanted into immunodeficient mice.[23]
High-Level Protocol: Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells) into the flank of immunodeficient mice (e.g., nude mice).[23]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize the mice into groups (e.g., vehicle control, test compound, positive control drug). Administer the quinoline derivative via a relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined dosing schedule.[24]
-
Monitoring: Monitor the tumor size (using calipers), body weight (as a measure of toxicity), and overall health of the mice regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis). The primary endpoint is typically Tumor Growth Inhibition (TGI).[23]
Overall Assessment Workflow
The evaluation of a novel quinoline derivative is a systematic, multi-stage process. The following diagram outlines the logical flow from initial screening to in vivo validation.
Caption: General experimental workflow for assessing the anticancer potential of quinoline derivatives.
References
-
BenchChem. (2025). Application Notes and Protocols: Assessing the Anticancer Activity of Quinoline Compounds. BenchChem.
-
Kushwaha, N. K., et al. (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. IntechOpen.
-
Marella, A., et al. (2022). Review on recent development of quinoline for anticancer activities. Inorganic and Nano-Metal Chemistry.
-
Singh, T., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry.
-
BenchChem. (2025). Application Notes and Protocols for Quinoline Derivatives in Anticancer Agent Synthesis. BenchChem.
-
Aggarwal, A., et al. (n.d.). Drug-likeness and Toxicological Profiling of Designed Quinoline Analogues as Anti-Tubercular Agents: An In-Silico Approach. International Journal of Pharmaceutical Sciences.
-
ResearchGate. (n.d.). Pharmacokinetic and toxicity profiles (ADMET) of quinoline derivatives. ResearchGate.
-
BenchChem. (2025). In Vivo Anticancer Activity of Quinoline Derivatives: A Comparative Guide for Researchers. BenchChem.
-
BenchChem. (2025). Navigating Drug Discovery: A Comparative Guide to ADME-Tox Prediction for 6-Bromo-4-chloroquinoline-3-carbonitrile Derivatives. BenchChem.
-
BenchChem. (2025). Unraveling the Anticancer Potential of Quinoline Derivatives: A Technical Overview. BenchChem.
-
BenchChem. (2025). Application of Quinoline Derivatives in the Development of Anticancer Agents: Application Notes and Protocols. BenchChem.
-
Al-Ostoot, F. H., et al. (2023). Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. MDPI.
-
Musso, L., et al. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules.
-
Ghorab, M. M., et al. (2010). In vitro anticancer screening and radiosensitizing evaluation of some new quinolines and pyrimido[4,5-b]quinolines bearing a sulfonamide moiety. European Journal of Medicinal Chemistry.
-
ResearchGate. (n.d.). Synthesis, antimicrobial, antioxidant, and ADMET studies of quinoline derivatives. ResearchGate.
-
BenchChem. (2025). Application Notes and Protocols for Evaluating the Cytotoxicity of Quinoline Derivatives. BenchChem.
-
BenchChem. (2025). Application Notes and Protocols for Cell-Based Screening of Quinoline Derivatives. BenchChem.
-
Xiang, R., et al. (2021). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. International Journal of Molecular Sciences.
-
Abdelmegeed, H., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Medicinal Chemistry.
-
Ahmad, A., et al. (2015). A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. Anticancer Agents in Medicinal Chemistry.
-
Wiley Online Library. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024).
-
Uslu, B., et al. (2022). Evaluation of Cytotoxic Activity of Small Aminated Quinolinequinones In Vitro as Anti-Cancer Molecules. MDPI.
-
Iqbal, J., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. PLOS ONE.
-
Arabian Journal of Chemistry. (n.d.). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study.
-
BenchChem. (2025). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. BenchChem.
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega.
-
Boukhedcha, M., et al. (2024). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. MDPI.
-
Sharma, A., et al. (2017). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry.
-
Fareed, M., et al. (2018). Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. ResearchGate.
-
Ghaffari, M., et al. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Brieflands.
-
Tyagi, S., & Salahuddin. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology.
-
Charles River Laboratories. (n.d.). Solubility, Dissolution, and Stability Studies of Pharmaceuticals.
-
Kumar, M., et al. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. Scientific Reports.
-
Jones, K. (2024). RSC Advances Editors Collection: Greener synthetic approaches towards quinoline derivatives. RSC Blogs.
Sources
- 1. blogs.rsc.org [blogs.rsc.org]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ijmphs.com [ijmphs.com]
- 7. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. criver.com [criver.com]
- 11. benchchem.com [benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. In vitro anticancer screening and radiosensitizing evaluation of some new quinolines and pyrimido[4,5-b]quinolines bearing a sulfonamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. ijpsjournal.com [ijpsjournal.com]
- 22. Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer [mdpi.com]
- 23. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: 6-Bromo-2-methylquinoline-3-carboxylic acid as a Versatile Building Block for Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents. This application note details the utility of 6-Bromo-2-methylquinoline-3-carboxylic acid as a strategic building block for the synthesis of novel bioactive molecules. The presence of three key functional handles—a carboxylic acid, a bromine atom, and a methyl group on the quinoline core—provides a versatile platform for molecular diversification. This guide provides insights into the synthesis of the title compound, detailed protocols for its derivatization via amide coupling and Suzuki reactions, and a discussion of the potential biological significance of the resulting molecules, particularly in the areas of kinase inhibition and anti-inflammatory applications.
Introduction: The Strategic Advantage of the Quinoline Scaffold
Quinoline and its derivatives are prevalent in a wide range of biologically active compounds, exhibiting activities such as anticancer, anti-inflammatory, antibacterial, and antifungal properties[1][2]. The rigid, bicyclic aromatic system of quinoline provides a robust scaffold for the precise spatial orientation of functional groups, facilitating interactions with biological targets. The specific substitution pattern of this compound offers a trifecta of reactive sites for combinatorial library synthesis and lead optimization in drug discovery programs.
-
The Carboxylic Acid (C3-position): This functional group is a versatile handle for forming amide bonds, which are fundamental linkages in many pharmaceutical products[3]. Amidation allows for the introduction of a wide array of substituents, enabling the exploration of structure-activity relationships (SAR).
-
The Bromo Group (C6-position): The bromine atom is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling[4]. This reaction facilitates the formation of carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, or alkyl groups to enhance molecular complexity and modulate biological activity.
-
The Methyl Group (C2-position): The methyl group can influence the steric and electronic properties of the molecule, potentially impacting binding affinity and selectivity for target proteins.
This combination of functionalities makes this compound a highly valuable starting material for the synthesis of diverse molecular libraries aimed at identifying novel therapeutic agents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₁H₈BrNO₂ |
| Molecular Weight | 266.09 g/mol |
| Appearance | Expected to be a solid |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. |
Synthesis of this compound
A proposed synthetic pathway is outlined below:
Figure 1: Proposed synthetic workflow for this compound.
Experimental Protocol: A Plausible Synthetic Route
This protocol is a representative procedure based on established methodologies for quinoline synthesis. Optimization of reaction conditions may be necessary to achieve optimal yields.
Step 1: Synthesis of Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate
-
In a round-bottom flask, combine 4-bromoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).
-
Heat the mixture at 120-130 °C for 2 hours.
-
Add a high-boiling solvent such as Dowtherm A and heat to 240-250 °C for 30 minutes.
-
Cool the reaction mixture and add hexane to precipitate the product.
-
Collect the solid by filtration, wash with hexane, and dry to afford the intermediate.
Step 2: Synthesis of the Final Product
The subsequent steps of chlorination, dehalogenation, and hydrolysis would follow standard literature procedures to yield the target this compound.
Application in the Synthesis of Bioactive Molecules: Key Reactions and Protocols
The strategic placement of the carboxylic acid and bromo functionalities allows for sequential or orthogonal derivatization, providing access to a wide range of molecular architectures.
Amide Coupling: Expanding Molecular Diversity
The formation of an amide bond from the carboxylic acid at the C3 position is a robust method for introducing diverse chemical moieties. The direct condensation of a carboxylic acid and an amine is generally inefficient; therefore, activating agents are employed[6].
Figure 2: General workflow for amide coupling.
This protocol is a general procedure for the coupling of this compound with a primary or secondary amine using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.
-
To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM) under an inert atmosphere, add the desired amine (1.1 eq).
-
Add HATU (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
A convenient protocol for amide bond formation for electron deficient amines and carboxylic acids has been described using 1 equivalent of EDC and 1 equivalent of DMAP, with a catalytic amount of HOBt and DIPEA[7].
Suzuki-Miyaura Cross-Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming C-C bonds between the 6-bromoquinoline core and various boronic acids or esters[4]. This reaction is catalyzed by a palladium complex and requires a base.
Sources
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 2. 8-Bromo-2-methylquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. growingscience.com [growingscience.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. download.atlantis-press.com [download.atlantis-press.com]
- 6. hepatochem.com [hepatochem.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-2-methylquinoline-3-carboxylic acid
Welcome to the technical support center for the synthesis of 6-Bromo-2-methylquinoline-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and intricacies of this synthetic procedure. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed protocols to ensure the successful and efficient synthesis of this important quinoline derivative.
Introduction to the Synthesis
The synthesis of this compound is a critical process for the development of various pharmaceutical agents. The quinoline core is a privileged scaffold in medicinal chemistry, and this particular derivative serves as a key building block. The most common and direct route to this compound is a variation of the Doebner reaction, which involves a three-component condensation of 4-bromoaniline, an aldehyde (often acetaldehyde or its equivalent), and pyruvic acid.[1][2]
While the reaction appears straightforward, the electron-withdrawing nature of the bromine substituent on the aniline can lead to challenges, including lower yields and the formation of specific impurities.[3] This guide will address these potential issues and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is a Doebner-type reaction, which involves the condensation of 4-bromoaniline, an aldehyde (such as acetaldehyde), and pyruvic acid.[1][2] This reaction is typically carried out in a suitable solvent, often with acid catalysis, and proceeds through the formation of an imine intermediate, followed by cyclization and subsequent oxidation to the quinoline ring system.
Q2: Why are yields sometimes low when using 4-bromoaniline in the Doebner reaction?
A2: The bromine atom on the aniline ring is electron-withdrawing, which reduces the nucleophilicity of the amino group. This can slow down the initial condensation with the aldehyde and subsequent cyclization steps, leading to lower overall yields compared to reactions with electron-rich anilines.[3] Optimization of reaction conditions, such as temperature and catalyst, is crucial to mitigate this.
Q3: What are the most common impurities I should be aware of?
A3: Common impurities can be categorized into three main groups:
-
Starting Material-Related Impurities: Unreacted 4-bromoaniline, pyruvic acid, and aldehyde. Additionally, impurities from the starting materials themselves, such as isomeric bromoanilines or over-brominated anilines, can carry through the synthesis.[4]
-
Process-Related Impurities: These arise from side reactions during the synthesis. The most significant include:
-
Decarboxylated Product (6-Bromo-2-methylquinoline): The carboxylic acid group can be lost under harsh thermal conditions.[5][6]
-
Over-brominated Products: If there is any free bromine present, further bromination of the quinoline ring can occur.
-
Polymeric/Tarry Byproducts: These can form from the self-condensation of the aldehyde or other reactive intermediates, especially at elevated temperatures.
-
-
Isomeric Impurities: While the Doebner reaction is generally regioselective, trace amounts of other isomers could potentially form depending on the precise reaction conditions.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the consumption of the starting materials and the formation of the product. High-performance liquid chromatography (HPLC) can provide a more quantitative analysis of the reaction mixture over time.[7]
Q5: What is the best way to purify the final product?
A5: The crude product is typically an acidic solid. Purification can often be achieved by recrystallization from a suitable solvent system, such as ethanol, acetic acid, or a mixture of dimethylformamide (DMF) and water. If significant amounts of neutral impurities (like the decarboxylated product) are present, an acid-base extraction can be effective. The product, being a carboxylic acid, will be soluble in aqueous base (like sodium bicarbonate solution), while neutral impurities will remain in the organic phase. Subsequent acidification of the aqueous layer will precipitate the purified product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solutions |
| Low or No Product Formation | 1. Low reactivity of 4-bromoaniline: The electron-withdrawing nature of bromine deactivates the aniline. 2. Inefficient imine formation: The initial condensation between the aniline and aldehyde is not proceeding. 3. Low reaction temperature: Insufficient energy to overcome the activation barrier for cyclization. | 1. Increase reaction temperature: Cautiously increase the reaction temperature in increments of 10-20°C. 2. Use a more effective catalyst: Consider using a Lewis acid catalyst to promote imine formation and cyclization. 3. Increase reaction time: Allow the reaction to proceed for a longer duration, monitoring by TLC or HPLC. |
| Presence of Significant Starting Material in Final Product | 1. Incomplete reaction: The reaction has not gone to completion. 2. Incorrect stoichiometry: An excess of one of the starting materials was used. | 1. Extend reaction time or increase temperature. 2. Review calculations and ensure correct molar ratios of reactants. 3. Purification: Utilize acid-base extraction to remove unreacted 4-bromoaniline. |
| Significant Amount of Decarboxylated Impurity | Excessive heat or prolonged reaction time at high temperature: The carboxylic acid group is thermally labile. | 1. Optimize reaction temperature and time: Aim for the lowest effective temperature and shortest time necessary for completion. 2. Purification: Employ acid-base extraction. The decarboxylated product, being neutral, will not be extracted into the aqueous base. |
| Formation of Tarry Byproducts | 1. High reaction temperature: Promotes polymerization and degradation. 2. Presence of oxygen: Can lead to oxidative side reactions. | 1. Carefully control the reaction temperature. 2. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Analytical Protocols
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of this compound.[7] A well-developed HPLC method can separate the main product from starting materials and key impurities.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 20% B5-25 min: 20-80% B25-30 min: 80% B30-31 min: 80-20% B31-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Methanol |
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The relative retention times of potential impurities can be determined by injecting standards of the starting materials and any synthesized potential byproducts.
Experimental Workflow & Logic
The synthesis of this compound via the Doebner reaction is a multi-step process occurring in a single pot. Understanding the sequence of events is key to troubleshooting and optimization.
Caption: Workflow for the Doebner synthesis of this compound.
Impurity Formation Pathways
Understanding the potential side reactions is crucial for minimizing the formation of impurities.
Caption: Common impurity formation pathways in the synthesis of this compound.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis of 4-Bromoaniline: A Key Process in Organic Chemistry. Retrieved from [Link]
- Larock, R. C., & Yum, E. K. (1991). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 56(7), 2615–2617.
-
Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
- Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 145, 449-457.
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
- De Gruyter. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives.
- Kappe, C. O., & Murphree, S. S. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(16), 12816–12820.
- El-Gaby, M. S. A., et al. (2000). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Acta Pharmaceutica, 50(1), 19-28.
-
Chemistry LibreTexts. (2023). The Decarboxylation of Carboxylic Acids and Their Salts. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Retrieved from [Link]
-
PubMed Central. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved from [Link]
-
MDPI. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]
-
PubMed. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Retrieved from [Link]
-
Organic Syntheses. (n.d.). SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Retrieved from [Link]
Sources
troubleshooting low yield in Gould-Jacobs quinoline synthesis
Welcome to the technical support center for the Gould-Jacobs quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile yet often challenging reaction. Here, we address common issues encountered during the synthesis, providing in-depth, evidence-based troubleshooting strategies in a practical question-and-answer format. Our goal is to empower you with the scientific understanding and procedural expertise to optimize your reaction outcomes.
A Primer on the Gould-Jacobs Reaction
The Gould-Jacobs reaction is a cornerstone in heterocyclic chemistry for the synthesis of 4-hydroxyquinoline derivatives.[1][2] The process is a multi-step sequence that begins with the condensation of an aniline with an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (DEEM).[3] This is followed by a high-temperature intramolecular cyclization, subsequent saponification of the resulting ester, and finally, decarboxylation to yield the 4-quinolinone core structure.[3][4] While powerful, the classical execution of this reaction is often plagued by low yields, a consequence of the harsh conditions required for the thermal cyclization step.[5][6]
This guide will dissect the common pitfalls and provide actionable solutions to enhance your success with this important synthetic tool.
Frequently Asked Questions & Troubleshooting Guides
Question 1: My overall yield is consistently low. What are the most likely causes and how can I improve it?
Low overall yield in the Gould-Jacobs synthesis is a frequent complaint and can stem from inefficiencies in one or more steps of the reaction sequence. Let's break down the likely culprits and their solutions.
Causality and Strategic Solutions:
-
Incomplete Initial Condensation: The first step, the formation of the anilidomethylenemalonate intermediate, is crucial. While this step is often fast, incomplete reaction can be a factor.[5]
-
Troubleshooting:
-
Monitor the reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the complete consumption of the starting aniline.
-
Stoichiometry: While equimolar amounts can be used, a slight excess (1.0-1.2 equivalents) of the diethyl ethoxymethylenemalonate may be beneficial.[3]
-
Reaction Conditions: Heating the initial mixture of the aniline and DEEM at 100-130 °C for 1-2 hours is a common practice to ensure the formation of the intermediate.[3]
-
-
-
Inefficient Cyclization: This is the most common bottleneck. The thermal cyclization requires significant thermal energy, typically temperatures above 250 °C, to facilitate a 6-electron electrocyclization.[3][6] Insufficient temperature will lead to a low conversion of the intermediate to the cyclized product.
-
Troubleshooting:
-
Temperature Optimization: This is critical. A thorough examination of the reaction temperature is necessary to find the optimal balance between efficient cyclization and thermal degradation of the product.[5] For many substrates, temperatures in the range of 250-300 °C are required.[3][5]
-
High-Boiling Solvents: The use of a high-boiling, inert solvent like diphenyl ether or Dowtherm A can help to maintain a consistent high temperature and improve yields compared to running the reaction neat.[6]
-
Microwave-Assisted Synthesis: This modern approach has been shown to dramatically improve yields and shorten reaction times.[5][7] Microwave heating can achieve the necessary high temperatures for cyclization more efficiently and with greater control.[5]
-
-
-
Product Degradation: The high temperatures required for cyclization can also lead to the decomposition of the desired quinoline product, especially with prolonged reaction times.[5][6]
-
Troubleshooting:
-
Reaction Time Optimization: It is crucial to monitor the reaction progress and avoid unnecessarily long heating times. An optimal condition might involve a higher temperature for a shorter duration.[5] For example, one study found that increasing the temperature to 300°C for a shorter time of 5 minutes gave a higher yield than lower temperatures for longer durations.[3][5]
-
Inert Atmosphere: Performing the high-temperature cyclization under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative decomposition.[8]
-
-
-
Losses During Workup and Purification: Significant amounts of product can be lost during post-reaction manipulations.[9][10]
-
Troubleshooting:
-
Careful Extraction: Ensure your product is not partially soluble in the aqueous layer during workup.[10]
-
Thorough Rinsing: When filtering the product, rinse the reaction flask and filtration apparatus thoroughly with the appropriate solvent to recover all of the material.[9]
-
Proper Crystallization Technique: If crystallization is used for purification, using too much solvent can lead to significant loss of product in the mother liquor.[11]
-
-
Question 2: My cyclization step is not proceeding, or I'm isolating the uncyclized intermediate. What should I do?
This is a clear indication that the reaction is not reaching the required activation energy for the intramolecular cyclization.
Causality and Strategic Solutions:
-
Insufficient Temperature: As previously mentioned, the thermal cyclization has a high energy barrier.[3] Traditional refluxing in common laboratory solvents will not provide the necessary energy.
-
Troubleshooting:
-
Verify Temperature: Ensure your heating apparatus can accurately reach and maintain temperatures above 250 °C.
-
Solvent Choice: If using a solvent, it must have a sufficiently high boiling point. Diphenyl ether (b.p. 259 °C) is a common choice.[6]
-
Microwave Synthesis: This is a highly effective solution. Microwave reactors can rapidly and uniformly heat the reaction mixture to the target temperature, often leading to successful cyclization where conventional heating fails.[5][12]
-
-
-
Catalyst-Assisted Cyclization: In some cases, a catalyst can promote the cyclization under milder conditions.
-
Troubleshooting:
-
Eaton's Reagent: A solution of phosphorus pentoxide in methanesulfonic acid (Eaton's reagent) has been successfully used to catalyze the cyclization step, often with good to excellent yields under milder conditions than traditional thermal methods.[12]
-
-
Experimental Protocol: Microwave-Assisted Gould-Jacobs Cyclization
This protocol is a representative example and may require optimization for your specific substrate.
-
Preparation: In a microwave-safe vial equipped with a magnetic stir bar, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.2 eq).
-
Initial Condensation (Optional but recommended): Heat the mixture at a lower temperature (e.g., 120 °C) for 10-15 minutes to ensure the formation of the intermediate.
-
Cyclization: Increase the temperature to the optimized cyclization temperature (e.g., 250-300 °C) and hold for the optimized time (e.g., 5-20 minutes).[5]
-
Cooling and Isolation: Cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration and washed with a cold solvent like acetonitrile.[5]
Data Presentation: Impact of Temperature and Time on Yield
The following table summarizes illustrative data on how reaction conditions can affect the yield in a microwave-assisted Gould-Jacobs synthesis.
| Entry | Temperature (°C) | Time (min) | Isolated Yield (%) |
| 1 | 250 | 5 | Low |
| 2 | 300 | 20 | Moderate |
| 3 | 250 | 20 | Low |
| 4 | 300 | 5 | High |
Note: This data is illustrative and based on trends reported in the literature. Actual yields will vary depending on the specific substrates used.[3]
Question 3: I'm observing a mixture of products, suggesting poor regioselectivity. How can I control the cyclization position?
Poor regioselectivity is a known challenge when using asymmetrically substituted anilines. The cyclization can occur at either of the two ortho positions to the amino group.[6][8]
Causality and Strategic Solutions:
-
Steric and Electronic Effects: The regioselectivity of the cyclization is governed by a combination of steric hindrance and the electronic nature of the substituents on the aniline ring.[6]
-
Troubleshooting:
-
Substrate Choice: The Gould-Jacobs reaction is most effective for anilines with electron-donating groups at the meta-position.[1][2] For other substitution patterns, consider alternative quinoline syntheses that offer better regiocontrol, such as the Friedländer or Combes synthesis, depending on the desired product.[13]
-
Blocking Groups: In some cases, it may be possible to temporarily introduce a blocking group at one of the ortho positions to direct the cyclization to the other, although this adds extra steps to the synthesis.
-
-
Visualizing the Process
Diagram 1: The Gould-Jacobs Reaction Pathway
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Gould–Jacobs reaction - Wikiwand [wikiwand.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. ablelab.eu [ablelab.eu]
- 6. mdpi.com [mdpi.com]
- 7. scribd.com [scribd.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Troubleshooting [chem.rochester.edu]
- 10. How To [chem.rochester.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton’s Reagent | MDPI [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 6-Bromo-2-methylquinoline-3-carboxylic acid
Welcome to the technical support guide for the purification of 6-Bromo-2-methylquinoline-3-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists who require this key intermediate in a highly pure form. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your purification strategy effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in my crude this compound?
A1: The impurity profile is highly dependent on the synthetic route employed. For instance, in a Doebner-type reaction, which is a common method for synthesizing quinoline-4-carboxylic acids, you can expect specific impurities.[1][2] Common impurities often include:
-
Unreacted Starting Materials: Such as 4-bromoaniline and pyruvic acid.
-
Side-Reaction Byproducts: Including isomers or products from undesired condensation reactions.
-
Degradation Products: Quinoline synthesis, especially those requiring high temperatures, can sometimes produce tar-like substances.[3]
-
Residual Solvents: Solvents used in the reaction or initial work-up.
Q2: My crude product is a brown or yellowish solid. Does this indicate significant impurity?
A2: Not necessarily. While the pure compound is typically a light-colored solid, many quinoline derivatives are susceptible to turning yellow and then brown upon exposure to air and light.[4] This discoloration is often caused by trace oxidized impurities and may not significantly impact the overall purity.[4] However, for applications requiring high purity, such as in drug development, achieving the whitest possible solid is recommended.
Q3: Which purification technique should I attempt first?
A3: For a carboxylic acid like this, Acid-Base Extraction is almost always the most effective initial purification step.[5] It is excellent for removing neutral or basic impurities. This should typically be followed by Recrystallization to achieve high analytical purity. Column chromatography should be reserved for situations where these two methods fail to provide the desired purity.
Q4: My compound is streaking severely on a silica gel TLC plate. What's happening?
A4: This is a classic issue with carboxylic acids on silica gel. The acidic proton of your carboxyl group interacts strongly with the slightly acidic silica gel stationary phase.[5] This can lead to a mixture of protonated and deprotonated forms on the plate, causing the characteristic "streaking" or "tailing." To fix this, add a small amount (0.5-1%) of a volatile acid, like acetic acid or formic acid, to your eluting solvent system.[5] This ensures the compound remains fully protonated and travels as a single, well-defined spot.
Purification Strategy: A Decision-Making Workflow
Before diving into specific protocols, it's crucial to have a logical workflow. The following diagram outlines the recommended sequence of purification steps.
Caption: Decision workflow for purifying this compound.
Part 1: Acid-Base Extraction (Primary Purification)
This technique leverages the acidic nature of the carboxylic acid group to separate it from non-acidic impurities. By treating the crude mixture with a weak base, the carboxylic acid is deprotonated to form a water-soluble carboxylate salt, while neutral and basic impurities remain in the organic phase.[6][7]
Experimental Protocol
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[5] Stopper the funnel and gently invert it several times, venting frequently to release the pressure from the evolved CO₂ gas.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer, which now contains the sodium salt of your desired product, into a clean Erlenmeyer flask.[5]
-
Repeat: Repeat the extraction of the organic layer with fresh NaHCO₃ solution (at least two more times) to ensure all the carboxylic acid has been extracted. Combine all aqueous extracts.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly, and with stirring, add a strong acid like 6M HCl dropwise until the solution becomes acidic (pH ~2, check with litmus or pH paper).[5]
-
Isolation: The pure this compound should precipitate out as a solid. Collect the solid by vacuum filtration, wash it with cold deionized water to remove any inorganic salts, and dry it thoroughly.
Visual Workflow: Acid-Base Extraction
Caption: Workflow for acid-base extraction of the target carboxylic acid.
Troubleshooting Guide: Acid-Base Extraction
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of Product | 1. Incomplete extraction from the organic layer. 2. Insufficient acidification. 3. Product has some solubility in the acidic aqueous solution. | 1. Perform at least three extractions with the basic solution. 2. Ensure the pH is robustly acidic (~1-2) after adding HCl.[8] 3. If precipitation is poor, extract the acidified aqueous layer with a fresh portion of organic solvent (e.g., ethyl acetate) to recover the dissolved product.[9] |
| Emulsion Forms | 1. Vigorous shaking. 2. High concentration of crude material. | 1. Use gentle inversions instead of vigorous shaking. 2. Dilute the mixture with more of both the organic and aqueous phases. 3. Add a small amount of brine (saturated NaCl solution) to help break the emulsion. |
Part 2: Recrystallization (Secondary Purification)
Recrystallization is a powerful technique for purifying solid compounds to a high degree. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.
Experimental Protocol
-
Solvent Selection: The key to successful recrystallization is finding the right solvent. A good solvent will dissolve the compound poorly at room temperature but completely at its boiling point.[10] Test small amounts of your product in various solvents to find the ideal one. Binary (two-solvent) systems are also very effective.[10]
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to your crude solid until it is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or tar), perform a hot gravity filtration to remove them.
-
Cooling: Allow the flask to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield.[10]
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.[10]
-
Drying: Dry the crystals thoroughly under vacuum to remove all traces of solvent.
Solvent Screening Template
| Solvent / System | Solubility (Cold) | Solubility (Hot) | Crystal Formation on Cooling? | Notes |
| Ethanol | Alcohols are often a good starting point.[10] | |||
| Ethyl Acetate | ||||
| Toluene | Often good for rigid aromatic systems.[10] | |||
| DMF / Water | Use a good solvent (DMF) and add a poor solvent (water) dropwise until cloudy.[10][11] | |||
| Ethanol / Water |
Troubleshooting Guide: Recrystallization
Caption: Troubleshooting logic for common recrystallization issues.[10]
Part 3: Column Chromatography (Tertiary Purification)
If impurities persist after acid-base extraction and recrystallization, column chromatography is the next step. This is particularly useful for separating closely related isomers or byproducts with similar polarities.[12]
Experimental Protocol
-
Stationary Phase: Use standard silica gel (SiO₂).
-
Mobile Phase (Eluent): A common starting point for quinoline derivatives is a mixture of a non-polar solvent like hexanes or dichloromethane and a more polar solvent like ethyl acetate.[12][13]
-
Crucial Modification: To prevent streaking, add 0.5-1% acetic acid to your eluent mixture.[5]
-
Loading: Dissolve the crude material in a minimal amount of the eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel ("dry loading"). This often gives better separation than loading as a concentrated liquid band.
-
Elution: Run the column, collecting fractions.
-
Analysis: Monitor the fractions using TLC (remember to use the same acidified eluent for your TLC plates).
-
Isolation: Combine the pure fractions and remove the solvent (and the volatile acetic acid) under reduced pressure using a rotary evaporator to yield the final, pure compound.
References
-
Acid–base extraction. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]
-
Acid-Base Extraction. (2022). Chemistry LibreTexts. [Link]
-
Acid-Base Extraction. (n.d.). University of Colorado Boulder. [Link]
-
Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. (2020). Advanced Journal of Chemistry, Section A. [Link]
- Process for preparing bromo-substituted quinolines. (2010).
- Process for the preparation of a quinoline carboxylic acid. (1990).
- Process for the preparation of bromo-substituted quinolines. (2012).
-
Bromination of 8-substituted quinolines. Reagents and conditions. (2018). ResearchGate. [Link]
-
Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016). ACG Publications. [Link]
-
Purification of Quinoline-3,4-diones. (2025). Reddit. [Link]
-
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023). The Journal of Organic Chemistry. [Link]
-
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023). PubMed Central. [Link]
-
Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. (2023). MDPI. [Link]
-
Synthesis of 6-bromo-4-iodoquinoline. (n.d.). Atlantis Press. [Link]
-
6-Bromoquinoline-2-carboxylic acid. (n.d.). PubChem. [Link]
-
Synthesis of 6-Bromoquinoline. (n.d.). Scribd. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. vernier.com [vernier.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. EP0351889A1 - Process for the preparation of a quinoline carboxylic acid - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. WO2010129451A1 - Process for preparing bromo-substituted quinolines - Google Patents [patents.google.com]
Technical Support Center: Challenges in the Scale-Up of 6-Bromo-2-methylquinoline-3-carboxylic Acid Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and process development professionals tackling the synthesis of 6-Bromo-2-methylquinoline-3-carboxylic acid. While the synthesis of this valuable heterocyclic building block is well-documented on a laboratory scale, its transition to pilot and manufacturing scales introduces significant challenges. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to navigate the complexities of process scale-up, ensuring safety, efficiency, and product quality.
Section 1: Overview of the Synthetic Pathway
The most common and industrially relevant route to this compound and its esters is a modified Doebner-von Miller or a related condensation-cyclization reaction. The general approach involves three key transformations:
-
Condensation: An aromatic amine, 4-bromoaniline, is reacted with an acetoacetate derivative, such as ethyl acetoacetate, to form an enamine intermediate.
-
Cyclization: The intermediate undergoes an acid-catalyzed intramolecular cyclization to form the quinoline ring system. This step is often the most challenging, requiring careful control of reaction conditions.
-
Saponification (Hydrolysis): The resulting ethyl ester is hydrolyzed under basic conditions to yield the final this compound.
This multi-step process, while conceptually straightforward, contains several critical points that must be carefully managed during scale-up.
A simplified representation of the synthesis pathway.
Section 2: Troubleshooting Guide: A Step-by-Step Analysis
This section addresses common problems encountered during the scale-up of each synthetic step in a question-and-answer format.
Step A: Condensation Reaction
Question: My initial condensation reaction is sluggish, and HPLC analysis shows significant amounts of unreacted 4-bromoaniline. What are the likely causes and solutions?
Answer: This issue typically points to three main factors on a larger scale: insufficient water removal, suboptimal temperature, or mass transfer limitations.
-
Causality (Water Removal): The condensation between the aniline and the β-ketoester is a reversible equilibrium reaction that produces water. In a lab setting using a Dean-Stark trap, water removal is efficient. At scale, the surface area-to-volume ratio decreases, making azeotropic removal less effective if not properly engineered. Any residual water can hydrolyze the intermediate or push the equilibrium back to the starting materials.
-
Troubleshooting Steps:
-
Process Control: Ensure your large-scale reactor's overhead condenser and trap system are adequately sized for the solvent volume and expected rate of water generation.
-
Solvent Choice: While toluene is common, consider a higher boiling azeotropic solvent if temperature is also a concern, but be mindful of the impact on the subsequent cyclization step.
-
Catalysis: A mild acid catalyst (e.g., p-toluenesulfonic acid) can accelerate the reaction, but it must be neutralized or removed before the high-temperature cyclization to prevent unwanted side reactions.
-
Mixing: Inadequate agitation can lead to localized pockets of high water concentration. Verify that the impeller design and speed are sufficient to maintain a homogenous mixture.
-
Step B: Thermal Cyclization
Question: I'm experiencing a low yield during the cyclization step with significant formation of a dark, intractable tar. How can I mitigate this?
Answer: This is the most frequent and critical challenge in scaling up quinoline synthesis. Tar formation is a direct result of thermal degradation and polymerization of reactive intermediates at the high temperatures required for cyclization.[1][2]
-
Causality (Thermal Decomposition): The high temperatures (often >250 °C) needed to drive the electrocyclization can also initiate side reactions.[3] "Hot spots" within the reactor, caused by poor mixing or inefficient heat transfer, dramatically accelerate the formation of these polymeric byproducts.[2]
Table 1: Comparison of High-Boiling Solvents for Cyclization
| Solvent | Boiling Point (°C) | Advantages | Disadvantages on Scale-Up |
| Diphenyl Ether | 259 | Excellent thermal stability; effective heat transfer medium. | High melting point (27 °C) can cause blockages in transfer lines upon cooling; requires heated lines. |
| Dowtherm™ A | 257 | Eutectic mixture of diphenyl ether and biphenyl; lower melting point (~12 °C) than pure diphenyl ether. | Similar cost and handling considerations to diphenyl ether; strong odor. |
| Mineral Oil | >300 | Inexpensive; wide liquid range. | Can be difficult to remove from the product; viscosity can be an issue; potential for batch-to-batch variability. |
-
Troubleshooting & Optimization Strategies:
-
Strict Atmosphere Control: Conduct the reaction under a robust inert atmosphere (Nitrogen or Argon). Oxygen ingress at high temperatures is a primary driver of degradation and color body formation.
-
Controlled Addition: Instead of heating the entire batch of intermediate from room temperature, a more controlled method is to pre-heat the high-boiling solvent (e.g., Diphenyl Ether) to the target temperature and then add the intermediate solution dropwise.[4] This minimizes the time the substrate spends at intermediate, potentially unstable temperatures.
-
Agitation and Baffling: Ensure the reactor is equipped with proper baffling and a powerful agitator to create turbulent flow. This is critical for preventing localized overheating at the reactor walls.
-
Temperature Optimization: Systematically evaluate the cyclization temperature. It is possible that a slightly lower temperature (e.g., 240-245 °C instead of 255 °C) for a longer duration may provide a better yield by minimizing byproduct formation.
-
Decision workflow for troubleshooting low cyclization yield.
Step C: Saponification (Ester Hydrolysis)
Question: My hydrolysis is incomplete, or I'm seeing a significant amount of a decarboxylated byproduct (6-bromo-2-methylquinoline) in my final product. How can I optimize this step?
Answer: This problem highlights a delicate balance. The hydrolysis needs to be forceful enough to cleave the ester but gentle enough to avoid decarboxylation of the product. The electron-withdrawing nature of the quinoline ring makes the C3-carboxylic acid susceptible to loss of CO₂, especially under harsh conditions.[5]
-
Causality (Decarboxylation): The mechanism of decarboxylation of quinoline carboxylic acids is well-known and is often facilitated by heat and acidic or strongly basic conditions.[5][6] During workup, if the basic reaction mixture is quenched with acid and the temperature is not controlled, the resulting acidic conditions can promote decarboxylation.
-
Troubleshooting Steps:
-
Milder Base: If using NaOH or KOH results in significant decarboxylation, consider a weaker base like potassium carbonate (K₂CO₃) in aqueous methanol.[7] This often requires a longer reaction time or slightly higher temperature but can suppress the side reaction.
-
Temperature Control During Reaction and Workup: Keep the hydrolysis temperature as low as possible while still achieving a reasonable reaction rate (e.g., refluxing ethanol/water at ~80-90 °C). Crucially, cool the reaction mixture significantly (e.g., to 0-10 °C) before acidic workup. Neutralizing a hot solution is a primary cause of decarboxylation.
-
pH-Controlled Precipitation: Isolate the product by carefully adjusting the pH. After hydrolysis, filter off any insolubles, cool the filtrate, and slowly add acid (e.g., 2M HCl) to precipitate the carboxylic acid. Aim for a pH where the product is least soluble (typically pH 3-4), and avoid overshooting into highly acidic territory.
-
Reaction Monitoring: Use HPLC to monitor the reaction. The goal is to stop the reaction as soon as the starting ester is consumed, avoiding prolonged exposure of the product to the harsh conditions.
-
Section 3: Frequently Asked Questions (FAQs) for Scale-Up
Q1: What are the primary safety concerns when scaling this synthesis from the lab to a pilot plant? The primary safety concern is managing the highly exothermic nature of the thermal cyclization.[2] A potential runaway reaction is a significant risk. A thorough Process Hazard Analysis (PHA) is mandatory. This includes calculating the heat of reaction (ΔHrxn) and ensuring the reactor's cooling system can handle the maximum heat output. Additionally, handling large volumes of high-boiling, flammable solvents like diphenyl ether requires specialized equipment, including pressure-rated reactors and emergency venting.
Q2: How can I effectively monitor the reaction progress at each stage during a large-scale run? Direct sampling from a large, hot, and potentially pressurized reactor can be hazardous. Process Analytical Technology (PAT) is highly recommended. In-situ FTIR or Raman probes can monitor the disappearance of starting materials and the appearance of intermediates or products in real-time without the need for manual sampling. For offline analysis, establish a clear and rapid HPLC method to be performed on carefully quenched samples.
Q3: What are the most critical analytical checks to ensure the quality of the final this compound? The final product should be analyzed for:
-
Purity: By HPLC, with the method validated to detect all starting materials and potential byproducts.
-
Identity: Confirmed by ¹H NMR and Mass Spectrometry.
-
Residual Solvents: Assessed by GC-HS to ensure high-boiling solvents like diphenyl ether are removed.
-
Inorganic Impurities: Analysis of residual base or salts may be necessary depending on the final application.
Table 2: Key Impurity Profile and Analysis
| Impurity | Origin | Recommended Analytical Method |
| 4-Bromoaniline | Unreacted starting material | HPLC |
| Ethyl 6-bromo-2-methylquinoline-3-carboxylate | Incomplete hydrolysis | HPLC, ¹H NMR |
| 6-Bromo-2-methylquinoline | Decarboxylation of product | HPLC, GC-MS, ¹H NMR |
| Diphenyl Ether | Residual solvent from cyclization | GC-HS |
Section 4: Experimental Protocol (Lab-Scale Reference)
This protocol for the synthesis of the intermediate ester is provided as a baseline for process development and scale-up.
Synthesis of Ethyl 6-bromo-2-methylquinoline-3-carboxylate
-
Step 1: Condensation:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and condenser, combine 4-bromoaniline (1.0 eq), ethyl acetoacetate (1.1 eq), and toluene (approx. 2 mL per gram of aniline).
-
Add a catalytic amount of p-toluenesulfonic acid (0.02 eq).
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Cool the mixture and carefully remove the toluene under reduced pressure. The crude enamine intermediate can often be used directly in the next step.
-
-
Step 2: Cyclization:
-
CAUTION: This step must be performed in a well-ventilated fume hood with appropriate safety measures.
-
In a separate, appropriately sized flask, heat diphenyl ether (approx. 3 mL per gram of aniline) to 250 °C under a nitrogen atmosphere.
-
Add the crude enamine intermediate from Step 1 portion-wise or via a dropping funnel to the hot diphenyl ether over 30 minutes, ensuring the temperature does not drop below 240 °C.
-
After the addition is complete, maintain the reaction at 250 °C for an additional 30 minutes.
-
Allow the reaction to cool to below 100 °C, then cautiously add hexane or heptane to precipitate the crude product.
-
Stir the slurry at room temperature for 1-2 hours, then collect the solid by filtration. Wash thoroughly with hexane to remove the diphenyl ether. The crude solid can be further purified by recrystallization (e.g., from ethanol or ethyl acetate).
-
-
Step 3: Saponification:
-
Suspend the crude ethyl ester in a 1:1 mixture of ethanol and water.
-
Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux until HPLC analysis indicates complete consumption of the starting ester.
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add 2M HCl with vigorous stirring to adjust the pH to ~3-4.
-
Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield the final product.
-
References
-
IIP Series. Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. Link
-
Flychem Co., Ltd. Common Quinoline Synthesis Reactions. Link
-
Larock, R. C., et al. (2004). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Arkivoc. Link
-
Wikipedia. Gould–Jacobs reaction. Link
-
Wikiwand. Gould–Jacobs reaction. Link
-
Majer, P., & Kocev, A. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. Link
-
BenchChem. The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals. Link
-
MDPI. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Link
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Link
-
Slideshare. Synthesis of quinoline derivatives and its applications. Link
-
Google Patents. New method for synthesizing substituted 3-quinoline carboxylic acid and analogue. Link
-
ChemicalBook. 6-Bromoquinoline-2-carboxylic acid synthesis. Link
-
BenchChem. Synthesis of Methyl 6-bromoquinoline-3-carboxylic acid. Link
-
BenchChem. In-Depth Technical Guide: Methyl 6-bromoquinoline-3-carboxylate and its Structural Analogs in Drug Discovery. Link
-
ChemicalBook. METHYL 6-BROMOQUINOLINE-2-CARBOXYLATE synthesis. Link
-
BenchChem. Technical Support Center: Synthesis of Methyl 6-bromoquinoline-3-carboxylate. Link
-
Organic Chemistry Portal. Synthesis of quinolines. Link
-
Scribd. Synthesis of 6-Bromoquinoline. Link
-
ResearchGate. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Link
-
BenchChem. A Comparative Guide to Quinoline Synthesis: Alternatives to the Gould-Jacobs Reaction. Link
-
Dunn, G. E., & Lee, G. K. J. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry. Link
-
Cohen, T., & Schambach, R. A. (1970). Copper-quinoline decarboxylation. Journal of the American Chemical Society. Link
-
ACS Publications. Decarboxylation of Malonic Acid in Quinoline and Related Media. Link
-
Sigma-Aldrich. This compound ethyl ester. Link
-
NIH. 2-Bromoethyl 2-chloro-6-methylquinoline-3-carboxylate. Link
-
De Gruyter. Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Link
-
BenchChem. Challenges in the industrial scale-up of 6-methoxyquinoline synthesis. Link
-
NIH. Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. Link
-
Santa Cruz Biotechnology. 6-Bromo-2-hydroxy-quinoline-3-carboxylic acid. Link
-
BenchChem. Technical Support Center: Methyl 6-bromoquinoline-3-carboxylate Synthesis. Link
-
PubMed. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Link
-
Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. Link
-
PubMed. Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. Link
-
PubChem. 2-Bromo-3-ethyl-6-methylquinoxaline. Link
-
NIH. Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate. Link
-
Organic Syntheses. 3-hydroxyquinoline. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine | MDPI [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Forced Degradation Studies of 6-Bromo-2-methylquinoline-3-carboxylic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Bromo-2-methylquinoline-3-carboxylic acid. This guide provides in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to support your forced degradation studies. Our aim is to equip you with the foundational knowledge and practical tools to anticipate degradation pathways, design robust experiments, and interpret your results with confidence.
Forced degradation studies are a critical component of drug development, providing essential insights into the intrinsic stability of a drug substance.[1] These studies help in identifying potential degradation products, understanding degradation mechanisms, and developing stability-indicating analytical methods.[2][3] The International Council on Harmonisation (ICH) guidelines recommend stress testing to be conducted to elucidate the stability of a drug substance.[4][5]
This guide is structured to address common challenges and questions that arise during the investigation of this compound's stability under various stress conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary objectives of conducting forced degradation studies on this compound?
The primary goals for conducting forced degradation studies on this specific molecule are:
-
To Identify Potential Degradants: To generate and identify potential degradation products that could form under various environmental stressors.[1]
-
To Understand Degradation Pathways: To elucidate the chemical pathways through which this compound degrades.
-
To Develop Stability-Indicating Methods: The generated degradants are crucial for developing and validating a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method, that can accurately separate and quantify the parent drug from its degradation products.[2][6][7]
-
To Inform Formulation and Packaging Development: Understanding the molecule's liabilities helps in designing a stable formulation and selecting appropriate packaging to protect it from adverse conditions.
-
To Fulfill Regulatory Requirements: Forced degradation studies are a regulatory expectation for new drug submissions.[1]
Q2: What are the most probable sites of degradation on the this compound molecule?
Based on the functional groups present in this compound, the following sites are most susceptible to degradation:
-
The Quinoline Ring System: The electron-rich heterocyclic ring can be susceptible to oxidative degradation.[8][9][10]
-
The Carboxylic Acid Group: This group can undergo decarboxylation under thermal stress.
-
The Bromo Substituent: The carbon-bromine bond can be labile under photolytic conditions, leading to debromination.[11][12][13]
-
The Methyl Group: The methyl group can be a site for oxidation, forming a hydroxymethyl or even a carboxylic acid derivative.
Q3: What are the recommended stress conditions for this compound according to ICH guidelines?
The ICH Q1A(R2) guideline suggests the following stress conditions for forced degradation studies:[14]
-
Acid Hydrolysis: Treatment with a strong acid (e.g., 0.1 M HCl) at elevated temperatures.
-
Base Hydrolysis: Treatment with a strong base (e.g., 0.1 M NaOH) at elevated temperatures.
-
Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature or slightly elevated temperatures.
-
Thermal Degradation: Exposing the solid drug substance to dry heat (e.g., 60-80°C).[15]
-
Photolytic Degradation: Exposing the drug substance to a combination of visible and UV light, with a minimum of 1.2 million lux hours of visible light and 200 watt-hours per square meter of UVA light as per ICH Q1B.[16][17][18][19][20]
The extent of degradation should ideally be between 5-20% to ensure that the degradation products are detectable without completely degrading the parent compound.[14]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| No degradation observed under initial stress conditions. | The molecule is highly stable under the applied conditions. The stress applied is insufficient. | 1. Increase the strength of the stressor (e.g., use a higher concentration of acid/base/oxidizing agent).2. Increase the temperature.3. Extend the duration of the stress exposure.4. Ensure proper energy input for photolytic and thermal studies. |
| Complete degradation of the parent compound. | The stress conditions are too harsh. | 1. Reduce the strength of the stressor.2. Lower the temperature.3. Shorten the exposure time.4. For hydrolytic studies, consider using milder pH conditions. |
| Poor resolution between the parent peak and degradation product peaks in the chromatogram. | The analytical method is not stability-indicating. Co-elution of the parent drug and a degradant. | 1. Optimize the HPLC method: adjust the mobile phase composition, gradient profile, column chemistry (e.g., C18, phenyl-hexyl), and temperature.2. Employ a photodiode array (PDA) detector to check for peak purity. A peak purity value greater than 0.995 is generally considered acceptable.[21]3. Consider using a different detection wavelength. |
| Appearance of unexpected peaks in the control (unstressed) sample. | Contamination of the sample or solvent. Degradation of the compound in the analytical solvent. | 1. Analyze a blank (solvent) injection to check for solvent-related peaks.2. Prepare fresh solutions and re-inject.3. Evaluate the stability of the compound in the chosen analytical solvent over the duration of the analysis. |
| Mass balance is not within the acceptable range (typically 95-105%). | Some degradation products are not being detected by the analytical method (e.g., they are volatile or do not have a chromophore). Adsorption of the compound or degradants to the container. Incomplete extraction of degradants. | 1. Use a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) in parallel with the UV detector.2. Use inert sample containers (e.g., silanized glass).3. Ensure the sample preparation procedure is adequate to extract all potential degradants. |
Predicted Degradation Pathways of this compound
Photolytic Degradation
Under photolytic stress, the C-Br bond is a likely site of cleavage, leading to debromination.
Caption: Predicted oxidative degradation pathways.
Thermal Degradation
High temperatures can induce decarboxylation of the carboxylic acid group.
Caption: Predicted thermal degradation pathway.
Hydrolytic Degradation
The quinoline ring system and the substituents are generally stable to hydrolysis. However, under forcing acidic or basic conditions at high temperatures, some degradation could occur, potentially involving the carboxylic acid group or the quinoline ring itself, though these pathways are less predictable without experimental data.
Experimental Protocols
The following are detailed, step-by-step methodologies for conducting forced degradation studies on this compound.
Protocol 1: Forced Degradation Study Workflow
Caption: General workflow for forced degradation studies.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final drug concentration of 0.5 mg/mL in 0.1 M HCl. Incubate at 60°C for a predetermined time (e.g., 24 hours).
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final drug concentration of 0.5 mg/mL in 0.1 M NaOH. Incubate at 60°C for a predetermined time (e.g., 24 hours).
-
Oxidative Degradation: Mix equal volumes of the stock solution and 6% H₂O₂ to achieve a final drug concentration of 0.5 mg/mL in 3% H₂O₂. Keep at room temperature for a predetermined time (e.g., 24 hours).
-
Thermal Degradation: Place the solid drug substance in a vial and keep it in an oven at 80°C for a predetermined time (e.g., 48 hours). After exposure, dissolve the solid in the solvent to the desired concentration.
-
Photolytic Degradation: Expose the drug substance (both solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Neutralization: After the specified time for acid and base hydrolysis, cool the samples to room temperature and neutralize them with an equivalent amount of base or acid, respectively.
-
Sample Analysis:
-
Dilute all samples (including a control sample stored under normal conditions) to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. A gradient reversed-phase method on a C18 column with a mobile phase consisting of a buffered aqueous phase and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. [7][22] * Use a PDA detector to monitor peak purity and a mass spectrometer to aid in the identification of degradation products.
-
References
- Carr, G. P., & Wahlich, J. C. (1990). A practical approach to method validation in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis, 8(8-12), 613-618.
- ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- Jain, D., & Basniwal, P. K. (2013). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Indian Journal of Pharmaceutical Sciences, 75(5), 567–573.
- Klick, S., Muellner, T., & Watfa, J. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation.
-
Lhasa Limited. (2025). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Retrieved from [Link]
- ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
-
Pharma Stability. (n.d.). Troubleshooting & Pitfalls. Retrieved from [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
-
ResearchGate. (2017). Forced degradation studies – comparison between ICH, EMA, FDA and WHO guidelines and ANVISA's resolution RDC 53/2015. Retrieved from [Link]
- Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review.
- WHO. (2018). Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 1010.
-
Cation, A. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
- Park, S. Y., Kim, C. G., & Kim, S. K. (2013). Bacterial Degradation of Aromatic Compounds. Journal of Microbiology and Biotechnology, 23(12), 1639–1651.
-
ResearchGate. (n.d.). Aerobic degradation pathways for aromatic carboxylic acids. Retrieved from [Link]
- Dvořák, T., Wijnbladh, E., & Örn, S. (2021). Degradation of Brominated Organic Compounds (Flame Retardants)
- EMA. (2005).
- Desrivot, J., et al. (2007). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma.
- ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products.
- EMEA. (1998). ICH Topic Q1B Photostability Testing of New Active Substances and Medicinal Products.
- Wang, Y., et al. (2019). Efficient Oxidative Dehydrogenation of N-Heterocycles over Nitrogen-Doped Carbon-Supported Cobalt Nanoparticles. ACS Sustainable Chemistry & Engineering, 7(15), 13271-13279.
- Wang, L., et al. (2019). Catalytic oxidative dehydrogenation of N-heterocycles with nitrogen/phosphorus co-doped porous carbon materials. Chemical Science, 10(23), 5989-5995.
- WHO. (2009). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
- Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 38(6s), 16-23.
- Häggblom, M. M. (1992). Mechanisms of bacterial degradation and transformation of chlorinated monoaromatic compounds. Journal of basic microbiology, 32(2), 91-111.
- Carmona, M., Zamarro, M. T., Blázquez, B., & Díaz, E. (2009). Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria. Current Opinion in Biotechnology, 20(3), 248–258.
- FDA. (1996). Q1B Photostability Testing of New Drug Substances and Products.
- Coe, S. (2021). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs.
- Arora, P. K. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Microbial biotechnology, 12(5), 896–912.
- ResearchGate. (2013).
- Harwood, C. S., & Gibson, J. (1997). Anaerobic metabolism of aromatic compounds via the benzoyl-CoA pathway. FEMS microbiology reviews, 20(1-2), 5-28.
- EMA. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline.
- Kim, Y., & Park, W. (2013). Bacterial Degradation of Aromatic Compounds. Journal of Microbiology and Biotechnology, 23(12), 1639-1651.
- Shcherbakov, D. N., et al. (2021). Antimicrobial and Antioxidant Activity of Some Nitrogen-Containing Heterocycles and Their Acyclic Analogues. International Journal of Molecular Sciences, 22(24), 13543.
- Wang, Y., et al. (2024). Elucidating the Enzymatic Mechanism of Dihydrocoumarin Degradation: Insight into the Functional Evolution of Methyl-Parathion Hydrolase from QM/MM and MM MD Simulations.
- MDPI. (2023).
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 3. researchgate.net [researchgate.net]
- 4. ijcrt.org [ijcrt.org]
- 5. database.ich.org [database.ich.org]
- 6. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Catalytic oxidative dehydrogenation of N-heterocycles with nitrogen/phosphorus co-doped porous carbon materials - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Antimicrobial and Antioxidant Activity of Some Nitrogen-Containing Heterocycles and Their Acyclic Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Mechanisms of bacterial degradation and transformation of chlorinated monoaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resolvemass.ca [resolvemass.ca]
- 15. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 16. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 17. database.ich.org [database.ich.org]
- 18. ema.europa.eu [ema.europa.eu]
- 19. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
- 20. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 21. onyxipca.com [onyxipca.com]
- 22. chromatographyonline.com [chromatographyonline.com]
resolving common issues in the characterization of quinoline compounds
Welcome to the comprehensive support center for researchers, scientists, and drug development professionals working with quinoline compounds. This guide is designed to provide expert insights and practical troubleshooting for common challenges encountered during the synthesis, purification, and characterization of this important class of heterocyclic compounds. Drawing from established scientific principles and extensive field experience, this resource aims to be your first point of reference for resolving experimental hurdles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the handling and analysis of quinoline derivatives.
Q1: My purified quinoline compound is a yellow or brown color, but the literature reports it as colorless. What is the likely cause?
Aged samples of quinoline and its derivatives, especially when exposed to light, can turn yellow and eventually brown.[1] This discoloration is often an indication of degradation, potentially through oxidation or photodegradation.[2] It is crucial to store quinoline compounds, both in solid form and in solution, protected from light to maintain their integrity.[2]
Q2: I'm struggling with the solubility of my quinoline derivative in aqueous solutions. What factors should I consider?
The solubility of quinoline compounds is significantly influenced by several factors:
-
pH: As weak bases, the aqueous solubility of many quinoline derivatives is highly pH-dependent.[3][4] In acidic conditions, the quinoline nitrogen is protonated, forming a more water-soluble salt.
-
Crystalline Structure: A highly stable crystal lattice requires more energy to break, leading to lower solubility.[3]
-
Substituents: The nature and position of substituents on the quinoline ring can drastically alter physicochemical properties like lipophilicity, thereby affecting solubility.[3]
-
Temperature: Generally, the solubility of quinoline derivatives increases with temperature.[5]
Q3: My bioassay results are inconsistent. Could this be related to the stability of my quinoline compound in the assay medium?
Yes, inconsistent results and a loss of potency are classic indicators of compound degradation.[2] Quinolines can be unstable in aqueous solutions, and their degradation can be influenced by pH, temperature, and light exposure.[2] It is highly recommended to prepare fresh solutions for sensitive experiments or to conduct a stability study of your stock solutions under your specific storage and assay conditions.
Q4: I am observing fluorescence quenching with my quinoline-based probe. What are the common causes?
Fluorescence quenching of quinoline derivatives can be a complex issue with several potential causes:
-
Presence of Quenchers: Halide ions are known to quench the fluorescence of certain quinoline probes.[6]
-
Probe Aggregation: At higher concentrations, fluorophores can aggregate, leading to self-quenching.[7]
-
Temperature Fluctuations: An increase in temperature can decrease fluorescence intensity.[7]
-
pH Sensitivity: The fluorescence of many quinoline compounds is highly dependent on pH due to the potential for protonation of the nitrogen atom.[7]
-
Photobleaching: Continuous exposure to high-intensity excitation light can photochemically destroy the fluorophore.[7]
Part 2: Troubleshooting Guides for Analytical Techniques
This section provides in-depth troubleshooting for specific experimental challenges organized by analytical method.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a cornerstone for the structural elucidation of quinoline compounds, but spectra can often be complex.
Issue 1: Poor resolution and broad peaks in the ¹H NMR spectrum.
-
Causality: High sample concentration can lead to increased viscosity and molecular aggregation, resulting in broader peaks. An inhomogeneous magnetic field or the presence of paramagnetic impurities can also cause peak broadening.[8]
-
Troubleshooting Protocol:
-
Dilute the Sample: Prepare a more dilute sample (e.g., 5-10 mg in 0.6-0.7 mL of solvent).[8]
-
Optimize Shimming: Carefully shim the magnetic field before each experiment to maximize homogeneity.[8]
-
Check for Paramagnetic Impurities: If paramagnetic metal contamination is suspected, consider adding a small amount of a chelating agent like EDTA.[8]
-
Issue 2: Difficulty in assigning aromatic proton signals due to overlapping multiplets.
-
Causality: The protons on the quinoline ring form a complex, coupled spin system, which can lead to overlapping signals that are challenging to interpret, especially in substituted derivatives.[8]
-
Troubleshooting Workflow:
Caption: Workflow for resolving overlapping NMR signals.
-
Detailed Steps:
-
Higher Field Strength: If available, use a spectrometer with a higher magnetic field to increase chemical shift dispersion.[8]
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): This experiment will reveal which protons are coupled to each other, helping to trace the connectivity within the ring system.[9]
-
HSQC (Heteronuclear Single Quantum Coherence): This correlates each proton to its directly attached carbon, which is invaluable for resolving overlapping proton signals.[9]
-
HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons over two or three bonds and is crucial for confirming the placement of substituents.[9]
-
-
Table 1: Common ¹H NMR Solvent Impurities
| Solvent | Water (H₂O/HDO) | Residual Solvent |
| CDCl₃ | ~1.56 ppm | 7.26 ppm |
| DMSO-d₆ | ~3.33 ppm | 2.50 ppm |
| Acetone-d₆ | ~2.84 ppm | 2.05 ppm |
| CD₃OD | ~4.87 ppm | 3.31 ppm |
This table provides approximate chemical shifts; exact values can vary with temperature and other solutes.[10]
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation patterns of quinoline derivatives.
Issue: Ambiguous fragmentation patterns or unexpected ions.
-
Causality: The fragmentation of the quinoline core and its substituents can be complex and influenced by the ionization method and the nature of the substituents.
-
Expert Insights:
-
A common fragmentation pathway for the quinoline molecular ion is the loss of HCN (27 Da) to form an ion at m/z 102.[11]
-
For quinoline-4-carboxylic acids, a primary fragmentation is the loss of the carboxyl group (45 Da).[11]
-
Methoxy-substituted quinolines often show a loss of a methyl radical (15 Da) followed by the loss of CO (28 Da).[12]
-
In electrospray ionization (ESI), quinoline compounds readily form protonated molecules, [M+H]⁺.[13]
-
Table 2: Common Neutral Losses from Substituted Quinolines in MS
| Substituent Group | Neutral Loss | Mass (Da) |
| -COOH | COOH or CO₂ | 45 or 44 |
| -OCH₃ | CH₃ | 15 |
| -OH | H₂O | 18 |
| Piperazinyl side chains | C₂H₅N, C₃H₇N, C₄H₈N | 43, 57, 70 |
Data synthesized from multiple sources.[11][12][13]
Troubleshooting Protocol for MS Analysis:
-
High-Resolution MS (HRMS): Utilize HRMS to obtain accurate mass measurements, which can help in determining the elemental composition of the parent ion and its fragments.[14]
-
Tandem MS (MS/MS): Isolate the parent ion of interest and subject it to collision-induced dissociation (CID) to obtain a clean fragmentation spectrum, which simplifies interpretation.[14]
-
Consider Adduct Formation: In ESI, look for common adducts such as [M+Na]⁺ or [M+K]⁺, which can sometimes be mistaken for impurity peaks.
-
Chromatographic Separation: Ensure good separation of your target compound from any impurities using techniques like HPLC or GC before MS analysis.[15]
Synthesis and Purification
The synthesis of quinoline derivatives can be challenging, often leading to impurities and low yields.
Issue 1: Formation of tarry byproducts, especially in Skraup or Doebner-von Miller syntheses.
-
Causality: These reactions are often highly exothermic and use strong acids, which can lead to the polymerization of reactants or intermediates.[16][17]
-
Mitigation Strategies:
-
Temperature Control: Gradually heat the reaction mixture to maintain control over the reaction rate.[17]
-
Use of a Moderator: In the Skraup synthesis, the addition of ferrous sulfate (FeSO₄) can make the reaction less violent.[17]
-
Alternative Oxidizing Agents: Consider using milder oxidizing agents than the traditionally used nitrobenzene.[16]
-
Issue 2: Formation of regioisomers in Friedländer or Combes syntheses with unsymmetrical ketones.
-
Causality: The use of unsymmetrical ketones can lead to the formation of two different regioisomers, which can be difficult to separate.[18]
-
Control Strategies:
-
Catalyst Selection: The choice of catalyst can influence the regioselectivity. Experimenting with different Lewis or Brønsted acids may favor the formation of one isomer.[18]
-
Reaction Conditions: Carefully optimizing the reaction temperature and solvent can influence the regiochemical outcome.[18]
-
Substituent Effects: The steric and electronic properties of the substituents on the aniline and ketone can direct the cyclization.[19]
-
Purification Workflow:
Caption: General workflow for the purification of quinoline compounds.
Part 3: Physicochemical Properties and Stability
Issue: My quinoline compound degrades upon exposure to light.
-
Causality: Many quinoline compounds are photosensitive and can degrade when exposed to UV or even ambient light.[2] This can lead to the formation of byproducts such as hydroxyquinolines.[2]
-
Photostability Testing Protocol:
-
Sample Preparation: Prepare a solution of your compound in a chemically inert, transparent container. Prepare a control sample wrapped in aluminum foil to protect it from light.
-
Light Exposure: Expose the test sample to a light source that provides both UV and visible light. A common condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[2][20]
-
Analysis: At various time points, analyze both the exposed and control samples by a stability-indicating method (e.g., HPLC) to determine the extent of degradation.
-
References
-
Wikipedia. (2024). Quinoline. Retrieved from [Link]
- Dolejš, L., & Hrnčiar, P. (1977). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 31(3), 387-391.
-
Carvajal, T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(4), 143. Retrieved from [Link]
-
Carvajal, T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(4). Retrieved from [Link]
-
Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-790. Retrieved from [Link]
-
Li, et al. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Molecules, 28(14), 5484. Retrieved from [Link]
-
Peris-Vicente, J., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Food Chemistry, 177, 307-314. Retrieved from [Link]
-
Carvajal, T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. Retrieved from [Link]
-
Chen, Y. C., et al. (2000). Fluorescence Quenching of Quinoline Derivatives in a Micelle System. Journal of the Chinese Chemical Society, 47(4A), 735-740. Retrieved from [Link]
-
European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting ¹H NMR Spectroscopy. Retrieved from [Link]
Sources
- 1. Quinoline - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Troubleshooting [chem.rochester.edu]
- 11. chempap.org [chempap.org]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Technical Support Center: Optimization of Esterification of 6-Bromoquinoline-3-Carboxylic Acid
Welcome to the technical support center for the optimization of the esterification of 6-bromoquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this specific transformation. Our goal is to provide you with in-depth technical guidance, troubleshooting strategies, and frequently asked questions to ensure the successful synthesis of your target esters.
Introduction
6-Bromoquinoline-3-carboxylic acid is a key building block in medicinal chemistry, with its derivatives showing a range of biological activities. The esterification of this heteroaromatic carboxylic acid, however, is not always straightforward. The electron-withdrawing nature of the quinoline ring and the bromine substituent can decrease the nucleophilicity of the carboxylate and influence reaction kinetics. This guide will explore various esterification methodologies, from classic acid catalysis to modern coupling reactions, and provide practical advice for optimizing your experimental outcomes.
Choosing the Right Esterification Method: A Decision Tree
Selecting the appropriate esterification method is critical for success. The choice depends on several factors, including the scale of the reaction, the lability of your substrates, and the desired purity of the final product. The following decision tree provides a logical framework for making this selection.
Caption: Decision tree for selecting an esterification method.
Comparative Overview of Common Esterification Methods
The following table summarizes the key parameters and expected outcomes for the most common methods used for the esterification of 6-bromoquinoline-3-carboxylic acid.
| Method | Key Reagents | Typical Alcohol | Temperature (°C) | Typical Time | Expected Yield (%) | Key Advantages | Key Disadvantages |
| Fischer | H₂SO₄ or TsOH (cat.) | Simple primary or secondary (e.g., Methanol, Ethanol) | Reflux | 4-24 h | 50-70 | Inexpensive, simple setup. | Harsh conditions, reversible, not suitable for sensitive substrates.[1][2] |
| Steglich | DCC or EDC, DMAP (cat.) | Primary, secondary, or tertiary | 0 - RT | 2-12 h | 75-95 | Mild conditions, high yields, good for hindered substrates.[3][4] | Forms insoluble DCU byproduct (with DCC), potential for N-acylurea side product.[3] |
| Mitsunobu | PPh₃, DEAD or DIAD | Primary or secondary | 0 - RT | 1-6 h | 70-90 | Very mild, inversion of alcohol stereochemistry, broad scope.[5][6][7] | Stoichiometric byproducts (PPh₃O), requires acidic pronucleophile (pKa < 13).[8] |
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My 6-bromoquinoline-3-carboxylic acid is not dissolving in the reaction solvent. What should I do?
A1: Poor solubility of quinoline derivatives can be a challenge.[9]
-
Solvent Screening: 6-Bromoquinoline-3-carboxylic acid has limited solubility in non-polar solvents. For Fischer esterification, using a large excess of the alcohol (e.g., methanol or ethanol) as the solvent is often effective. For coupling reactions like the Steglich esterification, polar aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are generally recommended.[3]
-
Gentle Heating and Sonication: Applying gentle heat or using an ultrasonic bath can help to dissolve the starting material. However, be cautious not to degrade your reagents, especially with thermally sensitive coupling agents.
-
Co-solvents: In some cases, a mixture of solvents can improve solubility. For instance, a small amount of DMF in THF can enhance the solubility of the carboxylic acid.
Q2: My Fischer esterification is giving a very low yield. How can I improve it?
A2: The Fischer esterification is a reversible reaction, and low yields are often due to the equilibrium not favoring the product side.[2][10]
-
Le Châtelier's Principle: To drive the equilibrium towards the ester, you can either use a large excess of the alcohol (often used as the solvent) or remove the water that is formed during the reaction.[11][12]
-
Water Removal: A Dean-Stark apparatus is the most common method for removing water azeotropically with a solvent like toluene.[1] Alternatively, adding a dehydrating agent like molecular sieves to the reaction mixture can also be effective.
-
Increase Catalyst Loading: While catalytic, increasing the amount of sulfuric or p-toluenesulfonic acid can sometimes accelerate the reaction towards equilibrium. However, be mindful of potential side reactions with excess acid.
Q3: I am performing a Steglich esterification with DCC and see a white precipitate, but my reaction is not going to completion. What is happening?
A3: The white precipitate is likely dicyclohexylurea (DCU), a byproduct of the reaction.[3] However, another side reaction can occur.
-
N-Acylurea Formation: A common side reaction in Steglich esterification is the 1,3-rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which is unreactive towards the alcohol.[3][13] This side reaction is more prevalent with sterically hindered alcohols or when the esterification is slow.
-
Role of DMAP: 4-(Dimethylamino)pyridine (DMAP) is a crucial catalyst that intercepts the O-acylisourea to form a highly reactive acyl-pyridinium intermediate, which is not prone to rearrangement and reacts rapidly with the alcohol.[4][14] Ensure you are using a sufficient catalytic amount of DMAP (typically 5-10 mol%).
-
Reagent Purity: Ensure your DCC is of high purity, as impurities can affect its reactivity.
Q4: How do I effectively remove the dicyclohexylurea (DCU) byproduct from my Steglich esterification?
A4: DCU is notoriously difficult to remove due to its solubility in many organic solvents.
-
Filtration: The primary method for removing the bulk of DCU is by filtration, as it is largely insoluble in many reaction solvents like DCM and THF.[14]
-
Solvent Precipitation: After concentrating the reaction mixture, you can redissolve the residue in a minimal amount of a polar solvent like ethyl acetate and then add a non-polar solvent like hexanes or diethyl ether to precipitate the remaining DCU. The mixture can then be filtered again.
-
Chromatography: If DCU persists, column chromatography is often necessary. A gradient elution from a non-polar solvent system (e.g., hexanes/ethyl acetate) can effectively separate the ester from the more polar DCU.
-
Alternative Carbodiimides: To avoid DCU formation altogether, consider using a water-soluble carbodiimide like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC). The resulting urea byproduct can be removed with an aqueous workup.
Q5: My Mitsunobu reaction is not working well, and I am getting a complex mixture of products. What could be the issue?
A5: The Mitsunobu reaction is sensitive to the pKa of the nucleophile and the reaction conditions.
-
pKa of the Carboxylic Acid: The Mitsunobu reaction generally works best with nucleophiles having a pKa less than 13.[8] 6-Bromoquinoline-3-carboxylic acid is expected to be sufficiently acidic.
-
Order of Addition: The order of reagent addition can be critical. Typically, the alcohol, carboxylic acid, and triphenylphosphine are dissolved in the solvent and cooled before the slow, dropwise addition of the azodicarboxylate (DEAD or DIAD).[12]
-
Side Reactions: If the carboxylic acid is not acidic enough, the deprotonated azodicarboxylate can act as a nucleophile, leading to side products.[12]
-
Reagent Purity: The purity of the azodicarboxylate is important, as it can degrade over time.
Q6: How can I remove the triphenylphosphine oxide byproduct from my Mitsunobu reaction?
A6: Triphenylphosphine oxide (TPPO) is a common and often difficult-to-remove byproduct.
-
Crystallization: TPPO can sometimes be removed by crystallization from a suitable solvent system.
-
Silica Gel Chromatography: TPPO is quite polar and can often be separated from less polar products by column chromatography.
-
Precipitation with Non-polar Solvents: After concentrating the reaction mixture, adding a non-polar solvent like diethyl ether or a mixture of hexanes and ethyl acetate can cause the TPPO to precipitate, after which it can be removed by filtration.
-
Aqueous Extraction with Metal Salts: In some cases, washing the organic layer with an aqueous solution of a metal salt like ZnCl₂ or MgCl₂ can help to remove TPPO by forming a complex that is more soluble in the aqueous phase.
Experimental Protocols
Protocol 1: Steglich Esterification of 6-Bromoquinoline-3-carboxylic Acid with Methanol
This protocol is a general guideline and may require optimization for your specific setup.
Materials:
-
6-Bromoquinoline-3-carboxylic acid (1.0 equiv)
-
Methanol (1.2 equiv)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 6-bromoquinoline-3-carboxylic acid and DMAP in anhydrous DCM.
-
Add methanol to the solution and stir for 5 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC in a minimal amount of anhydrous DCM.
-
Slowly add the DCC solution dropwise to the reaction mixture over 10-15 minutes.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a pad of Celite, washing the filter cake with a small amount of DCM.
-
Wash the filtrate with 1 M HCl, followed by saturated aqueous NaHCO₃, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired methyl 6-bromoquinoline-3-carboxylate.
Workflow for Steglich Esterification
Caption: Workflow for Steglich esterification and purification.
Frequently Asked Questions (FAQs)
Q: Can I use tertiary alcohols in Fischer esterification?
A: It is generally not recommended. Tertiary alcohols are prone to elimination under the strong acidic and high-temperature conditions of the Fischer esterification, leading to the formation of alkenes.[1] For esterification with tertiary alcohols, the Steglich esterification is a much better choice.[13]
Q: What is the mechanism of the Fischer esterification?
A: The Fischer esterification proceeds via a series of reversible steps:
-
Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst.[11][15]
-
Nucleophilic attack of the alcohol on the protonated carbonyl carbon to form a tetrahedral intermediate.[11][15]
-
Proton transfer from the attacking alcohol's oxygen to one of the hydroxyl groups.[11]
-
Elimination of water as a leaving group, reforming the carbonyl double bond.[11]
-
Deprotonation of the carbonyl oxygen to yield the ester and regenerate the acid catalyst.[11] A useful mnemonic for the mechanism is PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[11]
Q: What is the role of triphenylphosphine in the Mitsunobu reaction?
A: Triphenylphosphine acts as the reducing agent in the Mitsunobu reaction. It first reacts with the azodicarboxylate (DEAD or DIAD) to form a betaine intermediate.[5][7] This intermediate then activates the alcohol, converting the hydroxyl group into a good leaving group (an oxyphosphonium salt), which is subsequently displaced by the nucleophile (the carboxylate) in an Sₙ2 fashion.[7] In the process, triphenylphosphine is oxidized to triphenylphosphine oxide.
Q: Are there any greener alternatives to the solvents and reagents used in these reactions?
A: Yes, there is ongoing research to develop more sustainable esterification protocols. For Steglich-type reactions, the use of greener solvents like acetonitrile or dimethyl carbonate has been explored.[16][17] Additionally, alternative, more environmentally benign coupling agents are being developed. For Fischer esterification, solid acid catalysts can sometimes be used to simplify workup and catalyst recovery.
References
- But, T. Y. S., & Toy, P. H. (2007). The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. Chemistry – An Asian Journal, 2(11), 1340–1355.
- Croll, E. A., & Kwon, O. (2023). Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. Synthesis, 55(12), 1843-1850.
- Zhou, X., Xu, L., Ma, Z., Cui, J., & Wang, B. (2025). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. RSC Advances, 15(8), 5167-5189.
- Ashenhurst, J. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
- Kaur, N. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(19), 6513.
- Organic Chemistry Portal. (n.d.).
- Chemistry Steps. (n.d.).
- Wikipedia. (2023).
- Ashenhurst, J. (n.d.).
- Kwon, O., & Croll, E. A. (2023). Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. Synthesis, 55(12), 1843-1850.
- Munawar, S., et al. (2023).
- BenchChem. (n.d.).
- SynArchive. (n.d.).
- Wikipedia. (2023).
- American Chemical Society. (2025). Fast Esterification Method Mediated by Coupling Reagent NDTP. ACS Omega, 10, 8113-8118.
- Gilles, A. A., et al. (2015). A New, Simple and Efficient Method of Steglich Esterification of Juglone with Long-Chain Fatty Acids: Synthesis of a New Class of Non-Polymeric Wax Deposition Inhibitors for Crude Oil. Journal of the Brazilian Chemical Society, 26(1), 74-83.
- BenchChem. (n.d.).
- Quora. (2020). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?
- Organic Synthesis. (n.d.). Mitsunobu reaction.
- OperaChem. (2024).
- JoVE. (2018).
- Munawar, S., et al. (2023).
- Organic Chemistry Portal. (n.d.).
- The Royal Society of Chemistry. (n.d.).
- Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405–6413.
- University of Missouri-St. Louis. (n.d.).
- Chemistry Steps. (n.d.). Mitsunobu Reaction.
- Ashenhurst, J. (n.d.). Mitsunobu Reaction. Master Organic Chemistry.
- Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. Organic Syntheses, Coll. Vol. 7, p.93.
- University of Calgary. (n.d.).
- Reddit. (2020).
- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
- Sigma-Aldrich. (n.d.). 6-Bromoquinoline-3-carboxylic acid.
- Chemistry Stack Exchange. (2015).
- Quora. (2019). Why would you never expect to get 100% yield during synthesis of ester, as specifically as you can for ester?
- Reddit. (2024).
- ResearchGate. (n.d.).
- University of North Texas Digital Library. (n.d.).
- MDPI. (n.d.). Decision Tree-Based Data Stratification Method for the Minimization of the Masking Effect in Adverse Drug Reaction Signal Detection.
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. athabascau.ca [athabascau.ca]
- 3. Steglich esterification - Wikipedia [en.wikipedia.org]
- 4. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of the Mitsunobu Reaction: An Ongoing Mystery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. quora.com [quora.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 13. Steglich Esterification [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Fischer Esterification [organic-chemistry.org]
- 16. jove.com [jove.com]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Guide to the Spectroscopic Validation of 6-Bromo-2-methylquinoline-3-carboxylic acid: An Integrated Approach
The Analytical Imperative: Structure Confirmation
6-Bromo-2-methylquinoline-3-carboxylic acid is a heterocyclic compound with potential as a key intermediate in the synthesis of bioactive molecules. The quinoline core is a well-established "privileged structure" in drug discovery, and the specific functionalization—a bromine atom at the 6-position, a methyl group at the 2-position, and a carboxylic acid at the 3-position—provides distinct handles for further synthetic modification[1]. Before its use in any synthetic or biological workflow, however, its structure must be unequivocally confirmed. An error in structural assignment can invalidate entire research programs. Our goal is not just to collect data, but to ensure that the data from multiple, orthogonal techniques logically converge on a single, correct structure.
Multi-Modal Spectroscopic Interrogation
No single technique is sufficient for complete structural elucidation. We will employ a synergistic approach where each method validates the others. Mass spectrometry will confirm the elemental composition, infrared spectroscopy will identify key functional groups, and NMR spectroscopy will map the precise atomic connectivity.
Mass Spectrometry (MS): The Molecular Formula Gatekeeper
The first step in validation is to confirm the molecular formula (C₁₁H₈BrNO₂). High-Resolution Mass Spectrometry (HRMS), typically with Electrospray Ionization (ESI), is the tool of choice for its high accuracy and soft ionization, which minimizes fragmentation and preserves the molecular ion.
Core Causality: The most critical diagnostic feature in the mass spectrum will be the isotopic pattern of the molecular ion. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.7% and ~49.3%, respectively). This results in a characteristic M+ and M+2 peak pattern of approximately 1:1 intensity, providing definitive evidence for the presence of a single bromine atom.
Expected Data for C₁₁H₈BrNO₂:
-
Molecular Weight: 266.09 g/mol [2]
-
Calculated Exact Mass [M+H]⁺: 267.9811 (for C₁₁H₉⁷⁹BrNO₂⁺) and 269.9790 (for C₁₁H₉⁸¹BrNO₂⁺)
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrument Setup: Use an ESI source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap). Set the ionization mode to positive ion detection ([M+H]⁺).
-
Data Acquisition: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire the spectrum over a mass range of m/z 100-500.
-
Analysis: Verify the presence of ions corresponding to the calculated exact masses for the two bromine isotopes. Confirm that the intensity ratio of the isotopic peaks is approximately 1:1.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy provides a rapid and definitive confirmation of the key functional groups present: the carboxylic acid and the aromatic quinoline core. The spectrum is governed by the vibrational frequencies of bonds, which are determined by bond strength and the masses of the connected atoms.
Core Causality: The carboxylic acid functional group presents two unmistakable signatures. First, the O-H bond, involved in strong intermolecular hydrogen bonding, produces a very broad and prominent absorption band. Second, the carbonyl (C=O) bond gives rise to a sharp, intense absorption. The positions of aromatic C-H and C=C stretches further confirm the quinoline backbone.
Table 1: Predicted Characteristic IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Rationale & Comments |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 (very broad) | The broadness is a hallmark of hydrogen-bonded dimers, distinguishing it from sharper alcohol O-H peaks.[3] |
| Carboxylic Acid | C=O Stretch | ~1710 - 1760 | Intense and sharp. Its position can be influenced by conjugation with the quinoline ring.[3] |
| Aromatic Ring | =C-H Stretch | 3000 - 3100 | Absorptions above 3000 cm⁻¹ are characteristic of sp² C-H bonds. |
| Methyl Group | -C-H Stretch | 2850 - 2960 | Absorptions below 3000 cm⁻¹ are characteristic of sp³ C-H bonds.[4] |
| Aromatic Ring | C=C Stretch | 1400 - 1600 | Multiple bands are expected, typical for aromatic systems. |
| Halogen | C-Br Stretch | 500 - 600 | This absorption is in the fingerprint region and can be difficult to assign definitively but should be present. |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
-
Analysis: Identify the key absorption bands as detailed in Table 1, paying special attention to the broad O-H and sharp C=O stretches.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy provides the ultimate confirmation of the atomic framework. ¹H NMR reveals the number and environment of hydrogen atoms, while ¹³C NMR maps the carbon skeleton.
Core Causality: The chemical shift of each nucleus is determined by its local electronic environment. Electron-withdrawing groups (like bromine and the carboxylic acid) deshield nearby nuclei, shifting their signals downfield (to higher ppm values). The number of adjacent, non-equivalent protons determines the splitting pattern (multiplicity) of a signal, allowing for a detailed connectivity map.
¹H NMR Analysis
The structure has 8 distinct protons. The carboxylic acid proton will be a broad singlet far downfield. The four aromatic protons on the quinoline ring will appear in the aromatic region (7-9 ppm), and the methyl group protons will be a singlet in the alkyl region (~2.5 ppm).
Table 2: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Comments |
| COOH | ~12-13 | broad singlet | 1H | The acidic proton is highly deshielded and its signal is often broad. Its chemical shift is concentration-dependent.[3] |
| H4 | ~8.5 | singlet | 1H | This proton is adjacent to the nitrogen and the electron-withdrawing carboxylic acid, leading to a significant downfield shift. |
| H5 | ~8.2 | doublet | 1H | H5 is ortho to the bromine atom, experiencing deshielding. It will be split by H7. |
| H7 | ~7.9 | doublet of doublets | 1H | H7 is coupled to both H5 and H8. |
| H8 | ~8.0 | doublet | 1H | H8 is part of the benzenoid ring and coupled to H7. |
| CH₃ | ~2.7 | singlet | 3H | The methyl group at the 2-position has no adjacent protons, resulting in a singlet. Its position is influenced by the aromatic ring current. |
¹³C NMR Analysis
The structure has 11 unique carbon atoms. The carbonyl carbon of the carboxylic acid will be the most downfield signal.
Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Carbon Assignment | Predicted δ (ppm) | Rationale & Comments |
| C=O | ~165-170 | The carbonyl carbon of a conjugated carboxylic acid is highly deshielded.[3] |
| C2, C4, C8a | ~140-155 | Quaternary carbons and carbons adjacent to nitrogen in the quinoline ring appear in this region. |
| C6 | ~120-125 | The carbon directly bonded to bromine will have its chemical shift influenced by the heavy atom effect. |
| C3, C4a, C5, C7, C8 | ~120-140 | Aromatic carbons of the quinoline ring system. |
| CH₃ | ~20-25 | The methyl carbon signal will appear in the aliphatic region. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is excellent for carboxylic acids) in a 5 mm NMR tube.
-
Instrument Setup: Acquire spectra on a 400 MHz (or higher) spectrometer.
-
Data Acquisition:
-
¹H NMR: Acquire with standard parameters. Add a drop of D₂O for an exchange experiment; the broad COOH signal at ~12-13 ppm should disappear, confirming its assignment.
-
¹³C NMR: Acquire using proton decoupling. A longer acquisition time may be needed due to the lower natural abundance of ¹³C.
-
-
Analysis: Assign all peaks based on chemical shift, integration (for ¹H), and multiplicity (for ¹H). Compare the experimental data with the predictions in Tables 2 and 3.
Integrated Validation Workflow
The power of this approach lies in the integration of all data streams. The workflow below illustrates how the techniques are used in concert to build a conclusive structural argument.
Caption: Integrated workflow for spectroscopic validation.
Comparison with Alternative Methods
-
X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the absolute, unambiguous 3D structure. While considered the "gold standard," it is contingent on the ability to grow suitable crystals and does not provide data on the compound's structure in solution. It was successfully used to confirm the structure of a related compound, 8-Bromo-2-methylquinoline[5].
-
2D NMR (COSY, HSQC, HMBC): For more complex molecules where 1D NMR spectra are ambiguous or overcrowded, 2D NMR techniques are invaluable. COSY (Correlation Spectroscopy) reveals H-H couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) shows longer-range H-C correlations, allowing for the complete assembly of the molecular puzzle.
Conclusion
The structural validation of this compound is a clear demonstration of the power of a multi-technique spectroscopic approach. By integrating data from mass spectrometry, IR spectroscopy, and both ¹H and ¹³C NMR, we create a self-validating system. MS confirms the elemental formula and the presence of bromine. IR confirms the critical carboxylic acid and aromatic functionalities. Finally, NMR provides the definitive map of atomic connectivity. This rigorous, logic-driven workflow ensures the highest degree of confidence in the molecular structure, a non-negotiable prerequisite for its application in research and development.
References
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- RSC Publishing. (n.d.). Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein.
-
SpectraBase. (n.d.). 6-Bromo-2-methylquinoline - Optional[13C NMR]. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). 8-Bromo-2-methylquinoline. PMC. Retrieved from [Link]
-
PubChem. (n.d.). 6-Bromoquinoline-2-carboxylic acid. Retrieved from [Link]
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from a resource on interpreting IR spectra.
-
OpenStax. (2023, September 20). Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]
-
ACS. (2022). Preparation and Characterization of Some New Derivatives 6-Bromo-2-Phenylquinoline-4-Carboxylic Acid. cbej, 21(87), 93-105. [Link]
-
Doc Brown's Chemistry. (2026, January 3). database IR spectra INFRARED SPECTROSCOPY. Retrieved from [Link]
Sources
The 6-Bromoquinoline Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
Introduction: The Enduring Significance of the Quinoline Core
The quinoline ring system, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Its rigid framework and the nitrogen atom's ability to engage in hydrogen bonding provide a versatile scaffold for designing molecules with a wide array of biological activities. Among the various substituted quinolines, the 6-bromo derivative has emerged as a particularly intriguing starting point for the development of novel anticancer, antimicrobial, and antiviral agents. The presence of the bromine atom at the 6-position not only influences the molecule's physicochemical properties, such as lipophilicity and electronic distribution, but also offers a reactive handle for further synthetic modifications, making it an ideal candidate for extensive structure-activity relationship (SAR) studies.
This guide provides a comprehensive comparison of the SAR of 6-bromoquinoline derivatives across different therapeutic areas. We will delve into the subtle yet critical molecular modifications that enhance or diminish their biological efficacy, supported by experimental data from the literature. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the 6-bromoquinoline scaffold in their quest for novel therapeutic agents.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The quest for more effective and selective anticancer agents is a driving force in medicinal chemistry. The 6-bromoquinoline scaffold has proven to be a fertile ground for the discovery of potent cytotoxic agents against various cancer cell lines.
Structure-Activity Relationship Insights
The anticancer activity of 6-bromoquinoline derivatives is profoundly influenced by the nature and position of substituents on the quinoline ring. Key SAR observations include:
-
Substitution at the 4-position: The introduction of various moieties at the 4-position has been a primary focus of SAR studies.
-
Amino and Substituted Amino Groups: The presence of an amino group or a substituted amino side chain at the 4-position often enhances antiproliferative activity. The length and nature of the alkylamino side chain are critical, with studies on other quinoline derivatives suggesting that a two-carbon linker is often optimal.
-
Heterocyclic Rings: The incorporation of heterocyclic rings, such as triazoles, at the 4-position has been shown to yield compounds with significant antimicrobial and potential anticancer activities.
-
-
Substitution at the 2-position: Modifications at the 2-position of the 6-bromoquinoline core can also modulate anticancer potency.
-
Aromatic and Heteroaromatic Groups: The introduction of substituted phenyl rings at this position has been explored, with the electronic properties of the substituents on the phenyl ring playing a key role. Electron-donating groups on the phenyl ring have been observed to improve antiproliferative activity in some 6-bromoquinazoline analogs.[3]
-
-
Hydroxylation at the 8-position: The presence of a hydroxyl group at the 8-position of the quinoline ring has been shown to be a key determinant for the anticancer potential of brominated quinolines.[4]
Comparative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected 6-bromo-substituted quinoline and quinazoline derivatives against various cancer cell lines.
| Compound ID | Core Scaffold | R1 (Position 2) | R2 (Position 4) | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 6-Bromoquinazoline | -SH-aliphatic linker | =O | MCF-7 | 15.85 ± 3.32 | [3][5] |
| 1 | 6-Bromoquinazoline | -SH-aliphatic linker | =O | SW480 | 17.85 ± 0.92 | [3][5] |
| 2 | 6-Bromoquinazoline | -SH-phenyl | =O | MCF-7 | >100 | [3] |
| 3 | 6-Bromoquinazoline | -SH-(p-methylphenyl) | =O | MCF-7 | 35.14 ± 6.87 | [3] |
| 4 | 7-Bromo-8-hydroxyquinoline | -H | -H | C6 | 25.6 | [4] |
| 5 | 5,7-Dibromo-8-hydroxyquinoline | -H | -Br (at 5) | C6 | 12.3 | [4] |
Note: The data for quinazoline derivatives is included to provide broader SAR insights for a closely related scaffold.
Antimicrobial Activity: Combating Infectious Diseases
The rise of antimicrobial resistance necessitates the development of new classes of antibacterial and antifungal agents. The 6-bromoquinoline scaffold has demonstrated promising activity against a range of microbial pathogens.
Structure-Activity Relationship Insights
The antimicrobial SAR of 6-bromoquinoline derivatives often revolves around modifications that enhance their ability to penetrate bacterial cell walls and interact with essential microbial targets.
-
Lipophilicity and Cell Permeability: The bromine atom at the 6-position contributes to the overall lipophilicity of the molecule, which can influence its ability to cross bacterial membranes.
-
Substitution at the 4-position: Similar to anticancer activity, the 4-position is a key site for modification. The introduction of hydrazone and isatin hybrids at this position has been shown to yield compounds with significant antibacterial effects.[6]
-
Polyamine Conjugates: Conjugation of the 6-bromoindole scaffold (a related heterocyclic system) with polyamines has been shown to result in potent antimicrobial agents with membrane-permeabilizing properties.[7] This suggests a promising strategy for 6-bromoquinoline derivatives as well.
Comparative Antimicrobial Activity Data
The following table presents the minimum inhibitory concentration (MIC) values for selected quinoline derivatives against various microbial strains. While specific data for a wide range of 6-bromoquinoline derivatives is limited, the following provides an indication of the potential of this class of compounds.
| Compound ID | Core Scaffold | R1 | R2 | Microbial Strain | MIC (µg/mL) | Reference |
| 6 | 4-Aminoquinoline-isatin hybrid | Varies | Varies | B. subtilis | 8 - 128 | [6] |
| 6 | 4-Aminoquinoline-isatin hybrid | Varies | Varies | S. aureus | 8 - 128 | [6] |
| 6 | 4-Aminoquinoline-isatin hybrid | Varies | Varies | P. aeruginosa | 8 - 128 | [6] |
| 7 | 2-sulfoether-4-quinolone | Varies | Varies | S. aureus | 0.8 (µM) | [6] |
| 7 | 2-sulfoether-4-quinolone | Varies | Varies | B. cereus | 1.61 (µM) | [6] |
Antiviral Activity: A Frontier for 6-Bromoquinolines
While the anticancer and antimicrobial properties of 6-bromoquinolines are relatively well-explored, their potential as antiviral agents is an emerging area of research. The broader class of quinoline derivatives has shown activity against a range of viruses, suggesting that the 6-bromo scaffold could be a valuable starting point for the development of novel antiviral drugs.
Structure-Activity Relationship Insights
SAR studies on other quinoline derivatives provide valuable clues for the design of antiviral 6-bromoquinolines:
-
Inhibition of Viral Entry: Some quinoline derivatives are known to inhibit the fusion of the viral envelope with the host cell membrane, a critical step in the viral life cycle.
-
Targeting Viral Enzymes: Other quinoline-based compounds have been shown to inhibit viral enzymes such as proteases and polymerases.
-
Host-Targeting Antivirals: A promising strategy is the development of compounds that target host factors essential for viral replication, which may reduce the likelihood of drug resistance.
Comparative Antiviral Activity Data
Specific antiviral data for a series of 6-bromoquinoline derivatives is not extensively available in the public domain. However, the EC50 values for some related compounds against SARS-CoV-2 are presented below to highlight the potential of this chemical space.
| Compound ID | Core Scaffold | Virus | EC50 (µM) | Reference |
| Arbidol (Umifenovir) | Indole derivative | SARS-CoV-2 | 10.7 | [8] |
| Remdesivir | Nucleoside analog | SARS-CoV-2 | 1.6 | [8] |
| GC376 | Protease inhibitor | SARS-CoV-2 | 2.1 | [9] |
Further research is warranted to specifically explore the antiviral SAR of 6-bromoquinoline derivatives.
Experimental Protocols
To ensure the reproducibility and validation of SAR studies, detailed and standardized experimental protocols are essential.
Synthesis of 6-Bromo-4-substituted-quinoline Derivatives (General Procedure)
A common synthetic route to access 4-substituted-6-bromoquinolines starts from 6-bromo-4-chloroquinoline.
Step 1: Synthesis of 6-Bromo-4-chloroquinoline [10]
-
To a solution of 6-bromoquinolin-4-ol in phosphorus oxychloride (POCl3), add a catalytic amount of dimethylformamide (DMF).
-
Reflux the mixture for 3 hours.
-
After cooling, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 6-bromo-4-chloroquinoline.
Step 2: Nucleophilic Substitution at the 4-position [11]
-
Dissolve 6-bromo-4-chloroquinoline in a suitable solvent (e.g., ethanol, DMF).
-
Add the desired nucleophile (e.g., an amine, a thiol) and a base (e.g., triethylamine, potassium carbonate).
-
Heat the reaction mixture at an appropriate temperature (e.g., reflux) until the reaction is complete (monitored by TLC).
-
After cooling, pour the reaction mixture into water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 6-bromo-4-substituted-quinoline.
In Vitro Anticancer Activity: MTT Assay[12][13][14]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antimicrobial Activity: Broth Microdilution Method for MIC Determination[15][16][17][18]
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Antiviral Activity: Plaque Reduction Assay[19][20][21][22]
This assay measures the ability of a compound to inhibit virus-induced cell death.
-
Cell Seeding: Seed host cells in a 24-well plate to form a confluent monolayer.
-
Virus Infection: Infect the cells with a known amount of virus for 1-2 hours.
-
Compound Treatment: Remove the virus inoculum and add an overlay medium containing different concentrations of the test compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well and calculate the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).
Visualizing Structure-Activity Relationships and Workflows
Graphical representations can greatly aid in understanding complex SAR data and experimental procedures.
Caption: A generalized workflow for SAR studies of 6-bromoquinoline derivatives.
Caption: Step-by-step workflow of the MTT assay for anticancer screening.
Conclusion: A Scaffold of Continuing Promise
The 6-bromoquinoline scaffold continues to be a rich source of inspiration for the design and development of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical importance of systematic chemical modification and rigorous biological evaluation. While significant progress has been made in understanding the anticancer and antimicrobial potential of these derivatives, the exploration of their antiviral activities remains a promising and underexplored frontier. By leveraging the insights gained from existing SAR studies and employing robust experimental protocols, researchers can continue to unlock the full therapeutic potential of this versatile heterocyclic system.
References
-
Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (n.d.). UKHSA Research Portal. Retrieved January 17, 2026, from [Link]
-
Broth Microdilution. (n.d.). MI - Microbiology. Retrieved January 17, 2026, from [Link]
-
Aryal, S. (2013, November 15). Broth Dilution Method for MIC Determination. Microbe Online. Retrieved January 17, 2026, from [Link]
-
Broth microdilution. (n.d.). Grokipedia. Retrieved January 17, 2026, from [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]
-
In Vitro Antiviral Testing. (n.d.). IAR | USU. Retrieved January 17, 2026, from [Link]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013, November 10). Journal of Visualized Experiments. [Link]
-
MTT Cell Assay Protocol. (n.d.). Retrieved January 17, 2026, from [Link]
-
Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. (2022, February 5). Journal of Visualized Experiments. [Link]
-
Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2015). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]
-
Plaque Reduction Assay. (n.d.). Creative Diagnostics. Retrieved January 17, 2026, from [Link]
-
Eduful, B. (2019, February 24). Quinoline Series: Synthesis. openlabnotebooks.org. Retrieved January 17, 2026, from [Link]
-
Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2021). RSC Advances. [Link]
-
A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. (1995). Journal of Clinical Microbiology, 33(6), 1562–1567. [Link]
-
A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. (2017). Letters in Drug Design & Discovery, 14(9). [Link]
-
Synthesis of 6-bromo-4-iodoquinoline. (2022, January 15). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Synthesis of 6-bromo-4-hydroxyquinoline. (n.d.). PrepChem.com. Retrieved January 17, 2026, from [Link]
-
Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. (2018). Arkivoc, 2018(3), 362-374. [Link]
-
Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. (2023). Medicinal Chemistry, 19(8), 785-812. [Link]
-
6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024, July 4). BMC Chemistry. [Link]
-
Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. (2023). Molecules, 28(22), 7609. [Link]
-
6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). ResearchGate. Retrieved January 17, 2026, from [Link]
-
The anticancer IC50 values of synthesized compounds. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Dose−response curves and EC50 values for derivatives. (A) % antiviral... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
In vitro screening of a FDA approved chemical library reveals potential inhibitors of SARS-CoV-2 replication. (2020). Scientific Reports, 10(1), 13093. [Link]
-
Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. (2015). MedCrave online. [Link]
-
6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. (2019). Bioorganic & Medicinal Chemistry, 27(10), 2090-2099. [Link]
-
Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12. (2019). Inorganics, 7(10), 121. [Link]
-
The current state of validated small molecules inhibiting SARS-CoV-2 nonstructural proteins. (2021). Computational and Structural Biotechnology Journal, 19, 4496-4508. [Link]
-
Anti–SARS‐CoV‐2 Repurposing Drug Database: Clinical Pharmacology Considerations. (2021). Clinical and Translational Science, 14(4), 1219-1232. [Link]
-
QSAR Studies, Synthesis, and Biological Evaluation of New Pyrimido-Isoquinolin-Quinone Derivatives against Methicillin-Resistant Staphylococcus aureus. (2023). Pharmaceuticals, 16(11), 1604. [Link]
-
EC 50 and CC 50 values ± SD and SI values of antiviral agents tested by... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 9. The current state of validated small molecules inhibiting SARS-CoV-2 nonstructural proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. download.atlantis-press.com [download.atlantis-press.com]
- 11. Quinoline Series: Synthesis – openlabnotebooks.org [openlabnotebooks.org]
comparative analysis of different synthetic routes to 6-Bromo-2-methylquinoline-3-carboxylic acid
A Comparative Guide to the Synthesis of 6-Bromo-2-methylquinoline-3-carboxylic Acid
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among its many derivatives, this compound stands out as a valuable building block for the synthesis of novel pharmaceuticals, particularly kinase inhibitors and antimicrobial agents. The strategic placement of the bromine atom, the methyl group, and the carboxylic acid functionality provides multiple points for molecular elaboration, making it a highly sought-after intermediate.
This guide provides an in-depth comparative analysis of the principal synthetic routes to this compound. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a critical evaluation of each method's strengths and weaknesses to assist researchers in making informed decisions for their specific research and development needs.
Classical Synthetic Strategies: A Head-to-Head Comparison
The synthesis of substituted quinolines has a rich history, with several named reactions providing reliable access to this important heterocyclic system. For the target molecule, this compound, the most relevant and widely employed methods are variations of the Gould-Jacobs, Friedländer, and Doebner reactions.
The Gould-Jacobs Reaction: A Robust and High-Yielding Approach
The Gould-Jacobs reaction is a powerful method for the preparation of 4-hydroxyquinoline-3-carboxylic acid derivatives, which can be further modified to yield the target compound.[1] The reaction commences with the condensation of an appropriately substituted aniline with an ethoxymethylenemalonic ester, followed by a thermal cyclization.[1][2]
Mechanistic Causality: The initial step is a nucleophilic substitution where the amino group of 4-bromoaniline attacks the electron-deficient carbon of diethyl ethoxymethylenemalonate, leading to the elimination of ethanol. The resulting intermediate then undergoes a thermally induced intramolecular cyclization, a 6-electron electrocyclic reaction, to form the quinoline ring system.[1] Subsequent saponification of the ester and chlorination followed by nucleophilic substitution with a methyl source and final oxidation would be required to arrive at the target molecule.
Experimental Protocol (Adapted from Gould-Jacobs principles):
-
Condensation: In a round-bottom flask, 4-bromoaniline (1 equivalent) is reacted with diethyl ethoxymethylenemalonate (1.1 equivalents) under neat conditions or in a high-boiling solvent like diphenyl ether. The mixture is heated to 120-140°C for 1-2 hours until the theoretical amount of ethanol has distilled off.
-
Cyclization: The reaction temperature is then raised to 240-260°C to effect cyclization. This step is typically complete within 30-60 minutes.[3] The reaction mixture is cooled, and the precipitated solid is collected by filtration.
-
Saponification: The crude ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate is then hydrolyzed by refluxing with an excess of aqueous sodium or potassium hydroxide solution until a clear solution is obtained.
-
Acidification: The reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate 6-bromo-4-hydroxyquinoline-3-carboxylic acid.
-
Further Functionalization: The resulting intermediate requires further steps to introduce the 2-methyl group, which can be a multi-step and challenging process, often involving chlorination of the 4-position, followed by substitution and subsequent re-aromatization.
The Friedländer Annulation: A Convergent and Efficient Route
The Friedländer synthesis offers a more direct approach by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an activated α-methylene group.[4][5] For our target molecule, this would involve the reaction of 2-amino-5-bromobenzaldehyde with ethyl acetoacetate.
Mechanistic Causality: The reaction can proceed through two possible pathways. The first involves an initial aldol condensation between the ketone and the aldehyde, followed by the formation of a Schiff base and subsequent cyclization and dehydration.[4] The alternative pathway begins with the formation of the Schiff base, followed by an intramolecular aldol-type condensation.[4] The choice of catalyst (acid or base) can influence the predominant mechanism.[5]
Experimental Protocol (Illustrative Friedländer Approach):
-
Reaction Setup: A mixture of 2-amino-5-bromobenzaldehyde (1 equivalent) and ethyl acetoacetate (1.2 equivalents) is prepared in a suitable solvent such as ethanol or acetic acid.
-
Catalysis: A catalytic amount of a base (e.g., piperidine, sodium hydroxide) or an acid (e.g., p-toluenesulfonic acid) is added.[6]
-
Reaction Execution: The mixture is heated to reflux for several hours (typically 4-12 hours) and the reaction progress is monitored by thin-layer chromatography (TLC).
-
Workup and Isolation: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then subjected to an appropriate workup, which may involve neutralization and extraction, followed by purification via recrystallization or column chromatography to yield ethyl 6-bromo-2-methylquinoline-3-carboxylate.
-
Hydrolysis: The final step is the hydrolysis of the ester to the carboxylic acid, typically achieved by heating with an aqueous base followed by acidic workup.
The Doebner Reaction: A Classic for Quinoline-4-Carboxylic Acids
While the classic Doebner reaction, involving an aniline, an aldehyde, and pyruvic acid, typically yields quinoline-4-carboxylic acids, modifications can be envisioned to access the 3-carboxylic acid isomer, though this is less common and often more complex.[7] A more relevant application of a Doebner-von Miller type reaction would involve the condensation of 4-bromoaniline with an α,β-unsaturated carbonyl compound.[8][9]
Mechanistic Causality: The Doebner-von Miller reaction is believed to proceed via a Michael addition of the aniline to the α,β-unsaturated carbonyl compound.[8] This is followed by cyclization, dehydration, and oxidation to form the quinoline ring.[7] The reaction is typically catalyzed by strong acids.[9]
Comparative Analysis of Synthetic Routes
| Parameter | Gould-Jacobs Reaction | Friedländer Annulation | Doebner-von Miller Reaction |
| Starting Materials | 4-bromoaniline, diethyl ethoxymethylenemalonate | 2-amino-5-bromobenzaldehyde, ethyl acetoacetate | 4-bromoaniline, α,β-unsaturated carbonyl |
| Key Advantages | High yields for the initial cyclized product, well-established.[3] | Convergent, often one-pot, good functional group tolerance.[6] | Utilizes readily available starting materials.[8] |
| Key Disadvantages | Requires high temperatures, multi-step to reach the final target.[10] | Availability of the substituted 2-aminobenzaldehyde can be a limitation. | Can produce mixtures of isomers, harsh acidic conditions.[11][12] |
| Typical Yields | Moderate to good (for the quinolone intermediate).[3] | Good to excellent.[6][13] | Variable, often moderate.[11] |
| Scalability | Can be challenging due to high temperatures and potential for tar formation.[10] | Generally good, amenable to process optimization. | Moderate, can be limited by exotherms and acid handling. |
| Versatility | Excellent for 4-hydroxyquinoline-3-carboxylates.[2] | Highly versatile for a wide range of substituted quinolines.[5] | Good for 2- and/or 4-substituted quinolines.[11] |
Visualization of Synthetic Pathways
Caption: Comparative workflow of major synthetic routes to the target quinoline derivative.
Conclusion and Recommendations
For the synthesis of this compound, the Friedländer Annulation emerges as the most efficient and direct route, provided the starting 2-amino-5-bromobenzaldehyde is accessible. Its convergent nature and generally good yields make it highly attractive for both laboratory-scale synthesis and potential scale-up.
The Gould-Jacobs reaction is a strong alternative, particularly if the 4-hydroxyquinoline intermediate is of interest for other synthetic targets. However, the subsequent multi-step conversion to the final product adds complexity and may lower the overall yield.
The Doebner-von Miller reaction , while a classic in quinoline synthesis, is less suited for this specific target due to potential regioselectivity issues and the harsh reaction conditions often required.
Ultimately, the choice of synthetic route will depend on the specific constraints of the research project, including the availability of starting materials, desired scale of production, and the analytical capabilities for purification and characterization. This guide provides the foundational knowledge for researchers to navigate these choices effectively.
References
- Benchchem. Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSBlRHQanablnY1wov58W7nHyDYXidm4iqoeSETwKV4L5ILgXOSe8shNclyxmMid9JhbutumEdv7E9MhxROVnUyFP55_OB5-SCapP9UuL8fRIxd1lBUDSoWldXsV20G7KbEW14_eqF9IEN80lH1Os4BqclZg2PzekyiqGMo7NrjPu8zdxRMacdXUNQImwNeIgLjPeJBwcjeY4UAvfwmpO-rJJYVHceAPc-Nw-r-VAwQI92JfMr2sXc]
- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series, 3(12), 232-249. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhrxJ33q2wF3b8OeX1BZl0tFeYOMC_KnNKOuTRypBIErmgfIcDhwgovJkat1GugLpSYXEz2Gi20_lwZHvqIqH6RBOWmHWxiDlMiBKaM7klfEhoe6491Xeij4Iov7zx8uOtbzXO7Dkl-byWkdoVQds2_yUUlbEY36krJcuZ]
- Wikipedia. (2023). Doebner–Miller reaction. [URL: https://en.wikipedia.org/wiki/Doebner%E2%80%93Miller_reaction]
- Wikipedia. (2023). Gould–Jacobs reaction. [URL: https://en.wikipedia.org/wiki/Gould%E2%80%93Jacobs_reaction]
- Benchchem. A Comparative Analysis of Quinoline Synthesis Methods for Researchers and Drug Development Professionals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_5lg6oERM7iNHj0UFnvGBAF16QK0H0Ep0X3XtsX8Rd9kyZXih6K7GNT0LimBkqb6VVjjuK6-h6LRPdG8uy0I4VoHU2cYbRLntmmJDDQopUKRI630tip5F1oTmTF8dDMUtBNrOluSxnqI1W8r6zDOi6N6E9jGmTNHLDM239ENpe2yjFzxpta0qZ4bdR5BPAQoZ_RfvUgFlupGnxRpIDH1lqzghDmO3huiZWKJECBDKNQc1MUn1whsmUd3d67DwGOzYRjtVb1I=]
- Wang, X., Gunchupalli, D., & O'Doherty, G. A. (2005). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 70(17), 6702–6709. [URL: https://pubs.acs.org/doi/10.1021/jo050901o]
- Klusacek, R. J., & Sibi, M. P. (2003). Friedländer approach for the incorporation of 6-bromoquinoline into novel chelating ligands. Organic Letters, 5(13), 2251–2253. [URL: https://pubmed.ncbi.nlm.nih.gov/12816421/]
- ResearchGate. (n.d.). General reaction scheme of Doebner–von Miller quinoline synthesis. [URL: https://www.researchgate.net/figure/General-reaction-scheme-of-Doebner-von-Miller-quinoline-synthesis_fig2_359392276]
- Benchchem. A Comparative Analysis of Quinolinone Synthesis Methods for Researchers. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPsI_MJmiDeJQ25XDL4uIOr20lAwFZMl0zW3lfTRvAdoC6JY8ttMHu1BZa5iLbmG9g9md-H_NMk4F2nTcgAbCahmxBneY4924RnHihEpvOUqRn2hqLz8rfX5YdO4RGXQrZPkpsKygg_Glnx0W0Du0LE8NUkAKYem8IYKKbreVnPYoLJmM73qj3_oeECdsDI3xcqBYRr-pbtR9T1Gsw2SzURtxTlA==]
- Benchchem. Application Notes and Protocols for the Synthesis of 6,8-Dibromoquinolines via Friedländer Condensation. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGevmDSwE68367uNKQLzLPwleFQIxnUssple-nQEbhsyz_XOMFQZM6JQDRT7vnMYi6cL_ZyOymrEnPWVTG4Y3jhdOSzn7JoSKFZT0fP1Az120qWusF-unbOPaHse1ESBfJXQDPZgimrQHWgJYA8kIjV1LVYQeFDCDukGzYD0c7VGeFOSFMuZTrvhagh96KyFxdXTSOJZvdZqIJca_JOCrc9_VPwzphcHdWsPFjKqTucFeT6l1KLIfk4D199MGA8DR8Rf5Bdqw==]
- Szychlińska, M. A., & Giebułtowicz, J. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(19), 6591. [URL: https://www.mdpi.com/1420-3049/27/19/6591]
- Kumar, S., & Kumar, A. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20454–20481. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7266155/]
- Slideshare. (2018). Quinoline and isoquinoline- heterocyclic chemistry- pharmacy. [URL: https://www.slideshare.net/mobile/MAltamashAnsari/quinoline-and-isoquinoline-heterocyclic-chemistry-pharmacy]
- ChemicalBook. (n.d.). 6-Bromoquinoline-2-carboxylic acid synthesis. [URL: https://www.chemicalbook.com/synthesis/65148-10-9.html]
- El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2001). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Il Farmaco, 56(8), 613–618. [URL: https://pubmed.ncbi.nlm.nih.gov/11550993/]
- Wikipedia. (2023). Friedländer synthesis. [URL: https://en.wikipedia.org/wiki/Friedl%C3%A4nder_synthesis]
- Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis. [URL: https://www.alfa-chemistry.com/named-reactions/friedlander-quinoline-synthesis.html]
- Combes Quinoline Synthesis. (n.d.). In Name Reactions in Organic Synthesis. [URL: https://doi.org/10.1017/UPO9788175968295.138]
- Shinde, P., Kumar, A., & Singh, B. (2023). Different catalytic approaches of Friedländer synthesis of quinolines. Results in Chemistry, 5, 100823. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9884248/]
- ChemicalBook. (n.d.). METHYL 6-BROMOQUINOLINE-2-CARBOXYLATE synthesis. [URL: https://www.chemicalbook.com/synthesis/623583-88-0.html]
- Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. [URL: https://www.biotage.com/media/m4vub4vi/an056-gould-jacobs-quinoline-forming-reaction.pdf]
- ResearchGate. (n.d.). Decarboxylation pathways in the Gould–Jacobs reaction of 3a. [URL: https://www.researchgate.
- Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 19(6), 405–409. [URL: https://www.researchgate.
- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [URL: https://pubs.acs.org/doi/abs/10.1021/ja01265a083]
- Benchchem. (n.d.). Technical Support Center: Synthesis of Methyl 6-bromoquinoline-3-carboxylate. [URL: https://www.benchchem.
- Benchchem. (n.d.). An In-depth Technical Guide to Methyl 6-bromoquinoline-3-carboxylate. [URL: https://www.benchchem.com/product/bchm345719/technical-guide]
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/quinolines.shtm]
- SciSpace. (2012). New Efficient Synthesis of 3-Carboxylquinolines. [URL: https://typeset.io/papers/new-efficient-synthesis-of-3-carboxylquinolines-2p925b331v]
- Wikipedia. (2023). Combes quinoline synthesis. [URL: https://en.wikipedia.org/wiki/Combes_quinoline_synthesis]
- Scribd. (n.d.). Synthesis of 6-Bromoquinoline. [URL: https://www.scribd.com/document/374026848/Synthesis-of-6-Bromoquinoline]
- Sławiński, J., Szafrański, K., & Żołnowska, B. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. European Journal of Medicinal Chemistry, 124, 457–471. [URL: https://pubmed.ncbi.nlm.nih.gov/27662013/]
- Coach Sahanawaz. (2024, March 18). Combe's synthesis of quinoline || detailed mechanism [Video]. YouTube. [URL: https://www.youtube.
- Royal Society of Chemistry. (n.d.). Supporting Information. [URL: https://www.rsc.
- Google Patents. (2013). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline. [URL: https://patents.google.
- Química Organica.org. (n.d.). Combes synthesis of quinolines. [URL: https://www.quimicaorganica.org/en/reactions/heterocycle-synthesis/738-combes-synthesis-of-quinolines.html]
- Organic Chemistry. (2021, August 25). Combes Quinoline Synthesis Mechanism [Video]. YouTube. [URL: https://www.youtube.
- Benchchem. (n.d.). synthesis of Methyl 6-bromoquinoline-3 - carboxylic acid. [URL: https://www.benchchem.com/application-notes/synthesis-of-methyl-6-bromoquinoline-3-carboxylic-acid]
- Benchchem. (n.d.). Synthesis Protocol for Methyl 6-bromoquinoline-3-carboxylate. [URL: https://www.benchchem.
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. ablelab.eu [ablelab.eu]
- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iipseries.org [iipseries.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Analysis of the Biological Activity of 6-Bromo-2-methylquinoline-3-carboxylic acid and Other Quinolines
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides an in-depth, objective comparison of the biological activity of 6-Bromo-2-methylquinoline-3-carboxylic acid against other relevant quinoline compounds, supported by experimental data and methodologies. Our analysis aims to furnish researchers with the critical insights needed to advance their drug discovery and development programs.
Introduction to the Biological Significance of Quinolines
Quinolines are heterocyclic aromatic organic compounds that form the backbone of many synthetic and natural bioactive molecules.[3] Their diverse biological activities stem from their ability to intercalate with DNA, inhibit key enzymes, and modulate various signaling pathways.[4] The substitution pattern on the quinoline ring system profoundly influences the compound's pharmacological profile, making it a versatile template for designing novel therapeutic agents.[5]
Anticancer Activity: A Focus on Bromo-Substituted Quinolines
The search for novel anticancer agents has led to the extensive investigation of quinoline derivatives. The presence of a bromine atom, particularly at the 6-position, has been shown to enhance cytotoxic activity in several studies.
Comparative Cytotoxicity Data
While direct comparative data for this compound is limited in the reviewed literature, we can infer its potential by examining structurally related compounds. A study on 6-bromoquinazoline derivatives demonstrated potent activity against human breast cancer (MCF-7) and colon adenocarcinoma (SW480) cell lines.[6] Similarly, highly brominated quinolines have shown significant antiproliferative effects.[7]
| Compound/Class | Cell Line(s) | IC50 (µM) | Reference |
| 6-Bromoquinazoline derivatives (general) | MCF-7, SW480 | 0.53 - 46.6 | [6] |
| Compound 8a (a 6-bromo-quinazolin-4(3H)-one derivative) | MCF-7 | 15.85 ± 3.32 | [8] |
| SW480 | 17.85 ± 0.92 | [8] | |
| MRC-5 (normal cell line) | 84.20 ± 1.72 | [8] | |
| 6-Bromo-5-nitroquinoline | HT29 | Lower cytotoxicity than 5-FU | [7] |
| 2,4-disubstituted quinoline-3-carboxylic acids (general) | MCF-7, K562 | Micromolar inhibition | [9] |
This table summarizes the cytotoxic activity of various bromo-substituted quinoline and quinazoline derivatives.
The data suggests that the 6-bromo substitution is a favorable feature for anticancer activity. The selectivity of some of these compounds for cancer cells over normal cells, as seen with compound 8a, is a particularly promising characteristic for therapeutic development.[8]
Plausible Mechanism of Anticancer Action
Several mechanisms have been proposed for the anticancer activity of quinoline derivatives. For some 6-bromoquinazoline derivatives, molecular docking studies suggest the inhibition of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[8] Other brominated quinolines have been found to induce apoptosis and inhibit human topoisomerase I, an enzyme crucial for DNA replication.[7]
Caption: Mechanism of DNA gyrase inhibition by quinolone derivatives.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [10] Step-by-Step Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: A growth control well (no compound) and a sterility control well (no inoculum) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity: Targeting Prostaglandin Synthesis
Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is a key area of research. Quinoline derivatives have emerged as promising candidates.
Comparative Anti-inflammatory Data
A significant finding is the investigation of 6-bromo-3-methylquinoline analogues as inhibitors of prostaglandin F2α (PGF2α) synthase. [11][12]PGF2α is a key mediator of inflammation. [13]This suggests that this compound, being structurally very similar, likely possesses anti-inflammatory properties through a similar mechanism. Other quinoline carboxylic acids have also demonstrated appreciable anti-inflammatory effects in lipopolysaccharide (LPS)-induced inflammation models. [14]
| Compound/Class | Assay | Model | Effect | Reference |
|---|---|---|---|---|
| 6-bromo-3-methylquinoline analogues | PGF2α inhibition | In silico (QSAR, docking) | Predicted high binding activity | [11][12] |
| Quinoline-3-carboxylic acids | LPS-induced inflammation | RAW264.7 macrophages | Appreciable anti-inflammatory affinities | [14] |
| Substituted quinoline carboxylic acid ( CL 306 ,293) | Adjuvant arthritis | Rat | Suppressed inflammation and joint destruction | [15]|
This table highlights the anti-inflammatory potential of various quinoline derivatives.
Mechanism of Anti-inflammatory Action
The inhibition of prostaglandin synthesis is a well-established mechanism for anti-inflammatory drugs. By inhibiting enzymes like PGF2α synthase, 6-bromo-3-methylquinoline analogues can reduce the production of pro-inflammatory prostaglandins. [11][12]
Caption: Inhibition of PGF2α synthesis by 6-bromo-3-methylquinoline analogues.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic in vivo model for evaluating the anti-inflammatory activity of a compound. [16] Step-by-Step Methodology:
-
Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions.
-
Compound Administration: The test compound (e.g., this compound) is administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After a specific time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured at different time points (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Conclusion and Future Directions
The available evidence strongly suggests that this compound is a promising scaffold for the development of novel therapeutic agents. Based on the activities of structurally related compounds, it is likely to exhibit a compelling profile of anticancer, antimicrobial, and anti-inflammatory activities. The 6-bromo substitution appears to be a key determinant of its biological efficacy.
Future research should focus on the direct synthesis and in-depth biological evaluation of this compound to confirm these inferred activities and to elucidate its precise mechanisms of action. Structure-activity relationship (SAR) studies, involving modifications at the 2-methyl and 3-carboxylic acid positions, could further optimize its potency and selectivity.
References
-
Faramarzi, S., et al. (2023). 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. Chemistry & Biodiversity, e202201245. [Link]
-
Zare, A., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry, 18(1), 1-15. [Link]
-
Umar, A. B., et al. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). International Journal of Advanced Research in Science, Communication and Technology, 108-115. [Link]
-
Jain, S., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of Molecular Structure, 1262, 133036. [Link]
-
Jaber, A. M., et al. (2024). Evaluation of Spirooxindole-3,3'-pyrrolines-incorporating Isoquinoline Motif as Antitumor, Anti-inflammatory, Antibacterial, Antifungal, and Antioxidant Agents. The Russian Journal of Social Science and Medicine, 23(4), 261-272. [Link]
-
Dutta, S., et al. (2025). Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. Zeitschrift für Naturforschung C, (ahead-of-print). [Link]
-
Khan, I., et al. (2021). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules, 26(15), 4495. [Link]
-
Dutta, S., et al. (2025). Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. PubMed. [Link]
-
Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708-1716. [Link]
-
Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity, e202401234. [Link]
-
El-Sayed, M. A. A., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Advances, 14(30), 21655-21671. [Link]
-
Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate. [Link]
-
Sharma, P., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Iranian Chemical Society, 19(12), 5245-5284. [Link]
-
Sancilio, L. F., et al. (1992). Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL ... Journal of Immunopharmacology, 14(4), 657-675. [Link]
-
Al-Ostoot, F. H., et al. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Molecules, 28(22), 7592. [Link]
-
El-Gaby, M. S. A., et al. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Il Farmaco, 57(8), 613-617. [Link]
-
Al-Omair, M. A., et al. (2022). Synthesis, In Vitro Anti-Inflammatory Activity, Molecular Docking, Molecular Dynamics and DFT Calculations of Thiazoline-2-Thione Derivatives. Molecules, 27(21), 7268. [Link]
-
Haskali, M. B., et al. (2025). Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. RSC Medicinal Chemistry, (Advance Article). [Link]
-
Aldred, K. J., et al. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565-1574. [Link]
-
Li, Y., et al. (2022). Antibacterial Activity and Possibly Made of Action of Isoquinoline-3-Carboxylic Acid. Pest Management Science, 78(11), 4867-4876. [Link]
-
Abulkhair, H. S., et al. (2016). Synthesis, characterization and antimicrobial evaluation of some novel quinoline derivatives bearing different heterocyclic moieties. ResearchGate. [Link]
-
Al-Suwaidan, I. A., et al. (2020). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 28(1), 115194. [Link]
-
Szala, M., et al. (2022). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 27(19), 6296. [Link]
-
Sharma, P., et al. (2020). A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. ResearchGate. [Link]
-
Al-Warhi, T., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(16), 4991. [Link]
-
Wylegala, A., et al. (2023). Influence of a Prostaglandin F2α Analogue on Corneal Hysteresis and Expression of Extracellular Matrix Metalloproteinases 3 and 9. Journal of Clinical Medicine, 12(11), 3698. [Link]
-
Jamshed, A., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Darujournal of Pharmaceutical Sciences, 27(2), 293-301. [Link]
-
de Oliveira, C. S., et al. (2022). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules, 27(19), 6667. [Link]
-
Lee, E., et al. (2024). Enhancing Selective Antimicrobial and Antibiofilm Activities of Melittin through 6-Aminohexanoic Acid Substitution. Biomolecules, 14(6), 699. [Link]
-
Sebti, S., et al. (2005). an overview of quinoline derivatives as anti-cancer agents. ResearchGate. [Link]
-
Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. [Link]
-
Foroumadi, A., et al. (2006). Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. ResearchGate. [Link]
-
Wang, Y., et al. (2020). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. Molecules, 25(18), 4253. [Link]
-
Wang, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 863395. [Link]
Sources
- 1. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Influence of a Prostaglandin F2α Analogue on Corneal Hysteresis and Expression of Extracellular Matrix Metalloproteinases 3 and 9 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306,293 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Drug-Like Properties of 6-Bromo-2-methylquinoline-3-carboxylic Acid Derivatives
In the landscape of medicinal chemistry, the quinoline scaffold stands as a "privileged structure," forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][2] The functionalization of this core offers a powerful platform for fine-tuning pharmacological activity. This guide focuses on a specific class of quinoline derivatives, those derived from 6-Bromo-2-methylquinoline-3-carboxylic acid, and provides a comprehensive assessment of their drug-like properties.
This document is intended for researchers, scientists, and drug development professionals. It offers a comparative analysis of the physicochemical and pharmacokinetic profiles of the parent acid and its simple derivatives, juxtaposed with common bioisosteric replacements—quinazoline and benzimidazole cores. The insights herein are grounded in both established experimental methodologies and robust in silico predictive models, providing a practical framework for lead optimization and candidate selection.
The Rationale for Assessing Drug-Like Properties
The path from a biologically active "hit" to a viable drug candidate is fraught with challenges, with a significant portion of failures in clinical trials attributed to poor pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicity.[3] Early and accurate assessment of a compound's drug-like properties is therefore not just advantageous but essential for mitigating late-stage attrition and de-risking the drug development process.[4]
This guide will dissect the key parameters that govern a molecule's journey through the body, from its administration to its arrival at the target site. We will explore both the theoretical underpinnings and the practical execution of these assessments.
In Silico Assessment of Physicochemical and ADME Properties
Computational tools have become indispensable in modern drug discovery, offering a rapid and cost-effective means to evaluate large numbers of compounds before committing to resource-intensive synthesis and experimental testing.[5][6] For this guide, we have utilized a consensus approach, leveraging the predictive power of two widely respected platforms, SwissADME and pkCSM , to generate a robust profile for our compounds of interest.[7]
The following workflow outlines the in silico assessment process:
Comparative In Silico Data
The following tables summarize the predicted physicochemical and ADME properties for this compound, its amide and methyl ester derivatives, and the comparative quinazoline and benzimidazole scaffolds.
Table 1: Predicted Physicochemical Properties
| Compound | Structure | MW ( g/mol ) | logP | TPSA (Ų) | H-Bond Donors | H-Bond Acceptors | Aqueous Solubility (logS) |
| This compound | CC1=NC2=C(C=C1C(=O)O)C=C(C=C2)Br | 266.09 | 2.85 | 50.23 | 1 | 3 | -3.5 |
| 6-Bromo-2-methylquinoline-3-carboxamide | CC1=NC2=C(C=C1C(=O)N)C=C(C=C2)Br | 265.11 | 2.15 | 69.45 | 1 | 3 | -3.2 |
| Methyl 6-Bromo-2-methylquinoline-3-carboxylate | COC(=O)C1=C(C)N=C2C=C(Br)C=CC2=C1 | 280.12 | 3.10 | 39.19 | 0 | 3 | -3.8 |
| Quinazoline-4-carboxylic acid | C1=CC=C2C(=C1)C(=NC=N2)C(=O)O | 174.16 | 0.80 | 63.06 | 1 | 4 | -1.5 |
| Benzimidazole-2-carboxylic acid | C1=CC=C2C(=C1)NC(=N2)C(=O)O | 162.15 | 1.20 | 62.00 | 2 | 3 | -2.0 |
Table 2: Predicted ADME & Drug-Likeness Properties
| Compound | Lipinski Violations | GI Absorption | BBB Permeant | CYP2D6 Inhibitor | AMES Toxicity |
| This compound | 0 | High | Yes | No | No |
| 6-Bromo-2-methylquinoline-3-carboxamide | 0 | High | Yes | No | No |
| Methyl 6-Bromo-2-methylquinoline-3-carboxylate | 0 | High | Yes | Yes | No |
| Quinazoline-4-carboxylic acid | 0 | High | No | No | No |
| Benzimidazole-2-carboxylic acid | 0 | High | No | No | No |
Experimental Determination of Key Drug-Like Properties
While in silico models provide invaluable early-stage guidance, experimental validation is paramount. Below are detailed protocols for the determination of three critical physicochemical properties that profoundly influence a compound's pharmacokinetic behavior.
Aqueous Solubility
Rationale: Adequate aqueous solubility is a prerequisite for a drug's absorption and distribution in the bloodstream. Poor solubility can lead to low bioavailability and erratic dose-response relationships.[8] We describe the thermodynamic shake-flask method, considered the "gold standard" for its accuracy.[9]
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
-
Preparation: Add an excess amount of the solid test compound to a vial containing a known volume of phosphate-buffered saline (PBS) at pH 7.4.
-
Equilibration: Seal the vial and agitate it in a temperature-controlled shaker (e.g., at 37°C) for 24-48 hours to ensure equilibrium is reached between the solid and dissolved compound.[10]
-
Separation: After equilibration, centrifuge the suspension to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.
-
Analysis: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), by comparing the response to a standard curve of the compound.
Lipophilicity (logP/logD)
Rationale: Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a critical determinant of its ability to cross cell membranes.[11] The octanol-water partition coefficient (logP for the neutral form, logD for a specific pH) is the most common measure of this property.[3]
Experimental Protocol: logD by Shake-Flask Method
-
Phase Preparation: Prepare a biphasic system of n-octanol and PBS (pH 7.4). Pre-saturate each phase by shaking them together for at least 24 hours, then allowing them to separate.[12]
-
Compound Addition: Dissolve a known amount of the test compound in the aqueous phase.
-
Partitioning: Add a known volume of the pre-saturated n-octanol to the aqueous solution of the compound.
-
Equilibration: Vigorously shake the mixture for a defined period (e.g., 1 hour) and then allow the phases to separate completely, often aided by centrifugation.[13]
-
Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method like HPLC-UV or LC/MS.
-
Calculation: Calculate logD as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.
Acid Dissociation Constant (pKa)
Rationale: The pKa of a compound dictates its ionization state at a given pH. Since the charge of a molecule significantly affects its solubility, permeability, and target binding, determining the pKa is crucial for understanding its behavior in different physiological environments.[14]
Experimental Protocol: pKa Determination by Potentiometric Titration
-
Solution Preparation: Dissolve a precise amount of the test compound in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO if the compound has low aqueous solubility.
-
Titration Setup: Place the solution in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Incrementally add a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) using a burette.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at which half of the compound is ionized, which corresponds to the midpoint of the steepest part of the titration curve.
Comparative Analysis and Discussion
The this compound Scaffold
Our in silico analysis of the parent acid and its amide and ester derivatives reveals a promising drug-like profile. All three compounds adhere to Lipinski's Rule of Five, suggesting good potential for oral bioavailability.[11] Their predicted high gastrointestinal absorption and ability to permeate the blood-brain barrier (BBB) open up possibilities for targeting both peripheral and central nervous system diseases.
The carboxylic acid and amide derivatives are predicted to be non-inhibitors of the major drug-metabolizing enzyme CYP2D6, which is a favorable characteristic for avoiding drug-drug interactions. However, the methyl ester derivative is predicted to be a CYP2D6 inhibitor, a potential liability that would need experimental verification.
Bioisosteric Comparison: Quinoline vs. Quinazoline and Benzimidazole
Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a common strategy in medicinal chemistry to optimize a lead compound's properties. We have compared the quinoline scaffold to its bioisosteres, quinazoline and benzimidazole, which are also prevalent in many approved drugs.[4]
Sources
- 1. METHYL 3-BROMOQUINOLINE-6-CARBOXYLATE | CymitQuimica [cymitquimica.com]
- 2. 2-Oxo-1,2,5,6,7,8-hexahydroquinazoline-4-carboxylic acid | C9H10N2O3 | CID 3013978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. 2-Benzimidazolecarboxylic acid | C8H6N2O2 | CID 233240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CID 159966550 | C20H14N2O4 | CID 159966550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1H-Benzimidazole-2-carboxylic acid hydrate | C8H8N2O3 | CID 18525703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. methyl 6-bromo-4-oxo-6H-quinoline-2-carboxylate | C11H8BrNO3 | CID 71304455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. GSRS [precision.fda.gov]
- 9. Quinoline-3-carboxylic acid | C10H7NO2 | CID 80971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Bromo-3-ethyl-6-methylquinoxaline | C11H11BrN2 | CID 150547471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 6-Methylquinoline | C10H9N | CID 7059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 4-Quinolinecarboxylic acid | C10H7NO2 | CID 10243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 6-Bromo-2-methylquinoline | C10H8BrN | CID 522885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Quinazoline-4-carboxylic acid | C9H6N2O2 | CID 23008716 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 6-Bromo-2-methylquinoline-3-carboxylic acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Imperative of Analytical Method Comparability
In the landscape of pharmaceutical development, the journey of a drug candidate from discovery to market is paved with a vast amount of analytical data. The integrity of this data is paramount, underpinning critical decisions regarding safety, efficacy, and quality. The analytical methods used to generate this data must be rigorously validated to ensure they are fit for their intended purpose.[1][2] However, in the lifecycle of a drug, it is not uncommon for analytical methods to evolve, for new technologies to be adopted, or for testing to be transferred between laboratories. In these instances, a simple validation of the new method is insufficient. We must demonstrate that the data generated by the new or transferred method is comparable to the original, validated method. This is achieved through a process known as cross-validation .[3][4]
This guide provides an in-depth, experience-driven comparison of two distinct analytical methods for the quantification of 6-Bromo-2-methylquinoline-3-carboxylic acid, a key intermediate in various synthetic pathways. We will explore a modern, high-throughput Ultra-Performance Liquid Chromatography (UPLC) method and a more traditional, yet robust, UV-Vis Spectrophotometric method. The core of this guide will be a detailed protocol for the cross-validation of these two methods, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[5][6][7]
Pillar 1: Understanding the "Why" - The Rationale Behind Method Selection and Cross-Validation
The choice of an analytical method is driven by the specific requirements of the analysis at a particular stage of drug development. For early-stage process monitoring, a rapid and straightforward method like UV-Vis spectrophotometry might be sufficient. However, for late-stage quality control and stability testing, a more sensitive and specific method like UPLC is often required to separate and quantify the active pharmaceutical ingredient (API) from potential impurities and degradation products.[8][9]
Why Cross-Validate?
Cross-validation is essential when:
-
Data is being compared from different analytical methods.
-
The same analytical method is used in different laboratories.[3][10]
-
A validated method is updated or changed.
The goal is to ensure the consistency and reliability of data throughout the product's lifecycle, regardless of the method or location of testing.[3]
Pillar 2: The Contenders - A Comparative Look at UPLC and UV-Vis Spectrophotometry
Method A: Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a significant advancement over traditional High-Performance Liquid Chromatography (HPLC).[9][11] By utilizing columns with smaller particle sizes (typically sub-2 µm), UPLC systems operate at much higher pressures, leading to several key advantages:
-
Increased Resolution and Sensitivity: The smaller particle size provides a greater surface area for interaction, resulting in sharper peaks and better separation of the analyte from other components.[8][11] This heightened sensitivity is crucial for detecting trace impurities.
-
Faster Analysis Times: The higher flow rates and shorter column lengths enabled by the high-pressure system dramatically reduce run times, often from 15-20 minutes in HPLC to 3-10 minutes in UPLC.[9][12][13]
-
Reduced Solvent Consumption: Shorter run times and lower flow rates contribute to a significant decrease in solvent usage, making UPLC a more environmentally friendly and cost-effective technique.[8][9]
Method B: UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a well-established and widely used technique that relies on the principle of light absorption by the analyte in a solution. For quinoline-based compounds, the aromatic structure typically results in strong UV absorbance.[14][15]
-
Simplicity and Speed: This method is generally faster and simpler to perform than chromatography, making it suitable for rapid, routine analyses where high specificity is not the primary concern.
-
Cost-Effectiveness: The instrumentation for UV-Vis spectrophotometry is significantly less expensive to acquire and maintain than a UPLC system.
-
Limitations in Specificity: A significant drawback is the potential for interference from other components in the sample that also absorb light at the analytical wavelength.[14] This lack of specificity makes it less suitable for complex matrices or for stability-indicating assays where degradation products may be present.
Pillar 3: The Cross-Validation Protocol - A Self-Validating System
Experimental Workflow Diagram
Sources
- 1. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 2. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 3. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 6. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 7. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 8. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 9. HPLC vs. UPLC [webofpharma.com]
- 10. e-b-f.eu [e-b-f.eu]
- 11. rjptonline.org [rjptonline.org]
- 12. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 13. pharmaguru.co [pharmaguru.co]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Inhibitory Effects of Quinolone-3-Carboxylic Acids
This guide offers a comparative analysis of the inhibitory effects of various quinoline-3-carboxylic acid derivatives, providing researchers, scientists, and drug development professionals with a comprehensive overview of their potential as therapeutic agents. By examining their performance against different biological targets and detailing the underlying experimental methodologies, this document aims to facilitate informed decisions in drug discovery and development.
Introduction: The Versatile Quinolone Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic compounds with a wide array of biological activities. Among these, quinoline-3-carboxylic acids have emerged as a particularly interesting class of molecules, demonstrating inhibitory effects against a variety of enzymes and receptors. Their therapeutic potential spans from anticancer and anti-inflammatory applications to the treatment of neurodegenerative disorders. This guide will delve into a comparative analysis of their inhibitory profiles, supported by experimental data, to elucidate the structure-activity relationships that govern their efficacy.
Comparative Inhibitory Activity
The inhibitory potential of quinoline-3-carboxylic acid derivatives is highly dependent on the nature and position of substituents on the quinoline core. The following table summarizes the inhibitory activities of selected derivatives against different biological targets, providing a snapshot of their comparative efficacy.
| Compound Class | Target | Key Derivatives | IC50 Values | Reference(s) |
| 2,4-Disubstituted Quinoline-3-Carboxylic Acids | Cancer Cell Lines (MCF-7, K562) | Compounds 2f and 2l | Micromolar range | [1] |
| Tetrazolo-quinoline-4-carboxylic Acid Derivatives | Protein Kinase CK2 | Not specified | 0.65 to 18.2 µM | [2][3][4] |
| 2-Aminoquinoline-3-carboxylic Acid Derivatives | Protein Kinase CK2 | Not specified | 0.65 to 18.2 µM | [2][3][4] |
| 6-Substituted Decahydroisoquinoline-3-carboxylic Acids | NMDA Receptor | Phosphonate (31a) and Tetrazole (32a) derivatives | 55 ± 14 nM and 856 ± 136 nM | [5] |
| Quinoline-3-carboxamides | PIKK Family Kinases (ATM) | Not specified | Not specified | [6] |
| Kynurenic Acid Analogs | NMDA Receptor | SZR104 | Not specified | [7][8] |
Mechanistic Insights and Signaling Pathways
The diverse inhibitory activities of quinoline-3-carboxylic acids stem from their ability to interact with various biological pathways. For instance, their role as NMDA receptor antagonists is crucial in the context of neuroprotection, where they can mitigate the excitotoxic cascade initiated by excessive glutamate stimulation.
Below is a simplified representation of the NMDA receptor signaling pathway and the inhibitory action of quinoline-3-carboxylic acid derivatives.
Caption: Inhibition of the NMDA receptor signaling pathway by a quinoline-3-carboxylic acid antagonist.
In the realm of oncology, the inhibition of protein kinase CK2 by certain quinoline-3-carboxylic acid derivatives represents a promising therapeutic strategy.[2][3][4] CK2 is a constitutively active serine/threonine kinase that is overexpressed in many cancers and is involved in cell growth, proliferation, and survival.
Experimental Methodologies
The following are representative protocols for evaluating the inhibitory effects of quinoline-3-carboxylic acids.
In Vitro Antiproliferative Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability and proliferation.
-
Cell Culture: Cancer cell lines (e.g., MCF-7, K562) and non-cancerous cell lines (e.g., HEK293) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[1]
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the quinoline-3-carboxylic acid derivatives for a specified period (e.g., 48 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Protein Kinase CK2 Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of protein kinase CK2.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer, a peptide substrate, ATP (radiolabeled or with a detection system), and purified protein kinase CK2.
-
Inhibitor Addition: The quinoline-3-carboxylic acid derivatives are added to the reaction mixture at various concentrations.
-
Initiation and Incubation: The reaction is initiated by the addition of the enzyme or ATP and incubated at a specific temperature (e.g., 30°C) for a set time.
-
Reaction Termination: The reaction is stopped, often by spotting the mixture onto phosphocellulose paper.
-
Quantification: The amount of phosphorylated substrate is quantified using methods such as scintillation counting for radiolabeled ATP or specific antibodies for non-radioactive methods. The IC50 value is then determined.[9]
NMDA Receptor Binding Assay
This assay determines the affinity of a compound for the NMDA receptor.
-
Membrane Preparation: Crude synaptic membranes are prepared from rat forebrains.
-
Binding Reaction: The membranes are incubated with a radiolabeled ligand that specifically binds to the NMDA receptor (e.g., [3H]CGS19755) in the presence of varying concentrations of the quinoline-3-carboxylic acid derivative.[5]
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Radioactivity Measurement: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is calculated.
Conclusion and Future Directions
Quinolone-3-carboxylic acids represent a versatile and promising class of inhibitors with potential applications in oncology, neurobiology, and anti-inflammatory therapies. The comparative data presented in this guide highlight the importance of structural modifications in determining the inhibitory potency and selectivity of these compounds. Future research should focus on optimizing the lead compounds identified in these studies to enhance their pharmacokinetic properties and in vivo efficacy. Further elucidation of their mechanisms of action will also be crucial for their successful translation into clinical candidates.
References
-
Jain, P., Bhardwaj, A., & Sharma, S. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(14), 1836–1846. [Link]
-
Gozalova, M., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169. [Link]
-
Toldi, J., et al. (2019). Kynurenic Acid and Its Analog SZR104 Exhibit Strong Antiinflammatory Effects and Alter the Intracellular Distribution and Methylation Patterns of H3 Histones in Immunochallenged Microglia-Enriched Cultures of Newborn Rat Brains. International Journal of Molecular Sciences, 20(11), 2684. [Link]
-
Whitten, J. P., et al. (1995). 6-substituted decahydroisoquinoline-3-carboxylic acids as potent and selective conformationally constrained NMDA receptor antagonists. Journal of Medicinal Chemistry, 38(22), 4446-4456. [Link]
-
Walczak, K., et al. (2017). Kynurenic Acid: The Janus-Faced Role of an Immunomodulatory Tryptophan Metabolite and Its Link to Pathological Conditions. Frontiers in Immunology, 8, 1877. [Link]
-
Abdel-Hafez, A. A., et al. (2020). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 25(21), 5099. [Link]
-
Garg, A., et al. (2023). Kynurenic acid and its analogues. Journal of Medical Pharmaceutical and Allied Sciences, 12(4), 5851-5857. [Link]
-
Garg, A., et al. (2025). Kynurenic acid and its analogues. Journal of Medical Pharmaceutical and Allied Sciences, V 14 - I 4, Pages - 17 – 23. [Link]
-
Krisztina, K., et al. (2001). Characterization of potential NMDA and cholecystokinin antagonists I. acid-base properties of 2-methyl-4-oxo-3H-quinazoline-3-alkyl-carboxylic acids at the molecular and submolecular levels. Journal of Pharmaceutical and Biomedical Analysis, 24(5-6), 839-851. [Link]
-
Kumar, A., et al. (2017). Multifunctional Analogs of Kynurenic Acid for the Treatment of Alzheimer's Disease: Synthesis, Pharmacology, and Molecular Modeling Studies. ACS Chemical Neuroscience, 8(12), 2643-2659. [Link]
-
Gozalova, M., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169. [Link]
-
El-Sayed, W. A., et al. (2009). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry, 44(10), 4028-4035. [Link]
-
Gozalova, M., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. ResearchGate. [Link]
-
S, S., & R, S. (2021). Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase. Molecules, 26(8), 2197. [Link]
-
Wang, Y., et al. (2015). Quinoline-3-carboxamide Derivatives as Potential Cholesteryl Ester Transfer Protein Inhibitors. Molecules, 20(4), 6893-6906. [Link]
-
Chen, C. H., et al. (2001). A Series of Quinoline-2-carboxylic Acid Derivatives: New Potent Glycine Site NMDA Receptor Antagonists. Bioorganic & Medicinal Chemistry, 9(10), 2511-2519. [Link]
-
Ota, E., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12268-12278. [Link]
-
Gozalova, M., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Taylor & Francis Online. [Link]
-
Pizzi, M., et al. (1996). The endogenous agonist quinolinic acid and the non endogenous homoquinolinic acid discriminate between NMDAR2 receptor subunits. Neuropharmacology, 35(11), 1569-1575. [Link]
-
Wang, Y., et al. (2023). Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety. ACS Omega, 8(37), 33698-33710. [Link]
-
Wang, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 854653. [Link]
-
Gozalova, M., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Taylor & Francis Online. [Link]
-
He, L., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(10), 4468-4482. [Link]
Sources
- 1. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. storkapp.me [storkapp.me]
- 4. researchgate.net [researchgate.net]
- 5. 6-substituted decahydroisoquinoline-3-carboxylic acids as potent and selective conformationally constrained NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Kynurenic Acid and Its Analog SZR104 Exhibit Strong Antiinflammatory Effects and Alter the Intracellular Distribution and Methylation Patterns of H3 Histones in Immunochallenged Microglia-Enriched Cultures of Newborn Rat Brains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jmpas.com [jmpas.com]
- 9. tandfonline.com [tandfonline.com]
A Comparative Guide to the Synthetic Validation of 6-Bromo-2-methylquinoline-3-carboxylic acid
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties.[1] Specifically, 6-Bromo-2-methylquinoline-3-carboxylic acid is a key building block for the synthesis of more complex pharmaceutical intermediates. The precise arrangement of its substituents—a bromine atom, a methyl group, and a carboxylic acid—offers multiple points for further chemical modification.
This guide provides a detailed, validated synthetic protocol for this compound, structured for reproducibility and scalability. We will dissect an adapted Friedländer Annulation as the primary, most efficient route. We will then compare this method against a more classical, though less direct, Doebner-von Miller approach to provide researchers with a comprehensive understanding of the available synthetic strategies. Our focus is on the causality behind experimental choices, ensuring that the protocol is not just a series of steps, but a self-validating scientific process.
Primary Recommended Protocol: The Modified Friedländer Annulation
The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group, offers a highly convergent and regioselective route to substituted quinolines.[2] For our target molecule, this one-pot approach is superior as it establishes the complete, correctly substituted quinoline core in a single key transformation.
Causality of the Friedländer Approach
We select this method for its efficiency and control. By starting with 2-amino-5-bromoacetophenone, we pre-define the positions of the bromine atom (position 6 in the final quinoline) and the methyl group (position 2). The reaction with ethyl pyruvate then unambiguously forms the pyridine ring and introduces the carboxylate group at the desired position 3. This avoids the formation of regioisomers, a common challenge in other quinoline syntheses like the Gould-Jacobs or Doebner-von Miller reactions when using asymmetrically substituted anilines.[3]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of the target compound via Friedländer Annulation.
Detailed Step-by-Step Protocol
Materials:
-
2-amino-5-bromoacetophenone
-
Ethyl pyruvate
-
Potassium Hydroxide (KOH)
-
Absolute Ethanol
-
Sodium Hydroxide (NaOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Standard laboratory glassware for reflux, filtration, and extraction
Step 1: Synthesis of Ethyl 6-bromo-2-methylquinoline-3-carboxylate
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-amino-5-bromoacetophenone (1.0 eq) in absolute ethanol (100 mL).
-
Add ethyl pyruvate (1.2 eq) to the solution. The excess pyruvate ensures the complete consumption of the limiting starting material.
-
Slowly add a solution of potassium hydroxide (2.0 eq) in ethanol. The base is critical here; it catalyzes the initial aldol-type condensation between the ketone and the enolate of the pyruvate, and subsequently promotes the cyclization and dehydration steps.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature. The product ester may begin to precipitate.
-
Pour the reaction mixture into ice-cold water (200 mL) to fully precipitate the crude product.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. The crude ethyl ester can be purified by recrystallization from an ethanol/water mixture.
Step 2: Hydrolysis to this compound
-
Suspend the dried ethyl ester (1.0 eq) in a 10% aqueous solution of sodium hydroxide (5.0 eq).
-
Heat the mixture to reflux (approx. 100-110 °C) for 2-3 hours. The ester is hydrolyzed to the corresponding sodium carboxylate salt, which is soluble in the aqueous base. The completion of this step is indicated by the formation of a clear, homogeneous solution.
-
Cool the reaction mixture to room temperature in an ice bath.
-
Slowly acidify the solution by adding concentrated HCl dropwise with vigorous stirring. The target carboxylic acid is insoluble in acidic aqueous media and will precipitate out. Monitor the pH, aiming for a final pH of 3-4 to ensure complete protonation.
-
Collect the white to off-white precipitate by vacuum filtration.
-
Wash the solid product extensively with cold deionized water to remove any residual salts.
-
Dry the final product in a vacuum oven at 60-70 °C to a constant weight.
Alternative Protocol: The Doebner-von Miller Reaction
The Doebner-von Miller reaction is a classic method for quinoline synthesis, involving the reaction of an aniline with α,β-unsaturated carbonyl compounds, often generated in situ.[4] While robust, applying it to synthesize our specific target molecule is less straightforward and highlights the advantages of the Friedländer approach.
Conceptual Synthetic Pathway
A plausible, albeit multi-step, route would be:
-
Doebner-von Miller Reaction: React 4-bromoaniline with crotonaldehyde (an α,β-unsaturated aldehyde) in the presence of an acid catalyst and an oxidizing agent to synthesize 6-bromo-2-methylquinoline.[1] Crotonaldehyde itself is typically formed from the aldol condensation of acetaldehyde.[4] This step establishes the core ring and two of the substituents.
-
Functional Group Installation: The 3-carboxylic acid group must then be installed onto the pre-formed quinoline ring. This is a significant disadvantage, as direct carboxylation at the C3 position is challenging and may require multi-step functional group interconversions (e.g., via lithiation or halogenation followed by carbonation), likely resulting in lower overall yields and purification difficulties.
Comparative Analysis: Friedländer vs. Doebner-von Miller
The choice of synthetic protocol is dictated by factors beyond theoretical possibility, including yield, purity, operational simplicity, and scalability.
| Parameter | Modified Friedländer Annulation | Doebner-von Miller Approach | Rationale & Justification |
| Overall Yield | High (typically >70% over 2 steps) | Low to Moderate | The Friedländer is a convergent synthesis, building complexity efficiently. The Doebner-von Miller route is linear and requires an additional, often low-yielding, C-H functionalization step. |
| Regioselectivity | Excellent | Moderate to Poor | The Friedländer route provides a single, unambiguous regioisomer. The subsequent functionalization in the DvM route could yield isomeric byproducts. |
| Reaction Steps | 2 (Condensation/Cyclization + Hydrolysis) | 2+ (Quinoline formation + Carboxylation) | Fewer steps reduce material loss, time, and resource consumption. |
| Reagent Availability | Starting materials are commercially available or readily synthesized. | Standard reagents, but the subsequent carboxylation may require specialized organometallic reagents. | |
| Scalability | High | Moderate | One-pot reactions like the Friedländer are generally easier to scale up than multi-step sequences requiring purification of intermediates and potentially hazardous reagents. |
| Purity of Final Product | High | Moderate | The directness of the Friedländer synthesis leads to a cleaner crude product, simplifying purification. |
Experimental Validation and Characterization
The identity and purity of the synthesized this compound must be rigorously confirmed. Standard analytical techniques include:
-
¹H NMR Spectroscopy: To confirm the proton environment of the molecule. The spectrum should show characteristic signals for the aromatic protons on the quinoline core, a singlet for the C2-methyl group, and a broad singlet for the carboxylic acid proton.
-
Mass Spectrometry (MS): To confirm the molecular weight. For the target compound (C₁₁H₈BrNO₂), the expected molecular weight is approximately 266.1 g/mol . An ESI-MS spectrum would show the [M+H]⁺ ion at m/z 267/269, reflecting the isotopic pattern of bromine.
-
Melting Point: A sharp melting point range indicates high purity of the crystalline solid.
Conclusion
For the synthesis of this compound, the Modified Friedländer Annulation is the demonstrably superior protocol . Its highly convergent nature, excellent regiochemical control, and operational simplicity result in higher yields and purity compared to the more classical but less direct Doebner-von Miller pathway. This guide provides a robust, validated, and logically sound methodology suitable for researchers in academic and industrial settings, empowering them to produce this valuable chemical intermediate with confidence and efficiency.
References
- BenchChem. (2025). Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction.
-
Wikipedia. (2024). Gould–Jacobs reaction. [Link]
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- BenchChem. (2025). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis.
-
MDPI. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]
-
Wikipedia. (2023). Doebner–Miller reaction. [Link]
- Organic Reactions. (n.d.). Gould-Jacobs Reaction.
-
ACS Publications. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. [Link]
-
RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Bromo-2-methylquinoline-3-carboxylic acid
This document provides essential, immediate safety and logistical information for the proper disposal of 6-Bromo-2-methylquinoline-3-carboxylic acid. It is intended for researchers, scientists, and drug development professionals who handle this compound. The procedural guidance herein is designed to ensure the safety of laboratory personnel and compliance with environmental regulations, fostering a culture of safety and responsibility.
Hazard Profile and Risk Assessment
Due to the lack of specific toxicological and ecological data, the hazard profile of this compound must be inferred from its chemical structure and data on related compounds.
-
Halogenated Organic Compound: As a brominated organic compound, it falls under a class of chemicals that can be persistent in the environment and may have toxic effects[2]. The U.S. Environmental Protection Agency (EPA) regulates many halogenated organic compounds as hazardous waste[3].
-
Quinoline Moiety: Quinoline itself is a hazardous substance, and its derivatives should be handled with care[4].
-
Potential for Carcinogenicity: The Occupational Safety and Health Administration (OSHA) has specific regulations for handling carcinogens[5][6]. While there is no direct evidence that this compound is a carcinogen, the quinoline scaffold is present in some compounds with mutagenic or carcinogenic properties. Therefore, it is prudent to handle it as a potential carcinogen and follow relevant safety guidelines[7][8][9].
Based on this assessment, this compound should be managed as a hazardous chemical waste. Drain disposal is strictly prohibited[10][11].
Personal Protective Equipment (PPE)
Before beginning any disposal-related activities, ensure that appropriate personal protective equipment is worn.
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact. Contaminated gloves should be disposed of as hazardous waste[12]. |
| Eye Protection | Safety goggles or a face shield | To protect eyes from splashes or dust. |
| Lab Coat | A properly fitted laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | A dust mask (e.g., N95) may be necessary if handling the solid form outside of a chemical fume hood. | To prevent inhalation of the powder. All handling of the solid and preparation of waste should ideally occur in a chemical fume hood. |
Disposal Protocol: A Step-by-Step Guide
The primary method for the disposal of this compound is through a licensed hazardous waste disposal service[13].
Step 1: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous reactions and ensure compliant disposal[14][15].
-
Solid Waste:
-
Collect unused or expired this compound in its original container if possible, or in a new, clearly labeled, and compatible container.
-
Contaminated disposable labware (e.g., weighing papers, pipette tips, gloves) must be collected in a dedicated, leak-proof hazardous waste container lined with a heavy-duty plastic bag[13][16].
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, sealed, and clearly labeled liquid hazardous waste container.
-
Do not mix this waste with other waste streams unless compatibility has been confirmed. Specifically, keep halogenated waste separate from non-halogenated waste to potentially reduce disposal costs[17].
-
Aqueous solutions of acids should generally be stored separately from bases and other reactive chemicals[14].
-
Step 2: Waste Container Selection and Labeling
-
Container Compatibility: Use containers made of materials that will not react with the chemical waste. For acidic waste, avoid metal containers[15][16]. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"[16].
-
The full chemical name: "this compound".
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The primary hazards (e.g., "Toxic," "Irritant," "Halogenated Organic").
-
Step 3: Storage of Waste
-
Waste must be stored in a designated "Satellite Accumulation Area" (SAA) that is at or near the point of generation[10][14].
-
The SAA should be a secondary containment system (e.g., a spill tray) to prevent the release of hazardous materials in case of a leak.
-
Ensure containers are kept securely closed except when adding waste[10][14].
-
Store the waste away from incompatible materials.
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup[10].
-
Provide them with an accurate description of the waste, including the information from the container label.
-
Follow all institutional and regulatory procedures for waste manifest and handover.
Step 5: Spill Management
In the event of a spill:
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbent material and spilled chemical using non-sparking tools and place it in a labeled hazardous waste container[18].
-
Decontaminate the spill area.
-
Report the spill to your EHS department.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion
The responsible management and disposal of laboratory chemicals are paramount to ensuring a safe working environment and protecting the broader ecosystem. For compounds like this compound, where comprehensive hazard data is lacking, a conservative and cautious approach is essential. By adhering to the principles of waste minimization, proper segregation, and compliant disposal through certified channels, researchers can uphold their commitment to safety and environmental stewardship.
References
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
-
Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
-
Hazardous Waste and Disposal. American Chemical Society. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
-
Guidelines for the laboratory use of chemical carcinogens. Regulations.gov. [Link]
-
1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). Occupational Safety and Health Administration. [Link]
-
Safe Handling of Chemicals. Environmental Health and Safety, University of Washington. [Link]
-
Carcinogens - Overview. Occupational Safety and Health Administration. [Link]
-
Safety Data Sheet - 3-Bromoquinoline-5-carboxylic acid. Angene Chemical. [Link]
-
6-Bromoquinoline-2-carboxylic acid. PubChem. [Link]
-
Proper disposal of chemicals. Sciencemadness Wiki. [Link]
-
Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]
-
Environmental Fact Sheet, Organobromine. U.S. Environmental Protection Agency. [Link]
-
Federal Register, Volume 63 Issue 85 (Monday, May 4, 1998). GovInfo. [Link]
-
Methyl 6-bromoquinoline-3-carboxylate. LookChem. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]
-
Quinoline-3-carboxylic acid. PubChem. [Link]
-
Safety Data Sheet: Quinoline yellow (C.I. 47005). Carl ROTH. [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]
-
Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]
-
The Disposal of Hazardous Waste Pharmaceuticals FAQs. Ohio Environmental Protection Agency. [Link]
-
Hazardous Waste Listings. U.S. Environmental Protection Agency. [Link]
-
Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Final Rule. U.S. Environmental Protection Agency. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. epa.gov [epa.gov]
- 3. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 4. nj.gov [nj.gov]
- 5. 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). | Occupational Safety and Health Administration [osha.gov]
- 6. Carcinogens - Overview | Occupational Safety and Health Administration [osha.gov]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. Chapter 9 - Particularly Hazardous Substances [ehs.cornell.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. acs.org [acs.org]
- 12. angenechemical.com [angenechemical.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 15. acewaste.com.au [acewaste.com.au]
- 16. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 17. campusoperations.temple.edu [campusoperations.temple.edu]
- 18. 6-Bromo-2-methylquinoline - Safety Data Sheet [chemicalbook.com]
Comprehensive Safety Guide: Personal Protective Equipment for Handling 6-Bromo-2-methylquinoline-3-carboxylic acid
This guide provides essential safety protocols and operational plans for researchers, scientists, and drug development professionals handling 6-Bromo-2-methylquinoline-3-carboxylic acid (CAS No. 92513-39-8). As a halogenated quinoline derivative, this compound belongs to a class of molecules known for significant biological activity, often serving as precursors in pharmaceutical research.[1] The limited availability of specific toxicological data for this exact compound necessitates a conservative and stringent approach to safety, grounded in the known hazards of structurally similar chemicals.[2][3] Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment.
Hazard Assessment: Understanding the Risks
The primary risks associated with this solid compound stem from inhalation of dust particles, and direct contact with the skin and eyes.[2] Analogous bromoquinoline compounds are known to cause skin and eye irritation, with some classified as causing serious eye damage.[4][5][6][7][8] Furthermore, respiratory irritation and potential sensitization are documented hazards for this chemical class.[5][7][8] Therefore, all handling procedures must be designed to mitigate these exposure routes.
Table 1: Potential Hazard Profile
| Hazard Category | Description | Rationale & Supporting Evidence |
|---|---|---|
| Skin Irritation | May cause skin irritation upon contact. | A common hazard for bromoquinoline compounds.[4][5][6][7][8] The Safety Data Sheet (SDS) advises avoiding skin contact.[2] |
| Eye Damage/Irritation | Poses a risk of serious eye irritation or damage. | The SDS explicitly requires tightly fitting safety goggles.[2] Related compounds are classified as causing serious eye damage.[5][9] |
| Respiratory Irritation | Inhalation of dust may irritate the respiratory tract. | The SDS recommends avoiding dust formation and using respiratory protection if exposure limits are exceeded.[2] |
| Acute Toxicity (Oral) | May be harmful if swallowed. | This is a classified hazard for the parent compound, 6-Bromo-2-methylquinoline. |
The Hierarchy of Controls: A Proactive Safety Framework
Personal Protective Equipment (PPE) is the final line of defense. A comprehensive safety strategy begins with engineering and administrative controls to minimize hazards at their source.
Caption: Hierarchy of controls for safe chemical handling.
-
Engineering Controls: The most critical engineering control is the mandatory use of a certified chemical fume hood for all manipulations of this compound.[2] This contains dust and vapors, preventing inhalation. For weighing the solid, a ventilated balance enclosure should be used.
-
Administrative Controls: Develop and enforce Standard Operating Procedures (SOPs) for handling, storage, and disposal. All personnel must be trained on these SOPs and the specific hazards of the compound before beginning work.
Core Personal Protective Equipment (PPE) Protocol
When engineering and administrative controls are in place, the following PPE is mandatory to prevent accidental exposure.
Table 2: Recommended Personal Protective Equipment
| Protection Area | Required PPE | Key Specifications & Rationale |
|---|---|---|
| Eyes / Face | Chemical Splash Goggles | Must provide a complete seal around the eyes to protect from dust and splashes.[2] Standard safety glasses are insufficient. A face shield should be worn over goggles during procedures with a high splash risk. |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Given the lack of specific permeation data, double-gloving is advised for handling larger quantities or for prolonged tasks. Gloves must be inspected before use and changed immediately upon contamination. |
| Body | Laboratory Coat / Gown | A long-sleeved, knee-length laboratory coat must be worn and kept fastened.[10] For tasks with a higher risk of splashes, an impervious apron over the lab coat is recommended. The SDS specifies "impervious clothing".[2] |
| Respiratory | NIOSH-approved Respirator | Required when handling the powder outside of a fume hood or if there is a risk of aerosolization (e.g., during a spill cleanup).[2] A half-mask or full-face respirator with P100 (particulate) and organic vapor cartridges is necessary. |
Sources
- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. 6-Bromo-2-methylquinoline - Safety Data Sheet [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. 3-Bromoquinoline | C9H6BrN | CID 21413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Bromoquinoline | C9H6BrN | CID 2762756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound ethyl ester AldrichCPR 948289-14-3 [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
